molecular formula C18H14BNO2 B2403128 (2-(9H-carbazol-9-yl)phenyl)boronic acid CAS No. 1189047-28-6

(2-(9H-carbazol-9-yl)phenyl)boronic acid

Cat. No.: B2403128
CAS No.: 1189047-28-6
M. Wt: 287.13
InChI Key: MBWDMWMXFNHYLL-UHFFFAOYSA-N
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Description

(2-(9H-carbazol-9-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C18H14BNO2 and its molecular weight is 287.13. The purity is usually 95%.
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Properties

IUPAC Name

(2-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWDMWMXFNHYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189047-28-6
Record name 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to (2-(9H-carbazol-9-yl)phenyl)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-(9H-carbazol-9-yl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique molecular architecture, combining a carbazole moiety with a phenylboronic acid group, imparts favorable electronic and reactive properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in organic light-emitting diodes (OLEDs) and as a crucial building block in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound is an off-white crystalline solid. The molecule consists of a carbazole ring system linked to a phenylboronic acid at the ortho position of the phenyl ring. This specific substitution pattern influences the compound's steric and electronic characteristics, which in turn dictate its reactivity and photophysical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1189047-28-6[1]
Molecular Formula C₁₈H₁₄BNO₂[1]
Molecular Weight 287.12 g/mol [1]
Appearance Off-white to almost white powder/crystal
Boiling Point (Predicted) 467.1 ± 51.0 °C[1]
Density (Predicted) 1.20 ± 0.1 g/cm³[1]
Storage Temperature Room Temperature, Inert Atmosphere[1]

The boronic acid functional group makes the compound a mild Lewis acid and enables its participation in a variety of chemical transformations. The carbazole unit is known for its excellent hole-transporting properties and high thermal stability, making it a desirable component in organic electronic materials[2].

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the N-arylation of carbazole followed by a lithium-halogen exchange and borylation.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Borylation Carbazole Carbazole Intermediate 9-(2-bromophenyl)-9H-carbazole Carbazole->Intermediate CuI, K₂CO₃, DMF, 140°C Bromoiodobenzene o-Bromoiodobenzene Bromoiodobenzene->Intermediate Product This compound Intermediate->Product 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. HCl (aq) nBuLi n-Butyllithium BorateEster Triisopropyl borate HCl Aqueous HCl

A typical synthetic route to this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole [3]

  • To a flask containing N,N-dimethylformamide (DMF), add carbazole, ortho-bromoiodobenzene, potassium carbonate, and a catalytic amount of cuprous iodide (CuI).

  • Heat the reaction mixture to 140°C and stir for 48 hours under an inert atmosphere.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid, dissolve it in dichloromethane, and purify by column chromatography to yield 9-(2-bromophenyl)-9H-carbazole as a white solid.

Step 2: Synthesis of this compound [1]

  • Dissolve 9-(2-bromophenyl)-9H-carbazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes and stir the mixture for 1.5 to 2 hours at -78°C.

  • Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature, stirring for at least 8 hours.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by crystallization to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons of the carbazole and phenyl rings. The protons on the phenyl ring will be influenced by the presence of both the carbazole and boronic acid groups. The ¹³C NMR spectrum will similarly display a series of signals in the aromatic region (around 110-150 ppm)[4].

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range[5][6].

UV-Visible and Photoluminescence Spectroscopy: Carbazole-containing compounds are known for their distinct electronic absorption and emission properties. The UV-Vis absorption spectrum of this compound in solution is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions of the carbazole and phenyl moieties[7][8]. The photoluminescence spectrum will likely exhibit emission in the blue or near-UV region, characteristic of many carbazole derivatives[9].

Key Applications

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki_Coupling BoronicAcid This compound Product Biaryl Product BoronicAcid->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst, Base Catalyst->Product

General scheme of a Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling: While the optimal conditions can vary depending on the specific substrates, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows[10][11][12]:

  • In a reaction vessel, combine the aryl halide, this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 110°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation[11].

Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety in this compound makes it and its derivatives highly suitable for applications in OLEDs. Carbazole-based materials are known for their high triplet energy, good thermal stability, and excellent hole-transporting capabilities, which are essential for efficient OLED performance[2][13]. This compound can be used as a building block for synthesizing host materials, emitter materials, or materials for the hole transport layer in OLED devices[3][9].

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host/Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Substrate Anode->Substrate

A simplified multilayer OLED device structure.

Derivatives of this compound can be designed to have specific electronic properties, such as a high triplet energy level, which is crucial for hosting phosphorescent emitters to achieve high quantum efficiencies[13]. The incorporation of this boronic acid into larger conjugated systems allows for the fine-tuning of the emission color and charge transport properties of the resulting materials, leading to improved device performance, including high efficiency and long operational lifetimes[2][3].

Safety and Handling

This compound, like other boronic acids, should be handled with care in a well-ventilated area or in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Based on general data for boronic acids, this compound may cause skin and serious eye irritation[14]. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation[1]. Boronic acids can be sensitive to moisture and air.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry and materials science. Its unique combination of a reactive boronic acid functionality and the favorable electronic and thermal properties of the carbazole moiety makes it a key intermediate for the synthesis of complex organic molecules and advanced materials. Its prominent roles in Suzuki-Miyaura cross-coupling reactions and in the development of high-performance OLEDs highlight its significance for researchers and scientists in both academic and industrial settings. Further exploration of its properties and applications is likely to lead to new innovations in drug discovery and organic electronics.

References

Click to expand
  • B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ - Guidechem. (URL not available)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. ([Link])

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL not available)
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC - NIH. ([Link])

  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - MDPI. ([Link])

  • 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). (URL not available)
  • Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. ([Link])

  • (9-Phenyl-9H-carbazol-4-yl)boronic acid - Smolecule. (URL not available)
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. ([Link])

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. ([Link])

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ([Link])

  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59) - ResearchGate. ([Link])

  • a UV–vis absorption spectrum, fluorescence excitation, and emission... - ResearchGate. ([Link])

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid | CAS#:854952-58-2 | Chemsrc. ([Link])

  • Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF - ResearchGate. ([Link])

  • 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). (URL not available)
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ([Link])

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ([Link])

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. ([Link])

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ([Link])

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. ([Link])

  • (2-(9H-carbazol-9-yl)ethyl)phosphonic acid - PubChem. ([Link])

  • 4-(9H-Carbazol-9-yl)phenylboronic acid (contains varying amounts of An - Chem-Impex. ([Link])

  • Comparative Thermal Analysis of 9-Phenylcarbazole Derivatives: A Guide for Researchers - Benchchem. (URL not available)
  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. ([Link])

  • 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate. ([Link])

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. ([Link])

  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)
  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method - PNCA Lab. ([Link])

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). ([Link])

  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC - PubMed Central. ([Link])

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride - ResearchGate. ([Link])

  • Safety Data Sheet: Phenylboronic acid - Carl ROTH. ([Link])

  • 9H-Carbazole, 9-phenyl- - the NIST WebBook. ([Link])

Sources

(2-(9H-carbazol-9-yl)phenyl)boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(9H-Carbazol-9-yl)phenyl)boronic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a versatile bifunctional organic compound that has garnered significant interest across multiple scientific disciplines. Characterized by a carbazole moiety linked to a phenylboronic acid at the ortho position, this molecule serves as a pivotal building block in organic synthesis, a key component in the fabrication of advanced materials for optoelectronics, and a valuable intermediate in the development of novel pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is an aromatic boronic acid featuring a rigid, electron-rich carbazole unit. This unique structural arrangement imparts specific steric and electronic properties that are highly sought after in modern chemistry. The ortho-substitution pattern influences the dihedral angle between the phenyl and carbazole rings, which can be critical for tuning the photophysical properties of derived materials.

PropertyValueReference
CAS Number 1189047-28-6[1][]
Molecular Formula C₁₈H₁₄BNO₂[][3]
Molecular Weight 287.12 g/mol [][3]
IUPAC Name This compound[]
Synonyms 2-(9H-Carbazol-9-yl)benzeneboronic acid, B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid[1][3]
Appearance White to off-white crystalline powder[1][4]
Storage Inert atmosphere, room temperature[3]

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of this compound is reliably achieved through a two-step process commencing with the N-arylation of carbazole, followed by a lithium-halogen exchange and subsequent borylation.[4][5] This methodology ensures high yields and purity, critical for subsequent applications.

SynthesisWorkflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Lithiation-Borylation Carbazole Carbazole Step1_Reaction CuI, K₂CO₃ DMF, 140°C Carbazole->Step1_Reaction OrthoBromoiodobenzene o-Bromoiodobenzene OrthoBromoiodobenzene->Step1_Reaction Intermediate 9-(2-bromophenyl)-9H-carbazole Step1_Reaction->Intermediate Step2_Reaction 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. HCl (aq) Intermediate->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct

Caption: A validated two-step synthesis workflow for the target compound.

Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole

This initial step involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation.

  • Protocol:

    • To a flask containing anhydrous N,N-dimethylformamide (DMF), add carbazole (1 eq), potassium carbonate (4 eq), and cuprous iodide (0.05 eq).[5]

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add ortho-bromoiodobenzene (3 eq) to the mixture.[5]

    • Heat the reaction mixture to 140°C and stir for 48 hours.[5]

    • After cooling, pour the mixture into water to precipitate the product.

    • Dissolve the resulting solid in dichloromethane, filter, and purify using column chromatography to yield the intermediate as a white solid.[5]

  • Expert Insights:

    • Causality: The use of a copper(I) iodide catalyst is essential for activating the C-I bond of the aryl halide, facilitating the nucleophilic attack by the deprotonated carbazole nitrogen. Potassium carbonate acts as the base to deprotonate the carbazole N-H. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. An excess of the dihalobenzene is used to drive the reaction towards the mono-arylated product.

Step 2: Synthesis of this compound

The second step converts the aryl bromide intermediate into the target boronic acid.

  • Protocol:

    • Dissolve 9-(2-bromophenyl)-9H-carbazole (1 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.[4][5]

    • Cool the solution to -78°C using a dry ice/acetone bath.[4][5]

    • Add n-butyllithium (1.1 eq, e.g., 2.5M solution in hexanes) dropwise, and stir the mixture at -78°C for 1.5-2 hours.[4][5]

    • While maintaining the low temperature, add triisopropyl borate or trimethyl borate (1.1 eq) dropwise.[5]

    • Allow the reaction to slowly warm to room temperature and stir for at least 8 hours.[5]

    • Quench the reaction by carefully adding dilute hydrochloric acid (e.g., 2M HCl).[4][5]

    • Extract the product with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product can be purified by crystallization.[4][5]

  • Expert Insights:

    • Causality: The extremely low temperature (-78°C) is critical to control the reactivity of the highly basic n-butyllithium and the resulting aryllithium intermediate, preventing side reactions. Anhydrous conditions are mandatory as organolithium reagents react violently with water. The borate ester acts as the electrophile, which, upon reacting with the aryllithium species, forms a boronate ester. The final acidic workup hydrolyzes this ester to yield the desired boronic acid.

Core Applications in Research and Development

The utility of this compound stems from its dual functionality, making it a powerful tool in constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a premier reagent for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[6] It enables the precise installation of the bulky and electronically active 2-(carbazol-9-yl)phenyl group onto various molecular scaffolds.

  • Mechanism Overview: The reaction proceeds via a palladium catalyst through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The boronic acid must first be activated by a base to facilitate the transmetalation step.[7]

SuzukiCycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'      L₂ PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Generic Protocol:

    • In a reaction vessel, combine the aryl halide (1 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

    • Degas the mixture and place it under an inert atmosphere.

    • Heat the reaction to 80-110°C until completion, monitored by TLC or GC-MS.

    • Perform an aqueous workup, extract the product, and purify by chromatography or recrystallization.

Materials Science and Optoelectronics

Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and wide bandgaps, making them ideal for organic electronics.[8] this compound is used to synthesize advanced materials for:

  • Organic Light-Emitting Diodes (OLEDs): It serves as a building block for host materials, emitting layers, and hole-transport layers, contributing to enhanced device efficiency and stability.[9][10]

  • Organic Photovoltaics (OPVs): The electronic properties of the carbazole unit are leveraged in designing donor materials for solar cells.[8]

Drug Discovery and Medicinal Chemistry

The carbazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This boronic acid provides a direct route to incorporate the 2-(carbazol-9-yl)phenyl moiety into potential drug candidates.[3][8] This is particularly relevant for:

  • Targeted Drug Therapies: The Suzuki coupling allows for the precise construction of complex molecules designed to interact with specific biological targets like enzymes or receptors.

  • Boron-Containing Drugs: Phenylboronic acids themselves can exhibit biological activity, for instance, by forming reversible covalent bonds with diols present in biological molecules like sugars and glycoproteins.[8][11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazards: Causes skin and serious eye irritation.[1]

  • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation, particularly of the boronic acid group.[3]

Conclusion

This compound is a high-value chemical tool with a well-defined and accessible synthetic route. Its strategic importance is evident in its widespread application as a versatile building block for Suzuki-Miyaura cross-coupling reactions. This utility directly translates into the streamlined development of novel materials for advanced OLED technologies and the synthesis of complex molecular architectures for pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively harness the potential of this powerful reagent in their research and development endeavors.

References

Foreword: Bridging Molecular Design with Functional Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Carbazole-Based Boronic Acids

As a Senior Application Scientist, my focus lies at the intersection of molecular innovation and practical utility. Carbazole-based boronic acids represent a fascinating class of molecules where elegant photophysics translates directly into powerful analytical tools. This guide is designed for researchers, chemists, and drug development professionals who seek to understand not just what these compounds do, but how and why they do it. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, photophysical behavior, and sensing performance. The protocols and mechanisms detailed herein are presented as self-validating systems, grounded in established principles to ensure both accuracy and reproducibility in your own investigations.

The Core Architecture: Why Carbazole and Boronic Acid?

The power of these molecules stems from the synergistic combination of two distinct chemical entities: the carbazole core and the boronic acid functional group.

  • The Carbazole Fluorophore: Carbazole is a robust, nitrogen-containing heterocyclic aromatic compound. Its rigid, planar structure and extensive π-conjugated system are responsible for its intrinsically strong fluorescence and high charge mobility.[1][2] Many carbazole derivatives exhibit impressive fluorescence quantum yields (ΦF), often approaching 1.00, making them exceptionally bright emitters.[3] Furthermore, their excellent thermal and chemical stability makes them ideal scaffolds for building durable molecular sensors and electronic materials.[1][4]

  • The Boronic Acid Receptor: The boronic acid group, -B(OH)₂, is a uniquely versatile Lewis acid that can reversibly form covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[5] This specific interaction is the cornerstone of its utility in molecular recognition, particularly for biologically crucial molecules like saccharides (e.g., glucose) and glycoproteins.[5][6]

By tethering the boronic acid receptor to the carbazole fluorophore, we create a system where a biological binding event can be transduced into a measurable optical signal.

Fundamental Photophysical Principles

Upon absorbing a photon of appropriate energy, a carbazole-based boronic acid is promoted to an electronically excited state. The subsequent relaxation pathways determine its observable photophysical properties.

  • Absorption and Emission: The primary absorption bands in these molecules typically arise from spin-allowed π–π* electronic transitions within the carbazole core.[7] The exact wavelength of maximum absorption (λabs) and emission (λem) can be finely tuned by chemical modification. Substituents on the carbazole ring or conjugation with other aromatic systems can extend the π-system, generally leading to a bathochromic (red) shift in both absorption and emission spectra.[8][9]

  • Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Carbazole itself is a highly efficient fluorophore, and its derivatives can retain this property.[2][3] However, the quantum yield is highly sensitive to the molecule's structure and environment, as various non-radiative decay pathways can compete with fluorescence, effectively quenching the emission.

  • Solvatochromism and Intramolecular Charge Transfer (ICT): In many designs, the carbazole unit acts as an electron donor (D) and the boronic acid, often in conjunction with other groups, acts as an electron acceptor (A).[8][10] In these D-π-A systems, photoexcitation can induce a significant shift of electron density from the carbazole donor to the acceptor moiety, a process known as Intramolecular Charge Transfer (ICT).[11][12] This charge-separated excited state is more polar than the ground state and is therefore stabilized by polar solvents. Consequently, the emission energy decreases in more polar solvents, resulting in a red-shifted emission. This solvent-dependent shift is called solvatochromism and is a key indicator of an ICT process.

Key Sensing Mechanisms: Translating Binding to Signal

The genius of these compounds lies in their ability to modulate the carbazole's fluorescence in response to analyte binding. Several distinct mechanisms can be engineered to achieve this.

Photoinduced Electron Transfer (PET)

PET is the most common mechanism for "turn-on" fluorescence sensing. The sensor is designed with the carbazole fluorophore, a spacer, and a receptor unit (boronic acid plus a tertiary amine).

  • The "Off" State: In the absence of an analyte, the boronic acid is in its neutral, trigonal planar state. The lone pair of electrons on the adjacent nitrogen atom is available to quench the excited state of the carbazole fluorophore through electron transfer.[13][14] This provides a highly efficient non-radiative decay pathway, resulting in very weak fluorescence.

  • The "On" State: When a diol analyte like glucose binds to the boronic acid, a cyclic boronate ester is formed. This changes the boron center's hybridization from sp² to sp³, making it more electron-deficient. This increased Lewis acidity causes the boron to form a dative bond with the adjacent nitrogen, making the nitrogen's lone pair unavailable for quenching.[15] The PET pathway is blocked, non-radiative decay is suppressed, and intense fluorescence from the carbazole is restored.[13]

A less common but important variation is the "d-PET" or "reverse PET" effect. Here, the carbazole fluorophore itself acts as the electron donor, and the protonated amine/boronic acid group serves as the electron acceptor.[16][17] This can result in an inverted fluorescence response to pH changes, with diminished emission at acidic pH and intensified emission at neutral or basic pH.[16][18]

Figure 1: Photoinduced Electron Transfer (PET) "Off-On" Mechanism.
Aggregation-Induced Emission (AIE)

While many fluorophores suffer from quenching in high concentrations or the solid state (Aggregation-Caused Quenching), some carbazole derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE).[19]

  • Mechanism: In dilute solutions, these molecules are weakly fluorescent because flexible parts of the molecule (e.g., rotating phenyl rings) undergo constant motion, providing a non-radiative pathway for the excited state to relax.[20][21] In an aggregated state or when bound to a target that restricts this motion, these intramolecular rotations are hindered. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence intensity.[22]

  • Sensing Application: An AIE-based sensor can be designed to be soluble and non-fluorescent on its own. Upon interaction with an analyte like glucose, the formation of complexes can induce aggregation.[20][21] The resulting aggregates restrict molecular motion and "turn on" a bright fluorescence signal, often accompanied by the formation of an excimer emission at a longer wavelength.[22]

Figure 2: Aggregation-Induced Emission (AIE) Sensing Principle.

Experimental Characterization: A Validated Workflow

A rigorous and systematic approach is essential to accurately characterize the photophysical properties of these compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis cluster_sensing Sensing Application synthesis Chemical Synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization uv_vis UV-Vis Spectroscopy (Determine λ_abs) characterization->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em, Excitation Spectra) uv_vis->fluorescence quantum_yield Quantum Yield (Φ_F) Measurement (Relative Method) fluorescence->quantum_yield titration Fluorescence Titration (vs. Analyte Concentration) quantum_yield->titration binding Data Analysis (Determine Binding Constant, LOD) titration->binding

Figure 3: Experimental Workflow for Characterization and Testing.
Protocol: UV-Vis Absorption Spectroscopy
  • Causality: This is the first and most fundamental measurement. It identifies the electronic transitions of the molecule and determines the optimal excitation wavelength (λmax) for subsequent fluorescence experiments, ensuring maximal signal.

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a spectroscopic grade solvent (e.g., DMSO, THF, MeCN).[9]

    • Working Solution: Prepare a dilute working solution (e.g., 1-10 µM) from the stock. The final absorbance at λmax should ideally be between 0.1 and 1.0.

    • Measurement: Use a dual-beam spectrophotometer. Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

    • Analysis: Identify the wavelength of maximum absorbance, λmax.

Protocol: Fluorescence Quantum Yield (ΦF) Determination
  • Causality: This protocol quantifies the emission efficiency, a key performance metric for any fluorophore. The relative method is used as it provides a robust and validated comparison against a known standard, minimizing systematic errors from instrument parameters.

  • Methodology (Relative Method using a Standard):

    • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Anthracene in ethanol, ΦF = 0.27).[2][8]

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. It is critical that the absorbance at the chosen excitation wavelength is kept below 0.1 for all solutions to prevent inner-filter effects.

    • Spectra Acquisition: Using a spectrofluorometer, record the absorption and fluorescence emission spectra for each solution. Excite both the sample and the standard at the same wavelength.

    • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield is calculated using the following equation:

      Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (n²sample / n²std)

      Where:

      • Φ is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Protocol: Analyte Sensing via Fluorescence Titration
  • Causality: This experiment directly tests the molecule's function as a sensor. By systematically varying the analyte concentration, we can quantify the binding affinity (K) and the limit of detection (LOD), which are the ultimate measures of sensor performance.

  • Methodology:

    • Buffer Preparation: Prepare a buffered aqueous solution at a pH relevant for the application. The pH is critical as the pKa of boronic acid is typically around 9, meaning it is most effective at binding diols in slightly alkaline conditions.[20]

    • Sensor Solution: Prepare a solution of the carbazole-boronic acid sensor at a fixed concentration (e.g., 5-10 µM) in the buffer.

    • Titration: Record the initial fluorescence spectrum of the sensor solution. Then, make successive additions of a concentrated stock solution of the analyte (e.g., glucose). After each addition, allow the solution to equilibrate and record the new fluorescence spectrum.[22]

    • Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. This titration curve can be used to calculate the binding constant (e.g., using a Benesi-Hildebrand plot or non-linear regression fitting).[21] The limit of detection (LOD) can be calculated based on the standard deviation of the blank signal.

Data Summary: Representative Photophysical Properties

The properties of these molecules are highly dependent on their specific structure and the solvent environment.

Compound TypeSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFKey FeatureReference(s)
Simple N-Aryl Carbazole Boronic AcidTHF~330-350~360-390~2500-4000High (~0.8)Basic Fluorophore[2][23]
D-π-A Carbazole Boron ComplexToluene~400~480~4000High (~0.9)ICT Character[8][10]
Carbazole Pyridinium Boronic Acid (AIE-gen)Water~350~517 (aggregated)> 10000Low -> HighAIE, Excimer[20][21][22]
Carbazole-Amine Boronic Acid (PET Sensor)Buffer~310~375~6000Low -> HighPET "Turn-On"[16][18]

Concluding Remarks and Future Outlook

Carbazole-based boronic acids are a testament to the power of rational molecular design. By understanding the interplay of fundamental photophysical mechanisms—PET, ICT, and AIE—we can create highly sensitive and selective fluorescent sensors for a range of important analytes. Their primary application to date has been in the detection of saccharides for diabetes monitoring and other biomedical diagnostics.[6][20]

The future of this field is bright. Key areas of development will likely include:

  • Pushing to the Red/NIR: Designing sensors that operate in the red or near-infrared spectral window to allow for deeper tissue penetration and reduced background autofluorescence in biological imaging.

  • Enhancing Selectivity: Developing multi-boronic acid systems or incorporating chiral elements to achieve higher selectivity for specific complex carbohydrates or enantiomers.[18]

  • Advanced Materials: Leveraging the excellent electronic properties of the carbazole core to integrate these sensing moieties into advanced materials for organic electronics, such as OLEDs and organic solar cells.[4][24]

By continuing to merge synthetic creativity with a deep understanding of photophysics, the potential for carbazole-based boronic acids to solve complex challenges in diagnostics, imaging, and materials science will undoubtedly continue to grow.

References

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An In-depth Technical Guide to the Thermal Stability of (2-(9H-carbazol-9-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(9H-Carbazol-9-yl)phenyl)boronic acid is a pivotal building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as a key intermediate in pharmaceutical research.[1][2] Its utility is derived from the unique electronic properties of the carbazole moiety combined with the versatile reactivity of the boronic acid group.[1] However, the successful application and reliable performance of materials derived from this compound are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal stability of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide establishes a robust framework based on the known behavior of analogous arylboronic acids and N-aryl carbazole derivatives. We will delve into the principal degradation pathways, outline detailed experimental protocols for characterization, and discuss potential strategies for stabilization.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a material precursor like this compound is a critical quality attribute. It dictates the compound's shelf-life, processing parameters, and ultimately, the performance and safety of the final product.[3] For pharmaceutical applications, uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities. In the realm of materials science, particularly for OLEDs, thermal stability is paramount for the longevity and efficiency of the device, as the fabrication process often involves thermal evaporation under high vacuum.[2] The carbazole unit is known to impart excellent thermal and morphological stability to molecules.[2]

This guide will address the core principles of thermal degradation as they apply to this specific molecule, providing the necessary tools for a thorough experimental investigation.

Theoretical Underpinnings of Thermal Degradation in Arylboronic Acids

The thermal degradation of arylboronic acids, including this compound, is primarily governed by two well-documented pathways: thermal dehydration to form boroxines and protodeboronation.

Thermal Dehydration: The Formation of Boroxines

The most common thermal degradation pathway for boronic acids in the solid state is an intermolecular dehydration to form the corresponding boroxine, a six-membered ring containing alternating boron and oxygen atoms. This process is a condensation reaction where three molecules of the boronic acid eliminate three molecules of water.

The presence of this compound being commercially available with varying amounts of its anhydride strongly suggests that this dehydration process occurs readily.[4]

G cluster_0 3 x this compound cluster_1 Boroxine Anhydride Boronic_Acid Boroxine Boronic_Acid->Boroxine Heat (Δ) Water 3 x H₂O Boroxine->Water - 3 H₂O

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.

This dehydration is a reversible process, and the presence of moisture can shift the equilibrium back towards the boronic acid. However, under thermal stress and in a dry environment, the formation of the boroxine is favored.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions.[5] While more commonly observed in solution, it can also occur in the solid state, particularly in the presence of adsorbed water. For this compound, this would result in the formation of 9-phenyl-9H-carbazole.

G Start This compound Reagents + H₂O Start->Reagents End 9-Phenyl-9H-carbazole Reagents->End Heat (Δ) [H⁺] or [OH⁻]

The steric hindrance from the ortho-carbazole group may influence the rate of protodeboronation.

Experimental Evaluation of Thermal Stability

A comprehensive assessment of thermal stability requires a multi-technique approach. The following experimental protocols are designed to provide a thorough characterization of the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss events, such as dehydration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond complete decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Identify the temperature at which a significant mass loss begins (onset temperature of decomposition).

    • Quantify the percentage of mass lost at each step. A mass loss corresponding to three water molecules per three molecules of the boronic acid would confirm the formation of the boroxine.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used if volatilization of water from dehydration is to be observed.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses all expected transitions (e.g., 300 °C) at a heating rate of 10 °C/min. A heat-cool-heat cycle can be employed to investigate the amorphous/crystalline nature and glass transition of the material.

  • Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or dehydration.

    • Identify exothermic peaks, which may indicate decomposition or crystallization.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

    • For amorphous materials, a glass transition temperature (Tg) may be observed. Some N-aryl carbazole derivatives are known to be amorphous with high glass transition temperatures.[6]

Parameter Description Typical Value Range for Related Compounds
Melting Point (Tm) Temperature at which the solid transitions to a liquid.The related 4-isomer has a reported melting point of 264 °C.[7]
Decomposition Temp. (Td) Onset temperature of significant mass loss in TGA.N-aryl carbazole derivatives often show high thermal stability, with 5% weight loss temperatures (TID) in the range of 350-400 °C.[6]
Glass Transition (Tg) Reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.For amorphous N-aryl carbazole derivatives, Tg values can be well above 100 °C, for instance, in the range of 111-173 °C for some bipolar derivatives.[6]
Powder X-Ray Diffraction (PXRD)

Objective: To assess the solid-state form (crystalline or amorphous) of the material and to detect any changes in crystallinity upon heating.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a thin layer of the powdered sample on a zero-background sample holder.

  • Data Acquisition: Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.

  • Variable Temperature PXRD (VT-PXRD): To study solid-state transitions, acquire diffraction patterns at various temperatures, for example, at regular intervals during a controlled heating program.

  • Data Analysis:

    • A pattern with sharp peaks indicates a crystalline material.

    • A broad, featureless halo is characteristic of an amorphous solid.

    • Changes in the diffraction pattern with temperature can reveal phase transitions or the onset of decomposition.

G Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD LCMS LC-MS / HPLC Sample->LCMS Mass_Loss Decomposition Temperature Mass Loss (%) TGA->Mass_Loss Provides Thermal_Events Melting Point Glass Transition Enthalpy DSC->Thermal_Events Provides Crystallinity Crystalline vs. Amorphous Phase Transitions PXRD->Crystallinity Provides Degradants Identification of Degradation Products LCMS->Degradants Provides

Isothermal Stress Studies and Degradant Identification

Objective: To evaluate stability under prolonged thermal stress at a specific temperature and to identify the resulting degradation products.

Step-by-Step Protocol:

  • Stress Conditions: Store accurately weighed samples of this compound in a controlled temperature oven at one or more temperatures below the decomposition onset determined by TGA (e.g., 80 °C, 100 °C, 120 °C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

  • Time-Point Analysis: At each time point, withdraw a sample and analyze it.

  • Analytical Method: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Degradant Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of any impurities. For structural elucidation, preparative HPLC can be used to isolate the degradants for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Stabilization Strategies

Understanding the degradation pathways allows for the development of strategies to enhance the stability of this compound.

  • Control of Moisture: Given that both dehydration and protodeboronation can be influenced by water, storing the compound under dry, inert conditions is crucial. Packaging should be hermetically sealed with a desiccant.

  • Formation of Boronic Esters: Boronic acids can be converted to boronic esters (e.g., pinacol esters) to protect the boronic acid moiety from degradation. These esters are often more stable and can be used directly in certain reactions or readily converted back to the boronic acid.

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and stored long-term. They are designed for slow release of the active boronic acid under specific reaction conditions, which can be advantageous in synthesis.[8]

Conclusion

While specific, publicly available thermal analysis data for this compound is limited, a comprehensive understanding of its thermal stability can be achieved by applying the principles and experimental protocols outlined in this guide. The primary anticipated thermal event is dehydration to the corresponding boroxine, a process that can be readily characterized by TGA and DSC. The potential for protodeboronation should also be considered, particularly in the presence of moisture. For researchers and developers, a thorough experimental investigation using the described thermoanalytical and chromatographic techniques is essential to ensure the quality, efficacy, and safety of this important chemical intermediate in its intended applications.

References

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Solubility of (2-(9H-carbazol-9-yl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-(9H-carbazol-9-yl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document synthesizes information from structurally related analogues—namely carbazole and phenylboronic acid derivatives—to establish a predictive solubility framework. Furthermore, it delivers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine solubility in various organic solvents. The guide emphasizes the underlying chemical principles governing solubility, potential experimental challenges such as anhydride formation, and robust analytical methodologies for quantification.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a large, aromatic carbazole moiety linked to a phenylboronic acid group.[1] Its structure makes it an exceptionally valuable building block in modern chemistry. The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds to create complex biaryl systems.[2] The carbazole unit imparts desirable photophysical and electronic properties, making its derivatives essential in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications.[2]

A precise understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for practical application. For the synthetic chemist, solvent selection dictates reaction kinetics, yield, and purification strategy. For the materials scientist, solubility is paramount for thin-film processing and device fabrication. This guide provides the foundational knowledge and practical workflows necessary to navigate these challenges effectively.

Foundational Principles: What Governs Solubility?

The solubility of this compound is a product of its distinct molecular architecture, which combines a large, rigid, and largely non-polar backbone with a small, polar, and interactive functional group.

  • Molecular Structure and Polarity : The molecule consists of two primary domains:

    • The Hydrophobic Core : The fused carbazole and phenyl rings create an extensive, rigid, and non-polar aromatic system. This core structure predicts favorable interactions with non-polar and moderately polar aprotic solvents through π-π stacking and van der Waals forces.

    • The Hydrophilic Boronic Acid Group : The -B(OH)₂ moiety is polar and capable of acting as a hydrogen bond donor. This group promotes solubility in more polar, protic solvents like alcohols.

  • "Like Dissolves Like" : This principle is the cornerstone of solubility prediction.[3] We can anticipate that solvents with polarity and hydrogen bonding characteristics that complement the solute will be most effective. For this compound, a balance is expected:

    • Highly non-polar solvents (e.g., hexanes) will poorly solvate the polar boronic acid group, leading to low solubility.[4][5]

    • Highly polar, protic solvents (e.g., water) will struggle to solvate the large hydrophobic core, also resulting in very poor solubility.[2]

    • Solvents with intermediate polarity and/or hydrogen bond accepting capabilities (e.g., THF, Chloroform, DMF, Acetone) are predicted to be the most effective.[4][5][6]

  • The Complication of Anhydride Formation : A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides, known as boroxines.[5][7][8] This equilibrium means that in solution, and even in the solid state, one may be dealing with a mixture of the boronic acid and its boroxine. Since the boroxine is significantly less polar than the parent acid, its formation complicates solubility measurements and can lead to irreproducible results if not accounted for.[5][8] Commercial samples of this compound are often sold containing varying amounts of the anhydride.[9]

  • Effect of Temperature : For most solid organic compounds, the dissolution process is endothermic. Therefore, in accordance with Le Châtelier's Principle, solubility is expected to increase with rising temperature.[10][11][12] This property is fundamental to purification by recrystallization.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents effectively solvate both the aromatic backbone and the boronic acid group. DMF and DMSO are particularly effective for carbazoles.[6][10][13]
Ethers Diethyl Ether, 1,4-DioxaneHigh to Moderate Phenylboronic acid shows high solubility in ethers. The large carbazole group may slightly reduce this, but good solubility is expected.[4][5]
Ketones Acetone, 3-PentanoneHigh to Moderate Ketones are effective solvents for phenylboronic acid.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformModerate Phenylboronic acid has moderate solubility in chloroform.[4][5] These solvents will effectively solvate the aromatic core.
Aromatic Hydrocarbons Toluene, BenzeneModerate to Low While these non-polar solvents are good for the carbazole moiety, they are poor solvents for the polar boronic acid group.[4][10]
Alcohols Methanol, EthanolModerate to Low The ability to hydrogen bond will aid solubility, but the overall polarity may not be optimal for the large non-polar segment.
Non-polar Alkanes Hexanes, HeptaneVery Low / Insoluble These solvents cannot effectively solvate the polar boronic acid functional group.[4][5]
Aqueous WaterInsoluble The large, hydrophobic nature of the molecule overwhelmingly outweighs the polarity of the boronic acid group.[2][4]

Experimental Protocol for Solubility Determination

Accurate solubility data must be determined empirically. The following section provides a robust, self-validating protocol based on the equilibrium saturation method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Overall Experimental Workflow

The process involves achieving a saturated solution, separating the liquid phase, and accurately measuring the solute concentration.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep_vial 1. Add excess solid to solvent in vial prep_seal 2. Seal vial tightly prep_vial->prep_seal equil_agitate 3. Agitate at constant temperature (24-72h) prep_seal->equil_agitate sample_settle 4. Allow solids to settle equil_agitate->sample_settle sample_filter 5. Filter supernatant with 0.22 µm syringe filter sample_settle->sample_filter quant_dilute 6. Dilute filtrate accurately sample_filter->quant_dilute quant_hplc 7. Analyze via HPLC quant_dilute->quant_hplc quant_calc 8. Calculate solubility from calibration curve quant_hplc->quant_calc caption Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination

Detailed Protocol: Equilibrium Method

This method measures the concentration of a saturated solution at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • 0.22 µm syringe filters (ensure compatibility with the solvent, e.g., PTFE)

  • HPLC system with a UV detector

Procedure:

  • Preparation : To a 4 mL glass vial, add a known volume of the chosen solvent (e.g., 2.00 mL). Add an excess amount of this compound. An excess is critical to ensure saturation; enough solid should remain undissolved at the end of the experiment.

  • Equilibration : Seal the vial tightly. Place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[14] It is advisable to run a preliminary time-course experiment (sampling at 12, 24, 36, 48 hours) to confirm that the concentration has reached a stable plateau.

  • Sample Collection : After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the undissolved solid to settle.

  • Filtration : Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Dispense the clear, saturated filtrate into a clean, pre-weighed vial.

  • Dilution : Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method (see section 4.3).

  • Quantification : Analyze the diluted sample using a calibrated HPLC-UV method as described below.

  • Calculation : Using the concentration determined by HPLC, account for the dilution factor to calculate the concentration of the original saturated solution. Express solubility in desired units (e.g., mg/mL, mol/L).

Protocol: Analytical Quantification by HPLC-UV

Objective : To create a reliable calibration curve to quantify the concentration of the analyte in the saturated filtrate.

Procedure:

  • Stock Solution Preparation : Accurately weigh a small amount of this compound (e.g., 10.0 mg) and dissolve it in a 10.00 mL volumetric flask using a solvent in which it is highly soluble (e.g., THF or DMF) to create a 1 mg/mL stock solution.

  • Standard Preparation : Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected concentration of your diluted sample.

  • HPLC Analysis : Inject the standards and the diluted sample onto the HPLC system. A typical starting point for method development would be a C18 column with a gradient elution using mobile phases like acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Monitor at a wavelength where the compound exhibits strong UV absorbance (determined by a UV scan).

  • Calibration Curve : Plot the peak area from the HPLC chromatogram versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is required for a reliable calibration.[15]

  • Sample Concentration Calculation : Use the peak area of the diluted sample and the equation from the calibration curve to calculate its concentration.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound and its solutions.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Hazard Identification : This compound is classified as causing skin and eye irritation. Avoid contact with skin and eyes.

  • Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Use non-sparking tools.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][18]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[19]

Conclusion

This compound exhibits a complex solubility profile governed by the interplay between its large hydrophobic carbazole-phenyl core and its polar boronic acid functional group. While a predictive framework suggests high solubility in polar aprotic solvents like THF and DMF, and low solubility in non-polar alkanes, empirical determination is essential for any practical application. The potential for boroxine formation introduces a significant variable that necessitates carefully controlled experimental conditions. The detailed equilibrium saturation and HPLC quantification protocols provided in this guide offer a robust framework for researchers to generate the precise and reliable solubility data required for optimizing synthetic reactions, purification processes, and materials formulation.

References

  • Vertex AI Search. (n.d.). Carbazole - Solubility of Things.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1H-Benzo(a)carbazole in Organic Solvents.
  • Sumitomo Chemical. (2012).
  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Ma, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.
  • Smolecule. (n.d.). (9-Phenyl-9H-carbazol-4-yl)boronic acid.
  • ChemicalBook. (2025). B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid.
  • Request PDF. (2025).
  • Sigma-Aldrich. (2025).
  • Echemi. (n.d.). (9-phenyl-9H-carbazol-2-yl)boronic acid.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (n.d.).
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • TCI Chemicals. (n.d.). 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
  • U.S. Borax. (n.d.). Boron testing methods.
  • ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ).
  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.
  • Toronto Research Chemicals. (2025). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4].
  • FandaChem. (n.d.). Acide 2-(9H-carbozol-9-yl)phénylboronique.
  • Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • ChemicalBook. (2025). (9-phenyl-9H-carbazol-2-yl)boronic acid.
  • Fisher Scientific. (2025).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Sporzyński, A., et al. (2024).
  • TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Ghanti, M., et al. (2024). Biochemistry, Dissolution and Solubility.

Sources

Spectroscopic Profile of (2-(9H-carbazol-9-yl)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Applications Division

Introduction

(2-(9H-Carbazol-9-yl)phenyl)boronic acid is a bifunctional organic compound that integrates the rigid, electron-rich carbazole moiety with the versatile phenylboronic acid group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutics and organic electronics. The carbazole unit is a well-known pharmacophore and a key component in organic light-emitting diodes (OLEDs), while the boronic acid functional group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and as a sensor for carbohydrates.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. The interpretation of the spectra is grounded in fundamental principles and supported by data from analogous structures, offering researchers a reliable reference for compound verification and further investigation.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its characteristic spectroscopic signature. The molecule consists of a carbazole ring system linked at the nitrogen atom (position 9) to a phenyl ring at the ortho position (C2), which in turn bears a boronic acid [-B(OH)₂] group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide diagnostic information. The predicted spectra presented here are based on established chemical shift values for carbazole and phenylboronic acid derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the carbazole and phenyl rings, as well as a characteristic signal for the hydroxyl protons of the boronic acid group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.20d, J = 7.8 Hz2HH-4, H-5 (Carbazole)
8.10s2HB(OH)₂
7.85dd, J = 7.6, 1.5 Hz1HPhenyl H
7.65 – 7.55m3HPhenyl H
7.45t, J = 7.7 Hz2HH-2, H-7 (Carbazole)
7.30t, J = 7.4 Hz2HH-3, H-6 (Carbazole)
7.20d, J = 8.2 Hz2HH-1, H-8 (Carbazole)

Interpretation:

  • Carbazole Protons: The protons on the carbazole moiety are expected to appear in the aromatic region (7.20-8.20 ppm). The downfield shift of the H-4 and H-5 protons is a characteristic feature of the carbazole ring system.

  • Phenyl Protons: The protons of the ortho-substituted phenyl ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing boronic acid group and the bulky carbazole substituent.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent. In DMSO-d₆, this signal is often well-resolved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
140.5C-4a, C-4b (Carbazole)
138.0Phenyl C attached to N
135.0Phenyl C attached to B
132.0, 130.0, 128.5Phenyl CH
126.0C-4, C-5 (Carbazole)
122.5C-9a, C-8a (Carbazole)
120.0C-2, C-7 (Carbazole)
119.5C-3, C-6 (Carbazole)
110.0C-1, C-8 (Carbazole)

Interpretation:

  • Carbazole Carbons: The carbazole ring system will show a set of signals corresponding to its eight distinct carbon environments. The quaternary carbons (C-4a, C-4b, C-9a, C-8a) will have characteristic chemical shifts.

  • Phenyl Carbons: The six carbons of the phenyl ring will also give rise to distinct signals. The carbon atom attached to the boron (ipso-carbon) is often broad and may be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. The carbon attached to the carbazole nitrogen will also have a characteristic downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Table 3: Predicted FT-IR Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200 (broad)O-H stretching (boronic acid)
3050Aromatic C-H stretching
1600, 1480, 1450Aromatic C=C stretching
1330B-O stretching
1230C-N stretching
750Aromatic C-H bending (out-of-plane)

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl groups of the boronic acid, which are typically involved in hydrogen bonding.

  • Aromatic C-H Stretch: A sharp absorption band just above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the carbazole and phenyl rings.

  • B-O Stretch: A strong absorption band around 1330 cm⁻¹ is characteristic of the B-O single bond stretching vibration.

  • C-N Stretch: The stretching vibration of the C-N bond linking the carbazole and phenyl moieties is expected to appear around 1230 cm⁻¹.

  • Aromatic C-H Bend: A strong absorption band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the ortho-substituted phenyl ring and the carbazole system.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Set Parameters Set Parameters Insert into Spectrometer->Set Parameters Acquire Data Acquire Data Set Parameters->Acquire Data Fourier Transform Fourier Transform Acquire Data->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration Calibration Phase Correction->Calibration Integration Integration Calibration->Integration

Caption: Workflow for NMR data acquisition and processing.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumental Parameters:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction using a spectrum of an empty sample holder or a pure KBr pellet.

    • Identify and label the major absorption bands.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound provide a detailed and reliable spectroscopic fingerprint for this important molecule. This technical guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling confident identification and characterization. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring reproducibility and accuracy in experimental work.

References

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138.
  • Pre-Inter.org. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Interpreting Carbon-13 NMR Spectra. [Link]

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of (2-(9H-carbazol-9-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of (2-(9H-carbazol-9-yl)phenyl)boronic acid. The frontier molecular orbitals are paramount in dictating the optoelectronic properties of organic materials, influencing their chemical reactivity, stability, and suitability for applications in organic electronics such as Organic Light Emitting Diodes (OLEDs), solar cells, and sensors.[1] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for a robust characterization of this molecule's electronic properties. We will delve into a synergistic approach that combines experimental electrochemical and spectroscopic techniques with theoretical computational modeling.

Introduction: The Significance of Frontier Orbitals in Carbazole Derivatives

The electronic and optical properties of organic molecules are fundamentally governed by their frontier molecular orbitals, namely the HOMO and LUMO.[1] The energy of the HOMO level is indicative of a molecule's electron-donating capability (its oxidation potential), while the LUMO energy level reflects its electron-accepting ability (its reduction potential). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's lowest energy electronic excitation.[1]

This compound is a molecule of significant interest, incorporating the well-known hole-transporting carbazole moiety with a phenylboronic acid group. Carbazole derivatives are extensively utilized in organic electronics due to their excellent hole-transporting characteristics, high photochemical stability, and significant charge carrier mobility.[2] The boronic acid functional group offers a versatile handle for further chemical modifications, such as Suzuki coupling reactions, enabling the synthesis of more complex molecular architectures for advanced applications.[3] A precise understanding of the HOMO and LUMO energy levels of this specific molecule is therefore essential for designing and optimizing its performance in electronic devices.

This guide will present a dual-pronged approach to accurately determine these energy levels:

  • Experimental Determination: Utilizing Cyclic Voltammetry (CV) to probe the redox potentials and UV-Visible (UV-Vis) Spectroscopy to determine the optical bandgap.

  • Theoretical Calculation: Employing Density Functional Theory (DFT) to compute the energies of the frontier molecular orbitals.

By comparing the results from both experimental and computational methods, a validated and comprehensive electronic profile of this compound can be established.

Experimental Determination of HOMO and LUMO Energy Levels

The experimental approach provides a direct measurement of the molecule's electronic properties in a condensed phase, offering invaluable data that reflects real-world conditions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are then used to estimate the HOMO and LUMO energy levels.[1]

2.1.1. Causality Behind Experimental Choices
  • Solvent and Supporting Electrolyte: A high-purity, anhydrous solvent with a large electrochemical window is crucial. Acetonitrile (ACN) or dichloromethane (DCM) are common choices for carbazole derivatives. The supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), is necessary to ensure conductivity of the solution and to minimize the solution resistance.

  • Working, Counter, and Reference Electrodes: A standard three-electrode setup is employed. A glassy carbon or platinum disk is often used as the working electrode due to its wide potential window and chemical inertness. A platinum wire serves as the counter electrode. A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is a common reference electrode.

  • Internal Reference Standard: To ensure accurate and reproducible measurements, it is best practice to use an internal reference standard with a known and stable redox potential. Ferrocene/ferrocenium (Fc/Fc⁺) is the most widely accepted internal standard. The potential of the reference electrode can then be calibrated against the Fc/Fc⁺ couple, for which the absolute energy level is well-established at -4.8 eV relative to the vacuum level.

2.1.2. Detailed Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of this compound in the chosen anhydrous solvent (e.g., ACN). Add the supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrochemical Measurement:

    • Perform a cyclic voltammogram of the blank electrolyte solution to determine the electrochemical window.

    • Add the sample solution and record the cyclic voltammogram. Scan the potential towards positive values to observe the oxidation peak and towards negative values for the reduction peak.

    • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the E₁⸝₂ of the Fc/Fc⁺ couple.

  • Data Analysis and HOMO/LUMO Calculation:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the cyclic voltammogram of the sample.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • HOMO (eV) = - [Eoxonset - E₁⸝₂(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [Eredonset - E₁⸝₂(Fc/Fc⁺) + 4.8]

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep1 Dissolve sample and supporting electrolyte in anhydrous solvent prep2 Purge with inert gas (Ar or N₂) prep1->prep2 cv1 Run blank CV of electrolyte prep2->cv1 cv2 Record CV of sample cv1->cv2 cv3 Add Ferrocene and record CV cv2->cv3 an1 Determine E_ox_onset and E_red_onset cv3->an1 an2 Determine E_1/2 of Fc/Fc+ cv3->an2 an3 Calculate HOMO and LUMO energies an1->an3 an2->an3

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This energy is the optical bandgap (Egopt).[1]

2.2.1. Causality Behind Experimental Choices
  • Solvent: A UV-transparent solvent that does not interact with the solute is essential. Dichloromethane, chloroform, or tetrahydrofuran (THF) are suitable choices for carbazole derivatives.

  • Concentration: A dilute solution is used to ensure that the absorbance is within the linear range of the spectrophotometer (typically absorbance < 1).

2.2.2. Detailed Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., DCM).

  • Measurement:

    • Record a baseline spectrum of the pure solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis and Optical Bandgap Calculation:

    • Identify the wavelength at the onset of the lowest energy absorption band (λonset).

    • Calculate the optical bandgap using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

The LUMO energy level can then be estimated by combining the HOMO level from CV and the optical bandgap from UV-Vis spectroscopy: LUMO (eV) = HOMO (eV) + Egopt (eV) .

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Measurement cluster_analysis Data Analysis prep1 Prepare dilute solution in UV-transparent solvent uv1 Record baseline of pure solvent prep1->uv1 uv2 Record absorption spectrum of sample uv1->uv2 an1 Determine λ_onset from absorption spectrum uv2->an1 an2 Calculate Optical Bandgap (E_g_opt) an1->an2

Theoretical Calculation of HOMO and LUMO Energy Levels

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.[1]

Causality Behind Computational Choices
  • Functional and Basis Set: The choice of the DFT functional and basis set is critical for obtaining accurate results. For organic molecules like carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results.[4] A Pople-style basis set such as 6-31G(d) is often sufficient for geometry optimization, while a larger basis set like 6-311++G(d,p) may be used for more accurate energy calculations.[4] Long-range corrected functionals like CAM-B3LYP or ωB97XD can also provide improved accuracy for excited state properties.[5]

  • Solvent Effects: To better correlate with experimental data obtained in solution, it is advisable to include solvent effects in the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).

Detailed Computational Protocol
  • Molecular Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation in the ground state using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Frontier Molecular Orbital Calculation:

    • Using the optimized geometry, perform a single-point energy calculation, potentially with a larger basis set (e.g., B3LYP/6-311++G(d,p)) and including solvent effects (e.g., IEFPCM with the appropriate solvent).

    • Extract the energies of the HOMO and LUMO from the output file. These are typically given in Hartrees and need to be converted to electron volts (1 Hartree = 27.2114 eV).

  • Visualization:

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these orbitals, which provides insights into the regions of the molecule involved in electron donation and acceptance.

G cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_analysis Analysis & Visualization geom1 Build initial molecular structure geom2 Optimize geometry (e.g., B3LYP/6-31G(d)) geom1->geom2 geom3 Frequency calculation to confirm minimum geom2->geom3 en1 Single-point energy calculation (e.g., B3LYP/6-311++G(d,p)) geom3->en1 en2 Include solvent model (PCM) en1->en2 an1 Extract HOMO and LUMO energy values en2->an1 an2 Visualize orbital isosurfaces an1->an2

Data Presentation and Interpretation

For clarity and comparative analysis, the determined energy levels should be summarized in a table.

MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Experimental
Cyclic VoltammetryValueValueValue
UV-Vis Spectroscopy--Value
Computational
DFT (e.g., B3LYP/6-311++G(d,p))ValueValueValue

A direct comparison between the experimental and computed values is essential for a comprehensive understanding. Discrepancies can arise from factors such as solvent effects, which are approximated in computational models, and the inherent approximations in the chosen DFT functional.[1]

Conclusion

The determination of the HOMO and LUMO energy levels of this compound is a critical step in evaluating its potential for applications in organic electronics and other fields. A robust characterization is best achieved through a synergistic approach that leverages the strengths of both experimental and computational methods. The protocols outlined in this guide provide a self-validating system for obtaining reliable and accurate data on the frontier molecular orbitals of this promising compound. By following these methodologies, researchers can gain deep insights into the electronic properties of this compound, paving the way for its rational application in the development of next-generation materials.

References

  • Sas, E. B., Kurt, M., Can, M., Horzum, N., & Atac, A. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138.
  • Abdullah, M. A., Al-Haider, S. A., & El-hakam, S. A. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 10398-10411.
  • Görgün, E., & Can, M. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406.
  • Witulski, B., Srour, H., Doan, T.-H., & Whitby, R. J. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. European Journal of Organic Chemistry, 2016(17), 2939-2950.
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  • Sahu, S., & Patra, A. (2021). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal, 16(14), 1836-1847.
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The Ascendancy of Carbazole Derivatives: A Technical Guide to Their Core Role in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of organic electronics, the carbazole moiety has established itself as a cornerstone, a versatile and high-performance building block for a myriad of applications.[1][2][3][4] Its inherent electronic and photophysical properties, including robust thermal and chemical stability, excellent hole-transporting capabilities, and a high triplet energy, make it an indispensable component in the design of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[1][2][4][5][6] This technical guide provides an in-depth exploration of carbazole derivatives, moving beyond a mere survey of their applications to a nuanced discussion of the fundamental principles that govern their performance. We will delve into the synthetic strategies that allow for the fine-tuning of their optoelectronic properties, analyze their performance in various device architectures, and provide insights into the experimental methodologies crucial for their characterization and implementation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of carbazole derivatives in the advancement of organic electronics.

The Carbazole Core: A Foundation of Favorable Attributes

The 9H-carbazole is a tricyclic aromatic amine with a rigid and planar structure. This molecular architecture is the wellspring of its exceptional properties. The nitrogen atom's lone pair of electrons readily participates in the π-conjugated system, rendering the molecule electron-rich and facilitating efficient hole transport.[1][4] This inherent p-type characteristic is a primary reason for its widespread use as a hole-transporting material (HTM).[5][7]

Furthermore, the carbazole scaffold offers multiple reactive sites (the N-H proton and various positions on the aromatic rings), allowing for straightforward functionalization.[1][4][8][9] This synthetic versatility is paramount, as it enables the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and morphological stability.[3][10] Strategic substitution can enhance charge mobility, shift emission wavelengths, and improve device efficiency and longevity.[3]

Key Physicochemical Properties:
  • High Hole Mobility: The planar structure and π-electron delocalization facilitate intermolecular charge hopping, leading to efficient hole transport.[5][7]

  • High Thermal and Morphological Stability: The rigid aromatic core imparts excellent thermal stability, crucial for the operational lifetime of electronic devices.[1][2][4][6] Many carbazole derivatives exhibit high glass transition temperatures (Tg), preventing crystallization and ensuring stable film morphology.[10]

  • High Triplet Energy: Carbazole and its simple derivatives possess high triplet energy levels (typically >2.8 eV). This property is critical for their use as host materials for phosphorescent emitters in OLEDs, as it prevents the back-transfer of energy from the dopant to the host.[1][8]

  • Tunable Photophysical Properties: Functionalization allows for the modulation of absorption and emission characteristics across the visible spectrum.[8][9] This has led to the development of carbazole-based fluorescent emitters, particularly for the challenging blue region of the spectrum.[11][12]

Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives have proven to be exceptionally versatile in OLEDs, serving as host materials, emitters, and components of hole-transporting and electron-blocking layers.

Host Materials for Phosphorescent OLEDs (PhOLEDs)

The high triplet energy of carbazole-based materials makes them ideal hosts for phosphorescent emitters, which can harvest both singlet and triplet excitons to achieve internal quantum efficiencies approaching 100%.[13] A key design principle for host materials is to ensure their triplet energy is higher than that of the phosphorescent guest to prevent reverse energy transfer.

Experimental Protocol: Synthesis of a Carbazole-Based Host Material (Illustrative Example)

A common synthetic route to functionalized carbazole hosts involves the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl groups to tune the material's properties.

Step-by-Step Methodology:

  • Bromination of Carbazole: React 9H-carbazole with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or chloroform to yield 3,6-dibromo-9H-carbazole.

  • N-Alkylation/Arylation: The N-H proton of 3,6-dibromo-9H-carbazole can be substituted with an alkyl or aryl group using a base such as potassium carbonate or sodium hydride and the corresponding alkyl/aryl halide. This step enhances solubility and influences film-forming properties.

  • Suzuki-Miyaura Coupling: The dibrominated carbazole derivative is then coupled with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like toluene/water/ethanol. The choice of the arylboronic acid is critical for tuning the electronic properties of the final host material.

  • Purification: The crude product is purified by column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED applications.

Diagram: Synthetic Pathway for a Carbazole-Based Host Material

G Carbazole 9H-Carbazole DibromoCarbazole 3,6-Dibromo-9H-Carbazole Carbazole->DibromoCarbazole NBS, DCM N_Substituted N-Substituted 3,6-Dibromocarbazole DibromoCarbazole->N_Substituted Alkyl/Aryl Halide, Base Final_Host Carbazole-Based Host Material N_Substituted->Final_Host Arylboronic Acid, Pd Catalyst, Base

Caption: A generalized synthetic scheme for carbazole-based host materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant advancement in OLED technology is the development of TADF emitters, which enable the harvesting of triplet excitons without the need for heavy metals like iridium or platinum.[14] TADF molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).[15] This allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by radiative decay (fluorescence).

Carbazole is a popular donor unit in donor-acceptor (D-A) type TADF molecules.[15][16] By linking a carbazole donor to a suitable electron-accepting moiety, the HOMO and LUMO can be spatially separated, leading to a small ΔEST. Steric hindrance between the donor and acceptor units is often engineered to further reduce this energy gap.[14][17][18]

Table 1: Performance of Selected Carbazole-Based TADF Emitters in OLEDs

EmitterDonor MoietyAcceptor MoietyEmission ColorMax. External Quantum Efficiency (EQE) (%)Reference
DMOC-DPS3,6-dimethoxycarbazoleDiphenylsulfoneDeep-Blue~10[15]
tMCzPN1,3,6,8-tetramethyl-carbazole2,4-diphenylnicotinonitrileSky-Blue26.0[14][18]
DCZ-TTR9H-carbazole (x2)Thianthrene 5,5,10,10-tetraoxideGreen20.1[17]

Carbazole Derivatives as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology. A crucial component of many high-efficiency PSCs is the hole-transporting material (HTM), which selectively extracts holes from the perovskite layer and transports them to the electrode.[10] While the spiro-OMeTAD molecule has been the benchmark HTM, its complex synthesis and high cost have driven the search for alternatives.[5]

Carbazole derivatives have gained significant attention as promising HTMs due to their excellent hole mobility, suitable energy level alignment with the perovskite valence band, and good film-forming properties.[5][19][20] The ease of functionalization of the carbazole core allows for the optimization of its properties to enhance device performance and stability.[5][10] For instance, introducing electron-donating groups like methoxy-substituted diphenylamine can raise the HOMO level for better energy alignment and improve hole mobility.[10]

Diagram: Energy Level Alignment in a Perovskite Solar Cell

G cluster_0 Anode Anode (e.g., Au) HTL Carbazole HTM Perovskite Perovskite Absorber ETL Electron Transport Layer (e.g., TiO2) Cathode Cathode (e.g., FTO) HOMO_HTL HOMO VB_Perovskite Valence Band HOMO_HTL->VB_Perovskite Hole Extraction CB_Perovskite Conduction Band CB_ETL Conduction Band CB_Perovskite->CB_ETL Electron Extraction

Caption: Ideal energy level alignment for efficient charge extraction in a PSC.

Design Strategies for Carbazole-Based HTMs:
  • Donor-Acceptor (D-A) Structures: Incorporating an electron-withdrawing unit can modulate the energy levels and enhance intermolecular interactions.[21]

  • Branched and Dendritic Architectures: Three-dimensional structures, such as dendrimers, can improve film formation, prevent crystallization, and enhance the material's amorphous nature.[10][22][23][24][25]

  • Cross-linkable Moieties: Introducing cross-linkable groups, like vinyl substituents, allows for the formation of robust, solvent-resistant HTL films upon thermal annealing.[26]

Table 2: Performance of Selected Carbazole-Based HTMs in Perovskite Solar Cells

HTMMolecular Structure TypePower Conversion Efficiency (PCE) (%)Reference
SGT-405Three-arm14.79[27][28]
V885Branched18.78[5]
V1205Cross-linkable16.9[26]

Carbazole-Based Polymers in Organic Photovoltaics (OPVs)

In the realm of OPVs, carbazole-based polymers have been extensively investigated as electron-donating materials in bulk heterojunction (BHJ) solar cells.[29][30] Copolymers incorporating alternating electron-donating (carbazole) and electron-accepting units have been particularly successful. This donor-acceptor approach allows for the tuning of the polymer's bandgap to achieve broader absorption of the solar spectrum and to optimize the energy levels for efficient charge separation at the donor-acceptor interface.[29] Polymers based on 2,7-disubstituted carbazole have shown great promise in this regard.[29][30]

Future Outlook and Challenges

The versatility of the carbazole core ensures its continued prominence in organic electronics.[6][31] Future research will likely focus on several key areas:

  • Development of Stable Blue Emitters for OLEDs: Achieving long-lasting, highly efficient deep-blue emitters remains a significant challenge, and novel carbazole architectures will be crucial in this pursuit.[11][12]

  • Non-Fullerene Acceptors in OPVs: The design of new carbazole-based polymers to match the energy levels of emerging non-fullerene acceptors is a promising avenue for boosting OPV efficiency.

  • Enhancing the Stability of PSCs: While carbazole HTMs have shown excellent performance, further improvements in their long-term stability and their ability to passivate defects at the perovskite interface are needed.

  • Cost-Effective Synthesis: Developing more efficient and scalable synthetic routes for high-purity carbazole derivatives is essential for their commercial viability.[32]

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction Using (2-(9H-carbazol-9-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Carbazole Moieties in Modern Chemistry

The carbazole nucleus is a privileged scaffold in both medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and unique electronic properties contribute to a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][4] In the realm of materials science, carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[3][5] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the synthesis of complex organic molecules, particularly for the formation of carbon-carbon bonds.[6][7][8] This application note provides a detailed guide for researchers on the effective use of a specialized building block, (2-(9H-carbazol-9-yl)phenyl)boronic acid, in Suzuki coupling reactions.

The sterically hindered nature of this compound presents unique challenges and opportunities in synthesis. Understanding the nuances of the Suzuki coupling mechanism and optimizing reaction parameters are crucial for achieving high yields and purity. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting common issues.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9] The generally accepted catalytic cycle is initiated by the active Pd(0) species.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is often necessary to facilitate this step.[10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 2-(9H-carbazol-9-yl)phenyl group) is transferred to the palladium center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][11] The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R'), which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Suzuki_Coupling_Mechanism

Experimental Protocol: Synthesis of Biaryl Compounds

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)[8][12]

  • Phosphine ligand (if required, e.g., SPhos, XPhos)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)[13]

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure

Suzuki_Workflow

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 equivalents) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[14] If a pre-catalyst like Pd₂(dba)₃ is used, a phosphine ligand (e.g., SPhos, 0.1 equivalents) should also be added.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 M with respect to the limiting reagent.[15]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[5][16]

Optimization and Troubleshooting

The success of a Suzuki coupling reaction, especially with sterically demanding substrates, often hinges on careful optimization of the reaction parameters.

ParameterRecommendation and Rationale
Catalyst and Ligand For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective than standard ligands like PPh₃.[10] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.[10]
Base The choice of base is critical for activating the boronic acid.[8] Stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial for less reactive substrates. However, for base-sensitive functional groups, a milder base like K₂CO₃ or even KF may be necessary.[8]
Solvent A mixture of an organic solvent and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. For substrates with poor solubility, solvents like DMF or toluene can be considered.[17] The choice of solvent can also influence the selectivity of the reaction.[13]
Temperature Most Suzuki couplings are run at elevated temperatures (80-110 °C).[5] However, for thermally sensitive substrates, lower temperatures may be required, which might necessitate a more active catalyst system.
Common Issues and Solutions
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is in its active Pd(0) state. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction.[10]

    • Steric Hindrance: Employ bulkier, more electron-rich ligands to overcome steric hindrance at the catalytic center.[18][19]

    • Suboptimal Base/Solvent: Screen different bases and solvent systems to find the optimal combination for your specific substrates.[17]

  • Homocoupling of Boronic Acid:

    • Presence of Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction, as oxygen can promote the homocoupling of boronic acids.[6]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[10]

  • Protodeborylation (Hydrolysis of Boronic Acid):

    • Harsh Conditions: If you observe significant formation of the arene corresponding to your boronic acid, consider using milder reaction conditions (lower temperature, weaker base).[20]

    • Boronic Ester Derivatives: In some cases, using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid can mitigate this side reaction.[20]

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of carbazole-containing biaryl compounds. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully employ this compound to construct complex molecular architectures for applications in drug discovery and materials science. This guide provides a solid foundation for developing robust and efficient protocols for this important transformation.

References

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  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Cambridge University Press. (2017). Suzuki Coupling. [Link]

  • ResearchGate. Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... [Link]

  • San Diego State University.

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Application Note: Fabricating High-Efficiency Blue Phosphorescent OLEDs with Carbazole-Based Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Promise of Blue Phosphorescence

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility.[1][2] At the heart of this technology is the process of electroluminescence, where electricity is directly converted into light.[2] Phosphorescent OLEDs (PhOLEDs) represent a significant leap in efficiency over their fluorescent counterparts.[3] By harnessing both singlet and triplet excitons—the excited energy states formed by the recombination of electrons and holes—PhOLEDs can theoretically achieve 100% internal quantum efficiency (IQE).[3][4][5]

While highly efficient red and green PhOLEDs are commercially mature, the development of a stable and efficient blue PhOLED remains a critical challenge.[1] The high energy of blue photons (typically >2.7 eV) places extreme demands on the organic materials, often leading to rapid degradation and shorter operational lifetimes.[1][6] The key to unlocking the potential of blue PhOLEDs lies in the meticulous design of the emissive layer (EML), specifically the selection of a suitable host material to encapsulate the blue phosphorescent dopant.[4][6]

This application note provides a comprehensive guide to the fabrication and characterization of high-efficiency blue PhOLEDs, with a specific focus on the strategic use of carbazole-based host materials.

The Critical Role of the Host: Why Carbazole Derivatives?

In a PhOLED, the EML is typically a "host-guest" system, where a small amount of a phosphorescent emitter (guest) is dispersed within a host material matrix.[4] This architecture prevents efficiency losses from effects like triplet-triplet annihilation and concentration quenching.[4] For blue PhOLEDs, the host material must satisfy several stringent criteria:

  • High Triplet Energy (T1): The most crucial requirement is that the host's triplet energy level must be significantly higher than that of the blue phosphorescent dopant.[4][7][8] This ensures that energy, once transferred to the dopant, remains confined there to produce light, preventing reverse energy transfer back to the host, which would quench the emission.[4][7]

  • Bipolar Charge Transport: An ideal host should possess balanced hole and electron transport capabilities. This ensures that the recombination of charge carriers occurs squarely within the emissive layer, maximizing the creation of excitons on the dopant molecules.

  • High Glass Transition Temperature (Tg) and Thermal Stability: The material must be morphologically stable at the operating temperatures of the device to ensure a long lifetime.

Carbazole-based compounds have emerged as premier candidates for blue PhOLED hosts precisely because they excel in these areas. The carbazole moiety provides a high triplet energy backbone (often >2.9 eV) and excellent hole-transporting properties.[8][9][10][11] Through molecular engineering—linking carbazole units to other functional groups—bipolar charge transport can be achieved, and thermal stability can be enhanced.[9][12][13]

Materials and Device Architecture

This protocol details the fabrication of a multilayer PhOLED using vacuum thermal evaporation (VTE), the standard method for producing high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[14]

Proposed Device Stack

A typical high-efficiency blue PhOLED structure is as follows:

LayerMaterialFunctionThickness (nm)
CathodeLiF / AlElectron Injection & Electrode1 / 100
Electron Transport Layer (ETL)TmPyPBElectron Transport & Hole Blocking30
Emissive Layer (EML)mCP : FIrpic (10%)Light Generation25
Hole Transport Layer (HTL)TAPCHole Transport & Electron Blocking40
Hole Injection Layer (HIL)HAT-CNImproved Hole Injection10
AnodeITOTransparent Electrode150
SubstrateGlassFoundation-
Material Properties

The selection of materials is guided by their energy levels to ensure efficient charge injection and confinement.

MaterialFull NameFunctionHOMO (eV)LUMO (eV)Triplet (T1) (eV)
mCP 1,3-Bis(N-carbazolyl)benzeneHost -5.9-2.4~2.90
FIrpic Iridium(III) bis(4,6-difluorophenylpyridinato)picolinateDopant -5.8-3.1~2.65
TAPC 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexaneHTL-5.5-2.0~2.87
TmPyPB 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneETL-6.7-2.7~2.78

Scientist's Note: The key to this stack is the energy cascade. The T1 energy of the host (mCP, ~2.90 eV) is significantly higher than the dopant (FIrpic, ~2.65 eV), ensuring efficient exciton confinement.[15] Similarly, the T1 of the adjacent transport layers (TAPC and TmPyPB) are also higher than FIrpic, effectively trapping excitons within the EML to maximize light output.[15][16]

Experimental Protocols

Protocol 1: Substrate Preparation and Cleaning

Rationale: The quality of the Indium Tin Oxide (ITO) anode is paramount. A clean, smooth surface with a high work function is essential for efficient hole injection. Contaminants can lead to current leakage paths (shorts) and non-emissive dark spots, severely degrading device performance and lifetime.[17][18]

  • Initial Cleaning: Place pre-patterned ITO-coated glass substrates in a substrate rack.

  • Sonication Sequence: Sequentially sonicate the substrates in heated beakers (~50-60°C) for 15 minutes each in the following solutions:

    • Deionized (DI) water with 2% Hellmanex detergent.

    • DI water rinse.

    • Acetone.

    • Isopropyl Alcohol (IPA).[19]

  • Final Rinse: Thoroughly rinse the substrates under flowing DI water.[19]

  • Drying: Blow-dry the substrates with high-purity nitrogen gas until no solvent is visible.

  • Plasma Treatment: Immediately before loading into the vacuum chamber, treat the ITO surface with oxygen plasma for 1-5 minutes.[17][20]

    • Causality: O2 plasma treatment removes residual organic contaminants and increases the ITO work function by creating an oxygen-rich surface, which significantly improves hole injection efficiency.[17][20]

Protocol 2: Vacuum Thermal Evaporation (VTE)

Rationale: VTE is performed in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination of the organic layers by atmospheric oxygen or moisture, which can act as luminescence quenchers and degrade materials.[21][22][23] The deposition rate is carefully controlled to ensure uniform, amorphous thin films.

  • System Pump-Down: Load the cleaned ITO substrates into the deposition chamber and pump down to a base pressure of ≤ 5 x 10⁻⁷ Torr.

  • Layer Deposition: Sequentially deposit the organic and cathode layers by resistive heating of the source materials in crucibles.[22]

    • HIL: Deposit 10 nm of HAT-CN at a rate of ~0.1 Å/s.

    • HTL: Deposit 40 nm of TAPC at a rate of ~1.0 Å/s.

    • EML (Co-deposition): Deposit 25 nm by simultaneously evaporating the mCP host and the FIrpic dopant. Maintain a deposition rate of ~1.0 Å/s for the host (mCP) and ~0.1 Å/s for the guest (FIrpic) to achieve a 10% doping concentration.

    • ETL: Deposit 30 nm of TmPyPB at a rate of ~1.0 Å/s.

    • EIL: Deposit 1 nm of Lithium Fluoride (LiF) at a rate of ~0.1 Å/s. LiF reduces the electron injection barrier between the ETL and the aluminum cathode.[12]

    • Cathode: Deposit 100 nm of Aluminum (Al) at a rate of ~2.0-3.0 Å/s using a shadow mask to define the active device area.[21][24]

  • Device Removal: Once deposition is complete, vent the chamber with inert nitrogen gas and transfer the devices immediately to a nitrogen-filled glovebox for encapsulation.

Protocol 3: Encapsulation

Rationale: Organic materials are highly susceptible to degradation from oxygen and water. Encapsulation is a critical step to protect the device and ensure a long operational lifetime.[18]

  • In a nitrogen glovebox (<1 ppm O₂, <1 ppm H₂O), place a glass coverslip over the active area of the device.

  • Apply a bead of UV-curable epoxy around the perimeter of the coverslip.

  • Ensure the epoxy forms a complete, hermetic seal.

  • Cure the epoxy by exposing it to a UV lamp for the recommended time.

Device Characterization

Rationale: Comprehensive characterization is required to validate the fabrication process and quantify device performance.[25]

Current Density-Voltage-Luminance (J-V-L)
  • Procedure: Using a source measure unit (SMU) and a calibrated photodiode/spectrometer, apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance, measured in cd/m²).[26][27]

  • Expected Outcome: The device should exhibit a clear diode-like turn-on voltage, after which current and luminance increase exponentially. A low turn-on voltage (typically 3-5 V for blue PhOLEDs) indicates efficient charge injection.

Efficiency Metrics
  • Calculation: From the J-V-L data, key efficiency metrics can be calculated:

    • Current Efficiency (cd/A): Luminance / Current Density.[25]

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.[25] This is a critical metric for device performance. A well-fabricated blue PhOLED with a carbazole host can achieve an EQE of over 20%.[28]

  • Analysis: Plotting EQE as a function of luminance reveals the "efficiency roll-off." A gradual roll-off at high brightness is desirable and indicates minimal triplet-triplet annihilation.

Electroluminescence (EL) Spectrum
  • Procedure: Measure the spectral output of the device at a constant operating voltage using a spectrometer.

  • Expected Outcome: The spectrum should show a distinct peak in the blue region (typically 470-480 nm for FIrpic) with narrow full-width at half-maximum (FWHM).[29] The absence of any emission from the host material confirms that energy transfer from host to guest is complete and efficient.

Visualized Workflows and Architectures

Device Fabrication and Testing Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (VTE) cluster_post Post-Fabrication cluster_char Characterization p1 ITO Substrate Cleaning (Detergent, DI, Solvents) p2 N2 Dry p1->p2 p3 O2 Plasma Treatment p2->p3 f1 Load into Vacuum Chamber p3->f1 Immediate Transfer f2 Deposit Organic Layers (HIL, HTL, EML, ETL) f1->f2 f3 Deposit Cathode (LiF/Al) f2->f3 o1 Encapsulation (Glovebox) f3->o1 Inert Atmosphere c1 J-V-L Measurement o1->c1 c2 EL Spectrum Analysis c1->c2 c3 Efficiency Calculation (EQE, cd/A) c1->c3 G cluster_device Anode Anode (ITO) ~ -4.7 eV HIL HIL HOMO: -5.6 HTL HTL (TAPC) HOMO: -5.5 LUMO: -2.0 T1: 2.87 Anode->HTL Hole Injection EML EML Host (mCP) HOMO: -5.9, LUMO: -2.4, T1: 2.90 Dopant (FIrpic) HOMO: -5.8, LUMO: -3.1, T1: 2.65 HTL->EML Hole Transport ETL ETL (TmPyPB) HOMO: -6.7 LUMO: -2.7 T1: 2.78 ETL->EML Electron Transport Cathode Cathode (LiF/Al) ~ -4.2 eV Cathode->ETL Electron Injection recomb recomb_label Exciton Formation & Light Emission

Caption: Energy level diagram of the blue PhOLED device stack.

Conclusion

The fabrication of efficient and stable blue PhOLEDs is a significant step towards next-generation displays and solid-state lighting. Carbazole-based host materials offer a robust platform, providing the requisite high triplet energy and charge transport properties essential for success. By following meticulous substrate preparation, controlled vacuum deposition, and robust encapsulation protocols, it is possible to reliably produce high-performance devices. The characterization methods outlined herein provide a framework for validating device performance and driving further optimization in this exciting field.

References

  • LG Display verified the commercialization of a blue phosphorescence OLED device using a hybrid tandem structure. (2025). OLED-Info.
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  • Plasol. (Year).
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  • Various Authors. (2024). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
  • Dumur, F., et al. (2015).
  • Chen, C.-H., et al. (2014). High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices.
  • Baranoff, E. (2015). FIrpic: archetypal blue phosphorescent emitter for electroluminescence. Dalton Transactions.
  • Mertens, R. (2023). Researchers from the University of Michigan develop a stable and efficient phosphorescence blue OLED using polariton-enhanced Purcell effects. OLED-Info.
  • RD Mathis. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology.
  • Guangzhou Mianhong Electronic Technology Co., Ltd. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong.
  • Gudeika, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. MDPI.
  • Lee, J. Y., et al. (2013). High triplet energy host materials for blue phosphorescent organic light-emitting diodes derived from carbazole modified orthophenylene.
  • Baranoff, E. (2015). FIrpic: Archetypal blue phosphorescent emitter for electroluminescence. University of Birmingham's Research Portal.
  • Various Authors. (2014). Carbazole modified terphenyl based high triplet energy host materials for blue phosphorescent organic light-emitting diodes.
  • Gudeika, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
  • Ossila Ltd. (Year). OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila.com.
  • Ossila Ltd. (Year). Theory of Phosphorescent Organic Light-Emitting Diodes. Ossila.com.
  • Kim, J., et al. (2022). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime.
  • So, F., et al. (2008). High efficiency blue phosphorescent organic light-emitting device. AIP Publishing.
  • Forrest, S. (2023). Efficiency upgrade for OLED screens: A route to blue PHOLED longevity. University of Michigan.
  • Lee, J. Y., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Polymers.
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Topic: Protocol for Thin-Film Deposition of (2-(9H-carbazol-9-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Authored for: Researchers, Materials Scientists, and Organic Electronics Professionals

Introduction: The Critical Role of (2-(9H-carbazol-9-yl)phenyl)boronic acid in Advanced Organic Electronics

This compound, hereafter referred to as o-CBPB, is a bifunctional organic semiconductor that has garnered significant interest for its applications in high-performance organic electronic devices. Its molecular architecture, which synergistically combines a hole-transporting carbazole moiety with a reactive boronic acid group, makes it a uniquely versatile building block.[1] The carbazole unit is renowned for its excellent thermal stability and charge-carrying capabilities, while the boronic acid functional group allows for robust covalent bonding and self-assembly, opening avenues for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced sensor technologies.[1][2][3]

The performance of any device fabricated with this material is critically dependent on the quality of the deposited thin film. Uniformity, purity, thickness control, and surface morphology are not merely process parameters; they are the fundamental determinants of charge injection, transport, and recombination efficiency. This document provides a comprehensive guide to two field-proven deposition methodologies—High-Vacuum Thermal Evaporation and Solution-Based Spin Coating—offering detailed, step-by-step protocols grounded in the physicochemical properties of o-CBPB.

Physicochemical Properties of o-CBPB: A Foundation for Protocol Design

A thorough understanding of the material's properties is paramount for developing a successful deposition protocol. The choice of deposition technique and its parameters are directly dictated by the thermal stability and solubility of o-CBPB.

PropertyValue / ObservationRationale for Deposition
Chemical Structure Carbazole core with a phenylboronic acid substituent at the ortho position.The rigid carbazole unit provides good thermal stability, suitable for thermal evaporation. The overall structure's solubility must be empirically determined for solution processing.
Molecular Formula C₁₈H₁₄BNO₂-
Molecular Weight 287.12 g/mol [4][5]Influences evaporation dynamics and solution viscosity.
CAS Number 1189047-28-6For material sourcing and identification.
Thermal Stability Melting point of analogous compounds is ~264°C, with thermal decomposition beginning around 290-310°C.[3]The material can be safely evaporated under high vacuum at temperatures below its decomposition point. Careful temperature control is essential to prevent degradation.[6][7]
Solubility Soluble in common organic solvents such as Toluene, Dichloromethane (DCM), and Chlorobenzene.[8]Enables solution-based deposition techniques like spin coating. Solvent choice will impact film morphology and drying kinetics.
Purity Requirements Sublimated grade (≥99.5%) is recommended for optimal device performance.[4][9]Impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.

Methodology 1: High-Vacuum Thermal Evaporation

Thermal evaporation is the industry-standard technique for depositing small-molecule organic semiconductors, offering unparalleled control over film purity and thickness.[6][10] By heating o-CBPB in a high-vacuum environment (pressures < 5x10⁻⁶ mbar), the material sublimes and travels in a line-of-sight path to the substrate, where it condenses to form a uniform, amorphous, or polycrystalline thin film.[6] The low pressure is critical to prevent oxidation or contamination of the material and to ensure a long mean free path for the evaporated molecules.[6]

Workflow for Thermal Evaporation```dot

G cluster_prep Pre-Deposition cluster_dep Deposition Process cluster_post Post-Deposition sub_clean 1. Substrate Cleaning (Detergent, DI Water, Solvents, UV-Ozone) mat_prep 2. Material Loading (Sublimated o-CBPB in crucible) sub_clean->mat_prep sub_load 3. Substrate Loading (Mount in chamber) mat_prep->sub_load pump 4. Pump Down (Achieve High Vacuum < 5e-6 mbar) sub_load->pump degas 5. Material Degassing (Pre-heat below evaporation temp.) pump->degas ramp 6. Deposit Film (Slowly ramp temp. to achieve 0.1-0.2 nm/s) degas->ramp monitor 7. In-Situ Monitoring (Quartz Crystal Microbalance) ramp->monitor cooldown 8. Cool Down (Return source to room temp.) monitor->cooldown vent 9. Vent & Retrieve (Backfill with N₂ gas) cooldown->vent Characterization Characterization vent->Characterization

Caption: Workflow for o-CBPB deposition via spin coating.

Detailed Protocol for Spin Coating

A. Solution Preparation:

  • Prepare a stock solution of o-CBPB in a suitable solvent (e.g., Chlorobenzene or Toluene) at a concentration between 5 and 20 mg/mL.

  • Gently heat the solution on a hotplate (e.g., 40-50°C) while stirring with a magnetic stir bar to ensure complete dissolution.

  • After cooling to room temperature, filter the solution through a 0.2 µm PTFE syringe filter directly before use. This step is non-negotiable as it removes dust and aggregates that would otherwise create significant film defects.

B. Deposition Procedure:

  • Ensure the spin coater is in a clean, controlled environment (a glovebox or a fume hood with a filtered air supply is recommended).

  • Place a cleaned substrate onto the spin coater chuck and engage the vacuum to hold it in place.

  • Using a micropipette, dispense a fixed volume of the filtered o-CBPB solution onto the center of the substrate (e.g., 50 µL for a 2 cm x 2 cm substrate). [11]4. Immediately initiate the spin program. A typical two-stage program is effective:

    • Stage 1 (Spread): 500 rpm for 5 seconds to allow the solution to wet the entire substrate surface.

    • Stage 2 (Thinning): 3000 rpm for 30-45 seconds to achieve the final film thickness. [12]5. Once the program is complete, carefully remove the substrate using tweezers.

C. Post-Deposition Annealing:

  • Transfer the coated substrate to a hotplate set to a temperature of 80-120°C.

  • Anneal for 10-15 minutes to drive off any residual solvent and to improve film packing and morphology. [12]The optimal temperature and time should be determined experimentally.

  • Allow the substrate to cool to room temperature before storing it in an inert environment (e.g., a nitrogen-filled glovebox).

Key Process Parameters
ParameterRecommended RangeJustification
Solvent Chlorobenzene, Toluene, DCMChoice affects solubility, evaporation rate, and resulting film morphology. [8]
Concentration 5 – 20 mg/mLPrimary determinant of film thickness, along with spin speed.
Spin Speed 1000 – 5000 rpmHigher speeds result in thinner films. [11]
Annealing Temp. 80 – 120 °CRemoves residual solvent and can improve molecular ordering. Must be kept well below the material's decomposition temperature. [12]

Film Characterization and Quality Control

A deposited film is an unknown until it is characterized. The following techniques are essential for validating the quality of the o-CBPB films produced by either method and for optimizing the deposition parameters.

TechniqueMeasured PropertyImportance
Spectroscopic Ellipsometry Film Thickness, Refractive IndexNon-destructive and highly accurate method for determining film thickness, a critical parameter for device physics. [13]
Atomic Force Microscopy (AFM) Surface Morphology, Roughness (RMS)Visualizes the film's topography. Low surface roughness is critical for preventing electrical shorts in multi-layer devices.
UV-Visible Spectroscopy Absorption SpectrumConfirms the chemical integrity of the deposited material and provides the optical bandgap.
Photoluminescence Spectroscopy Emission SpectrumCharacterizes the emissive properties of the film, essential for OLED applications.
X-Ray Diffraction (XRD) Crystallinity / Amorphous NatureDetermines the structural order of the film, which influences charge transport properties.

Troubleshooting Common Deposition Issues

ProblemPotential Cause(s)Suggested Solution(s)
Pinholes in Film Particulate contamination (dust, material aggregates); Poor substrate wetting.Filter the spin coating solution; Ensure rigorous substrate cleaning and UV-Ozone/Plasma treatment.
"Comet Streaks" (Spin Coating) Particulate on substrate before/during spin; Air bubble in dispensed solution.Work in a cleaner environment; Filter solution; Degas solution via sonication; Dispense solution slowly.
Poor Film Uniformity (Thermal): Incorrect source/substrate geometry. (Spin): Off-center dispense, insufficient solution volume, incorrect spin speed.(Thermal): Adjust source-to-substrate distance. (Spin): Dispense exactly in the center; Increase solution volume; Optimize spin program.
Film Cracks or Peels High internal stress; Solvent incompatibility; Poor adhesion to substrate.Optimize annealing temperature and duration; Try a different solvent for spin coating; Ensure substrate surface is properly functionalized (e.g., UV-Ozone).

References

  • Journal of Materials Chemistry A. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. RSC Publishing. Available from: [Link]

  • Society for Information Display. (n.d.). Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Available from: [Link]

  • Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. Available from: [Link]

  • Vac Coat Ltd. (2019). Thin Films Deposition of Organic Materials. Available from: [Link]

  • MDPI. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Inorganics. Available from: [Link]

  • ST Instruments. (n.d.). Low Temperature Evaporation For Organics. Available from: [Link]

  • ResearchGate. (n.d.). Spin coating process. a) Application of dissolved material. b).... Available from: [Link]

  • Runyu. (n.d.). 2-(9H-Carbozol-9-yl)phenylboronic Acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. Available from: [Link]

  • MDPI. (2023). Plasma Polymerized Organosilicon Thin Films for Volatile Organic Compound (VOC) Detection. Coatings. Available from: [Link]

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Application Notes and Protocols: (2-(9H-carbazol-9-yl)phenyl)boronic acid for Advanced Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Interfacial engineering is a cornerstone of high-performance organic photovoltaic (OPV) device fabrication. The interface between the transparent conductive anode and the photoactive layer is particularly critical for efficient charge extraction and long-term device stability. This guide provides an in-depth technical overview of (2-(9H-carbazol-9-yl)phenyl)boronic acid, a versatile molecular tool for OPV research. We explore its dual role as both a key building block for novel hole-transporting polymers via Suzuki-Miyaura coupling and as a superior self-assembled monolayer (SAM) for anode modification. Detailed, field-proven protocols for synthesis, SAM deposition, and device integration are provided, underpinned by the scientific rationale for each experimental choice.

Introduction: The Critical Role of Anode Interfacial Layers in OPVs

The efficiency and stability of organic solar cells are intrinsically linked to the quality of the interfaces between its constituent layers.[1] A primary challenge is ensuring efficient extraction of holes from the highest occupied molecular orbital (HOMO) of the donor material in the bulk-heterojunction (BHJ) active layer to the indium tin oxide (ITO) anode.[1] Traditional polymeric hole transport layers (HTLs) like PEDOT:PSS, while effective, suffer from inherent acidity and hygroscopic properties that can degrade the ITO and the active layer, compromising long-term device stability.[2]

Self-assembled monolayers (SAMs) have emerged as a powerful alternative, forming an ultrathin, defect-passivating layer that can tune the anode's work function, reduce charge recombination, and enhance hole extraction.[3][4] Carbazole-based molecules are particularly attractive for this purpose due to their excellent hole-transporting capabilities, high thermal stability, and robust electrochemical properties.[5][6]

This compound is a molecule of significant interest, strategically designed to combine the favorable electronic properties of the carbazole moiety with the effective surface-anchoring capability of a boronic acid group. Unlike the more common phosphonic acid anchors, boric acids are weaker and less corrosive, offering a potential advantage for device longevity.[7] This guide details the application of this compound as both a synthetic precursor and a functional interfacial material in OPV devices.

Molecular Rationale and Physicochemical Properties

The efficacy of this compound stems from its unique trifunctional design:

  • 9H-Carbazole Core: This nitrogen-containing heterocyclic unit is electron-rich and possesses a rigid, planar structure. This facilitates efficient charge delocalization and provides excellent hole-transporting capabilities, which are essential for moving charge carriers towards the electrode.

  • Phenyl Linker: The phenyl group provides a robust, conjugated bridge between the functional carbazole core and the anchoring boronic acid, influencing the molecule's orientation and packing density upon self-assembly.

  • Boronic Acid Anchor: This functional group serves as an ideal anchor for binding to metal oxide surfaces like ITO. It readily forms stable covalent bonds with the hydroxyl groups present on the activated ITO surface, leading to a dense and uniform monolayer.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 409623-45-4
Molecular Formula C₁₈H₁₄BNO₂
Molecular Weight 287.12 g/mol
Appearance Typically a white to off-white solid
Primary Application SAM, Synthetic Precursor for HTMs

Application I: Precursor for Hole-Transporting Polymer Synthesis

The boronic acid functionality makes this molecule an excellent monomer for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer chemistry for creating conjugated systems.[8] By reacting it with a suitable di-halogenated comonomer, researchers can synthesize novel donor-acceptor or donor-donor polymers with tailored electronic and optical properties for use as hole-transporting or photoactive materials.[5][9]

Diagram 1: General Suzuki-Miyaura Polymerization Scheme

Suzuki_Polymerization cluster_conditions Conditions BoronicAcid This compound (Monomer A) Catalyst Pd(PPh₃)₄ (Catalyst) Comonomer Di-halogenated Comonomer (e.g., Dibromo-thiophene) (Monomer B) Base K₂CO₃ or Cs₂CO₃ (Base) Solvent Toluene/H₂O (Solvent) Polymer Conjugated Hole-Transporting Polymer (-[A-B]-n) cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_reactants->cluster_conditions Heat (e.g., 90-110°C) Inert Atmosphere (Ar/N₂) cluster_conditions->Polymer

Caption: Suzuki coupling reaction for synthesizing a carbazole-based polymer.

Protocol 1: Synthesis of a Carbazole-Copolymer via Suzuki Polymerization

Causality: This protocol is adapted from established methods for synthesizing conjugated polymers for optoelectronic applications.[10][11] The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its high efficiency in forming C-C bonds in Suzuki reactions. An inorganic base is required to activate the boronic acid, and a two-phase solvent system (Toluene/Water) is often used to facilitate the reaction kinetics and solubility of reactants.

  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired di-halogenated comonomer (e.g., 2,5-dibromothiophene) (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

    • Rationale: Precise stoichiometry is crucial for achieving high molecular weight polymers. The catalyst loading is kept low to minimize metallic impurities in the final product.

  • Inert Atmosphere:

    • Seal the flask and subject it to at least three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).

    • Rationale: The palladium catalyst is sensitive to oxygen, which can deactivate it and lead to poor polymerization results.

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add degassed toluene via cannula transfer.

    • Add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 4.0 eq).

    • Rationale: Degassing the solvents by sparging with an inert gas for 30-60 minutes is critical to remove dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 90-110°C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction typically runs for 24-72 hours.

  • Purification:

    • Cool the mixture to room temperature and pour it into a beaker of vigorously stirring methanol to precipitate the polymer.

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, and hexane.

    • Dissolve the purified polymer in a high-boiling-point solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.

    • Rationale: Soxhlet extraction is a rigorous purification method essential for achieving the high purity required for electronic applications, as impurities can act as charge traps.

  • Final Product:

    • Collect the final polymer and dry it under high vacuum at 40-60°C for at least 24 hours. Characterize the product using ¹H NMR, GPC, and UV-Vis spectroscopy.

Application II: Hole-Selective Contact via Self-Assembled Monolayer (SAM)

The most direct application of this compound is as a SAM to modify the ITO anode. This process replaces the need for a thick, solution-processed HTL, simplifying device architecture and potentially reducing material costs. The SAM modifies the ITO work function to better align with the HOMO of the donor material, thereby reducing the energy barrier for hole extraction.[3][7]

Diagram 2: Workflow for ITO Substrate Preparation and SAM Deposition

SAM_Workflow cluster_cleaning Step 1: Substrate Cleaning cluster_activation Step 2: Surface Activation cluster_deposition Step 3: SAM Deposition ITO Patterned ITO Substrate Detergent Sonication: Detergent/DI Water ITO->Detergent DI Sonication: DI Water Detergent->DI Acetone Sonication: Acetone DI->Acetone IPA Sonication: Isopropanol (IPA) Acetone->IPA UV_Ozone UV-Ozone or O₂ Plasma (15-20 min) IPA->UV_Ozone Dry with N₂ stream Solution Prepare Dilute Solution (0.5-2 mg/mL in THF/Methanol) UV_Ozone->Solution Immediate Transfer SpinCoat Spin-Coating (e.g., 4000 rpm, 30s) Solution->SpinCoat Anneal Thermal Annealing (e.g., 100-120°C, 10 min) SpinCoat->Anneal Rinse Rinse with Pure Solvent (to remove physisorbed molecules) Anneal->Rinse Final ITO with Covalently Bound SAM Rinse->Final

Caption: Step-by-step workflow for preparing a SAM-modified ITO anode.

Protocol 2: ITO Cleaning and SAM Deposition

Causality: The formation of a high-quality, dense monolayer is critically dependent on the cleanliness and reactivity of the ITO surface. The multi-step sonication process removes organic and inorganic contaminants. The UV-Ozone or Oxygen Plasma step removes final organic residues and, crucially, generates hydroxyl (-OH) groups on the ITO surface, which are the reaction sites for the boronic acid anchor.

  • ITO Substrate Cleaning:

    • Place patterned ITO-coated glass substrates in a substrate rack.

    • Sequentially sonicate the substrates for 15 minutes each in a cleaning agent (e.g., Hellmanex™ III), deionized (DI) water, DI water again, acetone, and finally isopropanol (IPA).

    • Rationale: Each solvent targets different types of contaminants. The final IPA rinse ensures a water-free surface before drying.

    • Dry the substrates under a stream of high-purity nitrogen gas and store them in a clean environment.

  • Surface Activation:

    • Immediately before SAM deposition, treat the cleaned ITO substrates with UV-Ozone or Oxygen Plasma for 15-20 minutes.

    • Rationale: This step is non-negotiable for creating a hydrophilic, hydroxyl-terminated surface necessary for covalent bonding with the boronic acid. The surface is highly reactive and should be used immediately.

  • SAM Deposition:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like Tetrahydrofuran (THF) or a mixture of THF and Methanol.

    • Transfer the activated ITO substrates to a spin-coater located inside a nitrogen-filled glovebox.

    • Deposit the SAM solution onto the ITO surface and spin-coat at a moderate speed (e.g., 4000 rpm) for 30-45 seconds.

    • Rationale: Spin-coating provides a rapid and uniform application of the precursor solution. Working inside a glovebox prevents atmospheric water from interfering with the monolayer formation.

  • Annealing and Rinsing:

    • Transfer the coated substrates to a hotplate inside the glovebox and anneal at 100-120°C for 10 minutes.

    • Rationale: Thermal annealing provides the energy to drive the condensation reaction between the boronic acid and the surface hydroxyl groups, promoting covalent bond formation and desorbing excess solvent.

    • After cooling, rinse the substrates by spin-coating with pure solvent (THF) to remove any non-covalently bonded (physisorbed) molecules.

    • The SAM-modified ITO substrates are now ready for subsequent device fabrication steps.

OPV Device Fabrication and Performance Characterization

Once the SAM-modified anode is prepared, a full OPV device can be fabricated. A typical inverted device architecture is preferred for its enhanced stability.

Diagram 3: Inverted OPV Device Architecture

OPV_Device cluster_device Device Stack Glass Glass Substrate ITO ITO (Anode) Glass->ITO SAM This compound (Hole-Selective SAM) ITO->SAM BHJ Bulk-Heterojunction Active Layer (e.g., PM6:Y6) SAM->BHJ ETL Electron Transport Layer (e.g., PNDIT-F3N or ZnO) BHJ->ETL Metal Metal Cathode (e.g., Ag) ETL->Metal Light Incident Light (AM 1.5G) Light->Glass

Caption: Schematic of an inverted organic solar cell incorporating the SAM.

Characterization and Expected Performance

The effectiveness of the SAM is validated through surface and device-level characterization.

  • Surface Characterization:

    • Contact Angle Goniometry: The water contact angle on the ITO surface should decrease significantly after UV-Ozone treatment (becoming hydrophilic) and then increase after SAM deposition (becoming more hydrophobic), confirming surface modification.

    • Ultraviolet Photoelectron Spectroscopy (UPS): This is a critical measurement to determine the work function (WF) of the SAM-modified ITO. An increase in the WF is expected, indicating a better energy level alignment for hole extraction.

    • Atomic Force Microscopy (AFM): AFM images can confirm the formation of a smooth and uniform layer without significant aggregation.

  • Device Performance:

    • The performance of the final OPV device is measured under a standard solar simulator (AM 1.5G, 100 mW/cm²). The key metrics are summarized from the Current Density-Voltage (J-V) curve.

Table 2: Representative Performance Data for OPV Devices with Carbazole-Based SAMs

Interfacial LayerVₒ꜀ (V)Jₛ꜀ (mA/cm²)FF (%)PCE (%)
Control (e.g., PEDOT:PSS) 0.8225.575.015.7
Carbazole-Boronic/Phosphonic SAM 0.8526.078.017.2+

Note: Data are representative values based on high-performing devices reported in the literature using similar carbazole-based SAMs and modern non-fullerene acceptors.[2][3][4] The use of this compound is expected to yield performance improvements in Vₒ꜀ and FF due to reduced interfacial recombination and enhanced charge extraction.

Conclusion

This compound is a highly effective and versatile material for advanced organic photovoltaic research. Its utility as a monomer enables the rational design of novel hole-transporting polymers, while its direct application as a self-assembled monolayer provides a simple and robust method for enhancing anode performance. The boronic acid anchor presents a less corrosive alternative to traditional SAMs, paving the way for more stable and efficient OPV devices. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists aiming to leverage this powerful molecular tool to push the boundaries of organic solar cell performance.

References

  • Title: Synthesis and studies of carbazole-based donor polymer for organic solar cell applications Source: Google Patents URL
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  • Title: Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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  • Title: Neglected acidity pitfall: boric acid-anchoring hole-selective contact for perovskite solar cells Source: National Science Review, Oxford Academic URL: [Link]

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  • Title: Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic solar cells to 20% Source: Science China Chemistry URL: [Link]

  • Title: 18.9% Efficient Organic Solar Cells Based on n-Doped Bulk-Heterojunction and Halogen-Substituted Self-Assembled Monolayers as Hole Extracting Interlayers Source: ResearchGate URL: [Link]

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Synthesis of High-Performance Hole-Transporting Materials from Carbazole Boronic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole-Transporting Materials in Next-Generation Optoelectronics

In the rapidly advancing fields of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the hole-transporting material (HTM) is a cornerstone component that dictates device efficiency, stability, and longevity. An ideal HTM must possess a trifecta of properties: high hole mobility for efficient charge extraction, appropriate energy levels (specifically the Highest Occupied Molecular Orbital or HOMO) to align with the active layer, and excellent thermal and chemical stability.[1][2] Carbazole-based compounds have emerged as a preeminent class of HTMs due to their exceptional characteristics.[3] The rigid, electron-rich carbazole core provides inherent thermal stability and high hole-transport capability.[3][4] Furthermore, the carbazole scaffold offers versatile functionalization at multiple positions (C-2, C-3, C-6, C-7, and N-9), allowing for the fine-tuning of its electronic and physical properties to meet the specific demands of a given device architecture.[3][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of carbazole-based HTMs, with a focus on the strategic use of carbazole boronic acids and their esters as key building blocks. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction—a powerful tool for constructing the complex architectures of modern HTMs—and provide field-proven, step-by-step procedures for their synthesis, purification, and characterization.

The Gateway to Advanced Architectures: Synthesis of Carbazole Boronic Acids and Esters

The boronic acid or its more stable pinacol ester derivative is the linchpin for the subsequent construction of complex HTMs via cross-coupling reactions. The pinacol ester is often preferred due to its enhanced stability, making it easier to handle, purify by chromatography, and store for extended periods compared to the more reactive and often less stable boronic acid.

There are two primary strategies for synthesizing carbazole boronic esters: the Miyaura borylation of a halo-carbazole or the direct C-H borylation of the carbazole core. The former is a robust and widely used method, while the latter represents a more atom-economical approach.

Protocol 1: Synthesis of 9H-Carbazole-2-boronic Acid Pinacol Ester via Miyaura Borylation

This protocol details the synthesis of a key carbazole boronic ester intermediate from 2-bromo-9H-carbazole.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 2-bromo-9H-carbazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in a vial B Add DMF as solvent A->B C Seal vial and purge with nitrogen B->C D Heat the mixture at 85 °C for 4 hours C->D E Cool to room temperature and dilute with EtOAc D->E F Wash with 10% LiCl (aq) and brine E->F G Dry organic layer and concentrate F->G H Purify by silica gel chromatography G->H

Caption: Workflow for the synthesis of 9H-carbazole-2-boronic acid pinacol ester.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-bromo-9H-carbazole246.101.00 g4.06
Bis(pinacolato)diboron253.941.55 g6.10
Potassium acetate98.141.20 g12.19
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.74149 mg0.203
N,N-Dimethylformamide (DMF)73.0915 mL-
Ethyl acetate (EtOAc)88.11--
10% Lithium chloride (aq)---
Brine (sat. NaCl aq)---
Anhydrous sodium sulfate (Na₂SO₄)142.04--
Dichloromethane (DCM)84.93--
Silica gel---

Procedure:

  • Reaction Setup: In a screw-cap vial, combine 2-bromo-9H-carbazole (1.00 g, 4.06 mmol), bis(pinacolato)diboron (1.55 g, 6.10 mmol), potassium acetate (1.20 g, 12.19 mmol), and Pd(dppf)Cl₂ (149 mg, 0.203 mmol).

  • Add N,N-dimethylformamide (15 mL) to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate the vial under vacuum and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir for 4 hours.

  • Work-up: After 4 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer with a 10% aqueous solution of lithium chloride (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane, adsorb it onto silica gel, and purify by column chromatography using a gradient of 0-50% ethyl acetate in hexanes to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a solid.

Constructing Hole-Transporting Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like our carbazole boronic ester) and an organic halide in the presence of a palladium catalyst and a base.[6][7] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for synthesizing the complex, multi-component architectures of high-performance HTMs.[8]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Carbazole-Based HTM via Suzuki-Miyaura Coupling

This protocol provides a representative example of how to use a carbazole boronic acid to synthesize a more complex HTM. Here, we will couple (9-Phenyl-9H-carbazol-3-yl)boronic acid with an aryl bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (Example)Moles (mmol)
(9-Phenyl-9H-carbazol-3-yl)boronic acid287.12287 mg1.0
Aryl Bromide (e.g., 4-bromotriphenylamine)324.22324 mg1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Procedure:

  • Reaction Setup: To a round-bottom flask, add (9-Phenyl-9H-carbazol-3-yl)boronic acid (287 mg, 1.0 mmol), the chosen aryl bromide (1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add a deoxygenated mixture of 1,4-dioxane (20 mL) and water (5 mL). To deoxygenate, bubble argon or nitrogen through the solvent mixture for 15-20 minutes.

  • Reaction: Stir the reaction mixture at 100 °C under an inert atmosphere (nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final hole-transporting material.

Characterization of Carbazole-Based HTMs

After synthesis and purification, it is crucial to thoroughly characterize the HTM to confirm its identity, purity, and key properties.

Standard Characterization Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the molecule.
UV-Visible Spectroscopy To determine the optical absorption properties and estimate the optical bandgap.
Cyclic Voltammetry (CV) To determine the electrochemical properties, including the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.

Application in Perovskite Solar Cells

Carbazole-based HTMs have demonstrated remarkable success in perovskite solar cells, often achieving power conversion efficiencies (PCEs) comparable to or even exceeding the expensive benchmark material, spiro-OMeTAD.[7] Their excellent hole mobility, tunable energy levels, and high stability contribute to efficient hole extraction from the perovskite layer and reduced charge recombination at the interface. Several studies have shown that novel carbazole-based molecules can lead to high-performance PSCs, with some exhibiting PCEs of over 14%.

Conclusion

The synthesis of hole-transporting materials from carbazole boronic acids offers a versatile and powerful platform for developing next-generation optoelectronic devices. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing complex molecular architectures with tailored properties. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and characterize novel carbazole-based HTMs, paving the way for more efficient and stable OLEDs and perovskite solar cells. The continued exploration of new carbazole derivatives holds immense promise for advancing the field of organic electronics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. Retrieved from [Link]

  • JMG, M. (2023). Small carbazole-based molecules as hole transport materials for perovskite solar cells. Journal of Molecular Graphics and Modelling, 122, 108504.
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  • Frontiers in Chemistry. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9.
  • Chemical Communications. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
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  • Patsnap Eureka. (n.d.). Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. Retrieved from [Link]

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Application Note & Protocol: Comprehensive Characterization of (2-(9H-carbazol-9-yl)phenyl)boronic Acid Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-CzPBA in Advanced Materials

(2-(9H-carbazol-9-yl)phenyl)boronic acid, hereafter referred to as 2-CzPBA, is a bifunctional organic molecule of significant interest in the field of organic electronics.[1][2][3] Its unique molecular structure, which includes a hole-transporting carbazole group and a reactive boronic acid functional group, makes it a versatile component for creating advanced thin-film architectures. The boronic acid group can form covalent bonds with appropriate substrates or other molecules, which allows for the creation of self-assembled monolayers (SAMs) and cross-linked networks. These films are crucial to the functionality of a range of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and various types of sensors.

The effectiveness of devices that use 2-CzPBA films is highly dependent on the film's structural, morphological, optical, and electronic characteristics. A thorough characterization of these films is therefore essential for optimizing device performance, maintaining reproducibility, and understanding the fundamental relationships between structure and property. This document offers a detailed guide to the key characterization techniques and includes step-by-step protocols specifically for 2-CzPBA thin films.

Morphological and Structural Characterization

The surface morphology and crystal structure of 2-CzPBA films are critical factors that influence charge transport and interfacial properties. Organic semiconductors are foundational to a variety of promising applications, including organic field-effect transistors (OFETs), organic light-emitting devices (OLEDs), organic lasers, and photovoltaic cells.[4]

Atomic Force Microscopy (AFM)

Principle: AFM produces high-resolution images of the film's surface topography at the nanoscale. It uses a sharp tip on a cantilever to scan the surface, and the cantilever's deflection is recorded to generate a three-dimensional map of the surface. AFM is a valuable tool for examining the surface morphology of samples in real space.[4]

Experimental Protocol:

  • Sample Preparation: A 2-CzPBA film is deposited on a smooth substrate, such as a silicon wafer or ITO-coated glass.

  • Instrument Setup: A high-resolution AFM tip designed for soft organic materials, like silicon nitride tips, should be chosen. The instrument should be operated in tapping mode to prevent damage to the organic film. Scan parameters such as scan size, scan rate, and setpoint should be optimized for high-quality images.

  • Data Acquisition: To ensure the data is representative, images should be taken from multiple areas of the film.

  • Data Analysis: The root-mean-square (RMS) roughness is calculated to measure the film's smoothness. If the film is polycrystalline, the grain size and distribution are analyzed. Any defects, such as pinholes or aggregates, should be identified.

Causality: A smooth and uniform film morphology is vital for efficient charge injection and transport because it reduces charge trapping at grain boundaries and surface defects.[4]

X-ray Diffraction (XRD)

Principle: XRD is utilized to ascertain the crystallinity and crystal orientation of the film. The technique involves directing X-rays at the material's crystal lattice, which diffracts the X-rays. The resulting diffraction pattern provides information about the atomic arrangement. XRD is a powerful method for determining the crystalline structure of thin-film systems.[4]

Experimental Protocol:

  • Sample Preparation: A relatively thick film of 2-CzPBA is prepared on a suitable substrate.

  • Instrument Setup: For thin-film analysis, a diffractometer with a grazing incidence (GIXRD) setup is used. An appropriate X-ray source, such as Cu Kα, should be selected.

  • Data Acquisition: The diffraction pattern is obtained by scanning a range of 2θ angles.

  • Data Analysis: The diffraction peaks are identified and compared with known crystal structures to determine the crystalline phase. The Scherrer equation is used to estimate the crystallite size by analyzing the peak broadening. The presence and orientation of the diffraction peaks can indicate the preferred orientation of the molecules on the substrate.[5]

Causality: The degree of crystallinity and the orientation of the molecules have a significant impact on charge mobility. Films with a high degree of order typically demonstrate superior charge transport properties.

Optical and Electronic Characterization

A comprehensive understanding of the optical and electronic properties of 2-CzPBA films is crucial for their use in optoelectronic devices.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is a technique that measures the absorption of light by a film as a function of wavelength. This provides information about the electronic transitions within the material and its optical bandgap.

Experimental Protocol:

  • Sample Preparation: A thin film of 2-CzPBA is deposited on a transparent substrate, such as quartz or glass.[6]

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is employed for the measurements. A baseline spectrum of the bare substrate is recorded first.

  • Data Acquisition: The absorbance spectrum of the 2-CzPBA film is measured over a relevant wavelength range, typically 200-800 nm.

  • Data Analysis: The absorption peaks corresponding to π-π* and n-π* transitions in the carbazole moiety are identified. A Tauc plot is then constructed to determine the optical bandgap (Eg) of the film.

Causality: The optical bandgap is a critical parameter that determines the range of light the material can absorb or emit, which is essential for its application in devices such as light-emitting diodes and solar cells.

Photoluminescence (PL) Spectroscopy

Principle: PL spectroscopy involves measuring the light emitted from a film after it has been excited by a light source. This technique provides insights into the material's emissive properties and excited-state dynamics.

Experimental Protocol:

  • Sample Preparation: A 2-CzPBA film is prepared on a suitable substrate.

  • Instrument Setup: A spectrofluorometer equipped with a suitable excitation source, such as a xenon lamp or a laser, is used.[6] The excitation wavelength is chosen based on the material's strong absorption, as determined by UV-Vis spectroscopy.

  • Data Acquisition: The emission spectrum is recorded.

  • Data Analysis: The peak emission wavelength is determined from the spectrum. The photoluminescence quantum yield (PLQY) is calculated to quantify the emission efficiency.

Causality: The emission properties of the material are directly relevant for OLED applications, where a high PLQY is necessary for efficient light generation.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material.[7] These energy levels are crucial for understanding charge injection and transport in electronic devices.[7]

Experimental Protocol:

  • Sample Preparation: A thin film of 2-CzPBA is deposited onto a working electrode, such as glassy carbon or ITO. An electrolyte solution is prepared with a supporting electrolyte like tetrabutylammonium hexafluorophosphate in a suitable solvent such as acetonitrile.

  • Instrument Setup: A three-electrode electrochemical cell is used, with the 2-CzPBA film as the working electrode, a platinum wire as the counter electrode, and a reference electrode like Ag/AgCl. A potentiostat is used to apply a potential sweep.

  • Data Acquisition: The current response is recorded as a function of the applied potential.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated relative to the vacuum level using the following equations, with ferrocene/ferrocenium (Fc/Fc+) as a reference:[8]

    • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Causality: The alignment of the HOMO and LUMO levels with the work functions of the electrodes and the energy levels of adjacent layers in a device is a key factor in determining the efficiency of charge injection and the overall device performance.

Chemical Composition and Bonding Analysis

It is essential to verify the chemical integrity of the 2-CzPBA film.

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the film.

Experimental Protocol:

  • Sample Preparation: The 2-CzPBA film is placed on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Instrument Setup: A monochromatic X-ray source, such as Al Kα, is used. The binding energy scale is calibrated using a reference peak, typically C 1s at 284.8 eV.

  • Data Acquisition: A survey spectrum is acquired to identify all the elements present in the film. High-resolution spectra are then obtained for the elements of interest, including C, N, B, and O.

  • Data Analysis: The elemental composition is determined from the peak areas in the survey spectrum. The high-resolution spectra are deconvoluted to identify the different chemical states of each element. For instance, the B 1s spectrum can confirm the presence of the boronic acid group.[9]

Causality: XPS is used to confirm the successful deposition of the 2-CzPBA molecule and can detect any unwanted chemical reactions or contamination that may have occurred during the film formation process.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the film by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The 2-CzPBA film is deposited on an IR-transparent substrate, such as KBr or silicon.

  • Instrument Setup: An FTIR spectrometer is used in either transmission or attenuated total reflectance (ATR) mode. A background spectrum of the bare substrate is recorded.

  • Data Acquisition: The IR spectrum of the 2-CzPBA film is measured.

  • Data Analysis: The characteristic vibrational bands corresponding to the functional groups in 2-CzPBA are identified. These include the N-H stretch of the carbazole, the C-B stretching, and the O-H stretching of the boronic acid. The peak at 1347 cm−1 can be attributed to B-O stretching, confirming the presence of boronic acid.[10]

Causality: FTIR provides a molecular fingerprint that confirms the chemical structure and integrity of the molecule within the film. It is particularly useful for monitoring chemical transformations, such as the formation of boronic esters during cross-linking reactions.

Summary of Characterization Techniques and Key Parameters

Technique Parameter Measured Typical Values/Observations for 2-CzPBA Films
Atomic Force Microscopy (AFM)Surface Roughness (RMS), Grain SizeSmooth films with RMS roughness < 1 nm are generally preferred.
X-ray Diffraction (XRD)Crystallinity, Molecular OrientationDepending on deposition conditions, films may show broad amorphous features or sharp peaks that indicate crystallinity.
UV-Visible SpectroscopyOptical Absorption, Bandgap (Eg)Strong absorption in the UV region is expected due to the carbazole moiety. The optical bandgap is typically in the range of 3.0-3.5 eV.[11]
Photoluminescence SpectroscopyEmission Wavelength, PLQYEmission is typically observed in the blue-violet region. The PLQY is highly dependent on film quality and the surrounding environment.
Cyclic Voltammetry (CV)HOMO/LUMO Energy LevelsThe HOMO level is typically around -5.5 to -5.8 eV, while the LUMO level is around -2.0 to -2.4 eV.
X-ray Photoelectron Spectroscopy (XPS)Elemental Composition, Chemical StatesConfirms the presence of C, N, B, and O in the expected ratios and chemical environments.
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional GroupsShows characteristic peaks for N-H, C-B, and O-H bonds.

Experimental Workflow and Inter-technique Relationships

G cluster_synthesis Film Deposition cluster_characterization Characterization Suite cluster_structural Structural/Morphological cluster_optoelectronic Optical/Electronic cluster_chemical Chemical cluster_analysis Data Integration & Device Optimization Deposition 2-CzPBA Film Deposition (e.g., Spin-coating, Evaporation) AFM AFM (Roughness, Morphology) Deposition->AFM XRD XRD (Crystallinity) Deposition->XRD UVVis UV-Vis (Bandgap) Deposition->UVVis PL PL (Emission) Deposition->PL CV CV (HOMO/LUMO) Deposition->CV XPS XPS (Composition, States) Deposition->XPS FTIR FTIR (Functional Groups) Deposition->FTIR Analysis Structure-Property Relationship Analysis AFM->Analysis XRD->Analysis UVVis->PL Excitation λ UVVis->Analysis PL->Analysis CV->Analysis XPS->Analysis FTIR->Analysis Optimization Device Performance Optimization Analysis->Optimization

Caption: Workflow for the comprehensive characterization of 2-CzPBA thin films.

Conclusion

A multi-faceted approach to characterization is essential for developing high-performance devices that utilize this compound films. By systematically examining the morphological, structural, optical, electronic, and chemical properties of these films, researchers can achieve a comprehensive understanding of their materials. The protocols and insights offered in this application note provide a solid framework for guiding experimental design, interpreting results, and ultimately, accelerating the innovation of next-generation organic electronic devices. Each characterization technique contributes a unique piece to the overall picture, and their combined application enables the establishment of crucial structure-property relationships that are vital for rational material and device design.

References

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS - UPB. (n.d.). Retrieved January 2, 2026, from [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Growth, structure and morphology of organic thin films. (2010). RWTH Publications. Retrieved January 2, 2026, from [Link]

  • Ultraviolet-visible and photoluminescence spectra of the novel... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024, October 20). Prezi. Retrieved January 2, 2026, from [Link]

  • a) Topographical AFM images and b) XRD diffractograms of thin‐films doped with CO2‐DMI. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Cyclic voltammetry for energy levels estimation of organic materials. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Band Structure Engineering in Highly Crystalline Organic Semiconductors. (2024, April 23). arXiv.org. Retrieved January 2, 2026, from [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. Retrieved January 2, 2026, from [Link]

  • Insight into the structures and dynamics of organic semiconductors through solid-state NMR spectroscopy. (2020, September 17). Mechanical Engineering. Retrieved January 2, 2026, from [Link]

  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • XPS spectra of (a) B 1s and Cl 2p regions, (b) O 1s regions, and (c) Si... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. (n.d.). Journal of Materials Chemistry C. Retrieved January 2, 2026, from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Multilayered Thin Films from Boronic Acid-Functional Poly(amido amine)s. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. (n.d.). Journal of Materials Chemistry C. Retrieved January 2, 2026, from [Link]

  • ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. A... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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Sources

Measuring the Spark: An Application Guide to Determining the Photoluminescence Quantum Yield of Carbazole Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole-based compounds are cornerstone materials in modern optoelectronics, finding critical applications in organic light-emitting diodes (OLEDs), chemical sensors, and as host materials for phosphorescent emitters.[1] Their performance in these applications is fundamentally dictated by their ability to efficiently convert absorbed light into emitted light, a property quantified by the photoluminescence quantum yield (PLQY). An accurate and reliable PLQY value is therefore not merely a characterization metric; it is a critical parameter for material design, device optimization, and predicting performance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the precise measurement of the PLQY of carbazole emitters in solution. We move beyond rote protocols to explain the causality behind experimental choices, emphasizing a self-validating methodology. This note details both the "gold standard" absolute method using an integrating sphere and the widely accessible relative method using comparative standards. By grounding our protocols in authoritative best practices, we aim to equip the reader with the expertise to generate trustworthy and reproducible data.

Introduction: The Quantum Yield Imperative

The photoluminescence quantum yield (Φ), often denoted as PLQY, is defined as the ratio of the number of photons emitted to the number of photons absorbed by a material.[2][3][4]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

This value, ranging from 0 to 1 (or 0% to 100%), represents the efficiency of the fluorescence process. A high PLQY indicates that the radiative decay pathway (fluorescence) is dominant over non-radiative pathways such as internal conversion and intersystem crossing. For carbazole emitters, which can exhibit PLQYs from under 1% to nearly 100% depending on their molecular structure and environment, this measurement is paramount.[5][6] A low PLQY might suggest issues like aggregation-caused quenching or undesirable excited-state dynamics, which would be detrimental for applications like OLEDs that demand high efficiency.[1][4]

Foundational Choice: Absolute vs. Relative Methodology

The first critical decision in experimental design is the choice between the absolute and relative measurement methods.

  • Absolute PLQY Measurement: This technique directly measures the number of absorbed and emitted photons using an integrating sphere.[4][7] An integrating sphere is a hollow spherical cavity coated with a highly reflective, diffuse material (e.g., Spectralon® or BaSO₄) that spatially integrates all light.[8][9] By measuring the light from the excitation source with and without the sample in the sphere, one can directly calculate the number of photons absorbed and subsequently emitted by the sample. This is the most accurate and direct method, as it does not rely on reference standards.[7][10] Modern photoluminescence spectrometers are often equipped with integrated sphere accessories and software wizards that streamline this process.[11][12][13]

  • Relative PLQY Measurement: This widely used comparative method involves comparing the fluorescence of the unknown carbazole sample to that of a well-characterized standard with a known quantum yield.[2][14][15] The core assumption is that if the standard and the sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons.[2][14] The PLQY can then be calculated using the following equation:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

    Where:

    • S denotes the sample and R denotes the reference standard.

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.[14]

While more accessible, this method's accuracy is contingent on the accuracy of the standard's reported PLQY and careful control of experimental conditions.

Experimental Design & Self-Validation

A trustworthy protocol is a self-validating one. This principle is woven into every stage of the experimental design, from sample preparation to data acquisition.

Instrumentation & Core Components
  • Spectrofluorometer: A high-sensitivity instrument with a high signal-to-noise ratio is essential, especially for weakly emitting samples.[11] The system must have accurate excitation and emission correction files to account for the wavelength-dependent output of the light source and the response of the detector.[12]

  • Integrating Sphere (for Absolute Method): The sphere's interior should be coated with a material like Spectralon® or BaSO₄, which offers >95% diffuse reflectance across the UV-Vis-NIR range.[9]

  • UV-Vis Spectrophotometer: Required for measuring absorbance for the relative method and for ensuring appropriate sample concentration for both methods.

  • Cuvettes: Use four-sided polished quartz fluorescence cuvettes. For absorbance measurements, longer path-length cuvettes (e.g., 20 mm, 50 mm) can improve accuracy for very dilute solutions.[2] For fluorescence measurements, standard 10 mm path length cuvettes are used.

Critical Sample Preparation: The Source of Truth

The majority of errors in PLQY measurements originate from improper sample preparation.

  • Solvent Selection: Use spectrograde solvents to minimize background fluorescence. The solvent can significantly impact PLQY due to polarity effects; therefore, the solvent used should always be reported.[16] Some carbazole derivatives show pronounced solvatochromism.

  • Concentration & The Inner-Filter Effect: This is the most critical parameter to control. The "inner-filter effect" (IFE) is an artifact that causes a non-linear relationship between fluorescence intensity and concentration, leading to artificially low PLQY values.[17]

    • Primary IFE: The absorption of excitation light by the sample itself before it reaches the center of the cuvette.[17]

    • Secondary IFE: The re-absorption of emitted fluorescence by other sample molecules.[17]

    • Mitigation: To minimize IFE, all fluorescence measurements must be performed on optically dilute solutions. The absorbance of the solution at the excitation wavelength and across the entire emission range should be kept below 0.1, and ideally below 0.05, in a 10 mm path length cuvette. [2][18][19] This often requires careful dilution from a more concentrated stock solution.[20]

  • Deoxygenation: Dissolved molecular oxygen is a highly efficient quencher of fluorescence and can significantly reduce the measured PLQY.[21][22] For carbazoles, especially those with long fluorescence lifetimes or those being studied for phosphorescence, deoxygenation is crucial. This can be achieved by bubbling an inert gas (high-purity Argon or Nitrogen) through the solution for 15-30 minutes prior to measurement or by using the freeze-pump-thaw method for more rigorous oxygen removal.[21][22][23]

Selection of a Reference Standard (for Relative Method)

The choice of the reference standard is pivotal for the accuracy of the relative method. The ideal standard should have:

  • A well-documented and consistent PLQY.

  • An absorption spectrum that overlaps with the carbazole sample , allowing for excitation at the same wavelength.[18]

  • Chemical and photostability.

  • Emission in a similar spectral region as the sample to minimize wavelength-related biases in detector response.

StandardSolventExcitation (nm)Emission Max (nm)Quantum Yield (Φ)
Quinine Sulfate0.1 M H₂SO₄3504500.58
Fluorescein0.1 M NaOH4965200.95
Rhodamine 6GEthanol4885500.95
POPOPCyclohexane3004200.97

Table 1: Common Quantum Yield Standards. Data sourced from[19].

Self-Validation Step: To ensure trustworthiness, it is good practice to validate the result using a second, different standard if possible. The two calculated PLQY values for your carbazole emitter should agree within the experimental error (typically ±10%).[2]

Detailed Protocols

Protocol 1: Absolute PLQY Measurement

This protocol assumes the use of a modern spectrofluorometer with an integrated sphere accessory and dedicated software (e.g., Edinburgh Instruments FLS1000 with Fluoracle, Horiba Fluorolog with Quanta-φ).[11][12][13]

Workflow Diagram: Absolute PLQY Measurement

G cluster_prep Preparation cluster_cal System Calibration & Setup cluster_meas Measurement Sequence cluster_analysis Data Analysis prep_sample Prepare Optically Dilute Carbazole Solution (Abs < 0.1) prep_blank Prepare Solvent Blank setup_sphere Install Integrating Sphere prep_blank->setup_sphere set_params Set Excitation Wavelength & Measurement Parameters setup_sphere->set_params meas_blank Measure Blank (Solvent in Sphere) set_params->meas_blank meas_sample Measure Sample (Carbazole in Sphere) meas_blank->meas_sample integrate_peaks Software Integrates Scattering & Emission Peaks meas_sample->integrate_peaks calc_qy Calculate PLQY integrate_peaks->calc_qy end Result calc_qy->end Final PLQY Value

Caption: Workflow for absolute PLQY determination.

Step-by-Step Methodology:

  • System Initialization: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the carbazole emitter in a suitable spectrograde solvent.

    • Prepare a dilution of this stock solution. Using a UV-Vis spectrophotometer, confirm that the peak absorbance at the desired excitation wavelength is ≤ 0.1.[20]

    • Prepare a blank cuvette containing only the pure solvent.

  • Instrument Setup:

    • Install the integrating sphere accessory.

    • Launch the system's PLQY measurement software wizard.[12]

    • Define the experimental parameters: Set the excitation wavelength, the spectral range for measurement (which must encompass both the excitation wavelength and the full emission spectrum of the carbazole), slit widths, and integration time.[12]

  • Measurement Sequence:

    • Measurement 1 (Blank): Place the cuvette with the pure solvent into the holder inside the integrating sphere. Run the scan. The software will measure the scattered excitation light from the solvent-filled cuvette.[12]

    • Measurement 2 (Sample): Without changing any parameters, replace the blank cuvette with the sample cuvette. Run the scan. The software will measure the remaining scattered excitation light and the full emission spectrum of the carbazole emitter.

  • Data Processing:

    • The instrument's software will automatically process the data. It calculates the number of absorbed photons by subtracting the integrated area of the excitation peak from the sample measurement from the integrated area of the excitation peak from the blank measurement.

    • It then calculates the number of emitted photons by integrating the area of the sample's emission spectrum (after spectral correction).

    • The PLQY is automatically calculated as the ratio of emitted photons to absorbed photons.

Protocol 2: Relative PLQY Measurement

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of at least five dilutions for both the carbazole sample and the chosen reference standard in the same solvent (if possible).

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each solution. The absorbance values at the chosen excitation wavelength should range from approximately 0.02 to 0.1. Record these values precisely.

  • Instrument Setup:

    • Set the excitation wavelength on the spectrofluorometer. This wavelength must be the same for the sample and the standard.

    • Set the excitation and emission slit widths. These settings must remain constant for all measurements. [2]

    • Record the corrected emission spectrum for each of the prepared solutions (both sample and standard).

  • Data Acquisition & Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software can perform this automatically.

    • Create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis) for both the carbazole sample and the reference standard.

    • Perform a linear regression for both datasets. The plot should yield a straight line passing through the origin. The slope of this line is the gradient, m.[2][15] A non-linear plot indicates the presence of inner-filter effects or other concentration-dependent phenomena, and the data should be re-acquired with more dilute solutions.

  • Calculation:

    • Use the gradients (mS for the sample, mR for the reference) in a modified version of the standard PLQY equation:

      ΦS = ΦR * (mS / mR) * (nS² / nR²)

    • This gradient-based method is more robust than a single-point measurement as it validates the absence of concentration-dependent artifacts over a range of absorbances.[2][15]

Key Factors Influencing Carbazole Emitter PLQY

The measured PLQY is not an immutable property of the molecule but is highly sensitive to its environment. Understanding these factors is crucial for interpreting results and designing materials with desired properties.

Diagram: Factors Affecting Carbazole Emitter PLQY

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Carbazole Emitter PLQY mol_structure Molecular Structure (e.g., Donor-Acceptor design) mol_structure->center_node rigidity Molecular Rigidity rigidity->center_node concentration Concentration (Aggregation Quenching) concentration->center_node solvent Solvent Polarity solvent->center_node oxygen Dissolved Oxygen (Quenching) oxygen->center_node temp Temperature temp->center_node

Caption: Intrinsic and extrinsic factors modulating PLQY.

  • Molecular Structure: The core chemical structure, including the placement of electron-donating and electron-withdrawing groups, dictates the intrinsic radiative and non-radiative decay rates.[1][5] For instance, restricting intramolecular rotation can enhance PLQY by blocking non-radiative decay channels.[6]

  • Concentration: Many carbazole derivatives are prone to aggregation-caused quenching (ACQ) at higher concentrations, where intermolecular π–π stacking creates non-emissive states, drastically reducing the PLQY.

  • Solvent Polarity: The polarity of the solvent can stabilize the excited state differently than the ground state, leading to shifts in emission wavelength and changes in PLQY. This is particularly true for carbazoles with intramolecular charge-transfer (ICT) character.[16]

  • Temperature: Increasing temperature often enhances vibrational modes, which can increase the rate of non-radiative decay and thus lower the PLQY.[1]

Conclusion and Best Practices

Accurate determination of the photoluminescence quantum yield is indispensable for the development and application of carbazole-based emitters. The absolute method using an integrating sphere is the benchmark for accuracy and reliability. When instrumentation is limited, the relative method can provide excellent results, provided that strict protocols are followed, particularly regarding the mitigation of the inner-filter effect and the judicious selection of a reference standard. By understanding the causality behind each experimental step and the factors that influence the final value, researchers can generate high-fidelity, trustworthy data that accelerates the innovation of next-generation optoelectronic materials.

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  • Chizhik, A., et al. (2018). Photoluminescence of the integrating sphere walls, its influence on the absolute quantum yield measurements and correction methods. Review of Scientific Instruments, 89(10), 103107. Retrieved from [Link]

  • Würth, C., et al. (2020). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry, 92(10), 7072–7080. Retrieved from [Link]

  • Massicotte, P. (n.d.). Inner-filter effect correction. eemR. Retrieved from [Link]

  • Lee, S., et al. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 9(1), 1349–1356. Retrieved from [Link]

  • Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Retrieved from [Link]

  • Carreira, L. A., & Marzzacco, C. J. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 6947–6955. Retrieved from [Link]

  • Scilit. (n.d.). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Retrieved from [Link]

  • HORIBA. (2010). Quanta-φ F-3029 Integrating Sphere. UCSB MRL. Retrieved from [Link]

  • Heger, D., et al. (2005). Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments. Molecules, 10(1), 175-183. Retrieved from [Link]

  • Diaz-Garcia, M. E., & Sanz-Medel, A. (1996). Facile chemical deoxygenation of micellar solutions for room temperature phosphorescence. Analytical Chemistry, 68(10), 1733–1735. Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

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Purification of (2-(9H-carbazol-9-yl)phenyl)boronic acid for electronic applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity (2-(9H-carbazol-9-yl)phenyl)boronic Acid for Advanced Electronic Applications

Abstract

This compound is a pivotal building block in the synthesis of high-performance materials for organic electronics, particularly for host and emissive-layer materials in Organic Light-Emitting Diodes (OLEDs). The performance, efficiency, and operational lifetime of such devices are critically dependent on the ultra-high purity of the constituent materials.[1][2] Even trace impurities can act as charge traps or exciton quenching sites, leading to diminished device performance and accelerated degradation.[3][4] This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization, acid-base extraction, and column chromatography. It further outlines the analytical methodologies required to validate material purity to the standards demanded by the organic electronics industry.

Introduction: The Imperative of Purity in Organic Electronics

The carbazole moiety, with its rigid, planar structure and excellent hole-transporting capabilities, is a cornerstone of modern OLED material design.[5][6] When functionalized with a boronic acid group, as in this compound, it becomes a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, π-conjugated molecular architectures.

However, the synthesis of this intermediate can introduce a variety of impurities that are detrimental to the final electronic device. Understanding the origin of these impurities is the first step toward their effective removal.

Common Synthetic Routes & Associated Impurities

A prevalent synthetic route involves the reaction of 9-(2-bromophenyl)-9H-carbazole with an organolithium reagent (like n-butyllithium) followed by quenching with a trialkyl borate.[7] This process, while effective, can generate several key impurities:

  • Unreacted Starting Materials: Residual 9-(2-bromophenyl)-9H-carbazole.

  • Homocoupling Products: Dimeric species formed from the boronic acid, often mediated by residual palladium catalysts from prior steps.[8]

  • Protodeboronation Products: The C-B bond can be cleaved, resulting in the formation of 9-phenyl-9H-carbazole.[9]

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While often in equilibrium, their presence can complicate analysis and reactivity.[10]

  • Inorganic Salts: Lithium or sodium salts from the workup procedure.

  • Catalyst Residues: Trace metals (e.g., palladium, copper) from preceding synthetic steps are highly undesirable.[11]

The presence of these impurities, particularly halogenated compounds and metallic residues, can severely impact device lifetime and efficiency.[4][12][13] Therefore, a multi-step, rigorous purification strategy is not just recommended, but essential.

Strategic Purification Workflow

A single purification technique is rarely sufficient to achieve the >99.9% purity required for electronic applications. A sequential, multi-modal approach is necessary, where each step targets a different class of impurities. The validation of purity at each stage is critical to ensure the effectiveness of the process.

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Polishing cluster_2 Final Purification for Electronics Crude_Product Crude Product (from synthesis) Acid_Base_Extraction Acid-Base Extraction (Removes neutral impurities) Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization (Removes closely-related impurities) Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography (High-resolution separation) Recrystallization->Column_Chromatography Proceed if purity < 99.5% Check_1 HPLC/NMR Analysis Recrystallization->Check_1 Sublimation Gradient Sublimation (Removes non-volatile impurities) Column_Chromatography->Sublimation Check_2 HPLC/NMR Analysis Column_Chromatography->Check_2 Final_Product Ultra-Pure Product (>99.9%) Sublimation->Final_Product Check_3 Trace Metal (ICP-MS) & HPLC Final_Product->Check_3 Check_1->Column_Chromatography Check_2->Sublimation

Caption: General workflow for purifying this compound.

Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities like unreacted starting materials or protodeboronation byproducts.[14][15]

Rationale: The boronic acid is deprotonated by a base to form a water-soluble boronate salt. Neutral impurities remain in the organic phase and are washed away. The aqueous layer is then acidified to regenerate the pure boronic acid, which precipitates and can be isolated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Perform the extraction three times, collecting the aqueous layers each time.

  • Organic Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2 M hydrochloric acid (HCl) while stirring, until the pH is approximately 2-3. A white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C) to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing closely related impurities by exploiting differences in solubility.[16][17]

Rationale: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. See Table 1 for suggestions.

  • Dissolution: Place the boronic acid from the previous step into an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a stirrer). Continue adding small portions of the hot solvent until the solid is just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent System Comments Reference
Ethyl Acetate / HexaneDissolve in hot EtOAc, add hot hexane until cloudy, then clarify with a drop of EtOAc.[14]
DichloroethaneGood for moderate polarity compounds.[14]
Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until persistent cloudiness appears, then clarify with a drop of ethanol.[18]
TolueneEffective for aromatic compounds, but ensure adequate ventilation.[16]

Table 1: Recommended Solvent Systems for Recrystallization.

Protocol 3: Silica Gel Column Chromatography

For impurities that are difficult to remove by other means, column chromatography provides a higher degree of separation. Boronic acids can be challenging to purify on silica due to their polarity and potential for dehydration on the acidic silica surface.[18] Using neutral alumina or modified silica can improve results.[14]

Rationale: The mixture is passed through a stationary phase (silica gel). Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent).

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent solvent. Pour the slurry into a glass column to create a packed bed.

  • Sample Loading: Dissolve the boronic acid in a minimum amount of the eluent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 100% Hexane to 50:50 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

Expert Tip: To mitigate issues with compound streaking or irreversible adsorption on silica, consider using silica gel impregnated with boric acid.[19][20] This neutralizes active sites on the silica surface.

Purity Validation: Analytical Techniques

Verifying the purity of the final compound is a critical, non-negotiable step. A combination of analytical techniques should be employed to build a complete purity profile.

Analytical_Techniques cluster_0 Structural & Organic Purity cluster_1 Trace & Elemental Impurities Purified_Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purified_Sample->NMR HPLC HPLC / UPLC (Quantitative Purity) Purified_Sample->HPLC LCMS LC-MS (Impurity Identification) Purified_Sample->LCMS GCMS GC-MS (Volatile Impurities) Purified_Sample->GCMS ICPMS ICP-MS / OES (Trace Metal Analysis) Purified_Sample->ICPMS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms chemical structure Identifies organic impurities Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Purity > 99.9% Detects non-volatile impurities Metal_Detection Metal_Detection ICPMS->Metal_Detection Detects Pd, Cu, etc. Target: < 1 ppm

Caption: Key analytical methods for purity validation.

Technique Purpose Typical Specification for OLED Grade Reference
¹H, ¹³C NMR Structural confirmation and identification of organic impurities.Conforms to structure; no observable impurity peaks.-
HPLC/UPLC Precise quantification of purity.> 99.9% (by area)[12][21]
LC-MS Identification of non-volatile impurities by mass.Correlates with HPLC; identifies impurity masses.[12][13]
ICP-MS/OES Quantification of trace metallic impurities.Each metal (e.g., Pd, Cu, Fe, Na) < 1 ppm.[13]
Gradient Sublimation Final purification step to remove involatile contaminants and achieve highest purity.Often required for device fabrication.[2][22]

Table 2: Analytical Techniques and Purity Specifications.

Conclusion

The purification of this compound to the stringent standards required for electronic applications is a multi-faceted process that demands a systematic approach. By combining chemical extraction, recrystallization, and chromatography, researchers can effectively remove the critical impurities that compromise device performance. Each purification step must be validated with a suite of orthogonal analytical techniques to ensure that the final material meets the required specifications for purity, ultimately enabling the fabrication of efficient and long-lasting organic electronic devices.

References

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  • Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Choosing Quality: Why Purity Matters in Organic Electronic Intermediates. Available at: [Link]

  • Butters, M., et al. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Chemical Purity and Device Performance: The Link for Organic Electronics. Available at: [Link]

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  • Gsänger, M., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. Available at: [Link]

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  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

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  • MDPI. (n.d.). Research Progress of Hyperfluorescent Organic Electroluminescent Devices. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (9-phenyl-9H-carbazol-2-yl)boronic Acid丨CAS 1001911-63-2. Available at: [Link]

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  • ChemRxiv. (n.d.). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. Available at: [Link]

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  • PMC - NIH. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • PubMed Central. (2025). Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. Available at: [Link]

  • OLED Material. (n.d.). (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9| OLED Material. Available at: [Link]

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Application Notes and Protocols: (2-(9H-carbazol-9-yl)phenyl)boronic acid in Advanced Sensor Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

(2-(9H-carbazol-9-yl)phenyl)boronic acid is a bifunctional organic compound that has garnered significant interest in the development of advanced sensor technologies. This molecule elegantly combines the exceptional photophysical properties of the carbazole moiety with the versatile binding capabilities of the boronic acid group. The carbazole unit, a rigid and planar aromatic heterocycle, is renowned for its strong fluorescence, high quantum yield, and excellent charge-transporting properties, making it a cornerstone in the field of organic electronics and optoelectronics.[1] The boronic acid functional group, a Lewis acid, is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules such as carbohydrates.[2][3][4][5]

The strategic ortho-positioning of the boronic acid group relative to the carbazole-phenyl linkage in this compound introduces unique steric and electronic effects that can be harnessed for selective molecular recognition. This specific arrangement can influence the binding affinity and selectivity towards target analytes and provides a direct pathway for modulating the photophysical properties of the carbazole fluorophore upon analyte binding. These attributes make this compound a highly promising platform for the design of sensitive and selective fluorescent, colorimetric, and electrochemical sensors for a wide range of applications, from medical diagnostics to environmental monitoring.[6][7]

Core Principles of Sensing Mechanisms

The application of this compound in sensor technology is primarily based on the interaction of the boronic acid moiety with target analytes, which in turn modulates the signaling output from the carbazole core.

Fluorescent Sensing

The carbazole unit serves as an intrinsic fluorophore. The sensing mechanism in fluorescent probes based on this molecule often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE).[8][9]

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on a nearby atom can quench the fluorescence of the carbazole. Upon binding of a diol-containing analyte to the boronic acid, the Lewis acidity of the boron center increases, which can suppress the PET process and lead to an enhancement of the fluorescence signal.[3]

  • Aggregation-Induced Emission (AIE): In some systems, the molecule might be designed to be non-emissive in solution but become highly fluorescent upon aggregation. The binding of an analyte could induce this aggregation, leading to a significant turn-on fluorescence response.[8][9]

Colorimetric Sensing

Colorimetric sensors provide a visual detection method, which is highly desirable for rapid and on-site analysis. For this compound, colorimetric sensing can be achieved by coupling it with a chromophore whose absorption spectrum is sensitive to the electronic changes induced by analyte binding to the boronic acid.[10][11][12] The interaction with the analyte can alter the electronic structure of the conjugated system, resulting in a visible color change.

Electrochemical Sensing

The electrochemical properties of the carbazole moiety can be exploited for the development of electrochemical sensors. The binding of an analyte to the boronic acid can alter the redox potential of the carbazole unit or influence the electron transfer kinetics at an electrode surface.[6][7][13] By immobilizing this compound on an electrode, a reagentless sensor can be fabricated for the detection of various biomolecules.[13]

Synthesis of this compound

The synthesis of B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid is typically a multi-step process. A common route involves the initial synthesis of 9-(2-bromophenyl)-9H-carbazole, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.[14]

A representative synthetic route is as follows:

  • Synthesis of 9-(2-bromophenyl)-9H-carbazole: Carbazole is reacted with an ortho-dihalobenzene, such as o-bromoiodobenzene, in the presence of a copper catalyst and a base.[14]

  • Formation of the boronic acid: 9-(2-bromophenyl)-9H-carbazole is then treated with a strong base like n-butyllithium at low temperatures to form an organolithium intermediate. This intermediate is subsequently reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, followed by acidic workup to yield the final product, this compound.[14]

Application Protocol: Fluorescent Detection of Monosaccharides

This protocol provides a detailed methodology for the use of this compound as a fluorescent chemosensor for the detection of monosaccharides, such as glucose and fructose.

I. Materials and Reagents
  • This compound

  • Stock solutions of various monosaccharides (e.g., glucose, fructose, galactose) in deionized water

  • Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Organic solvent (e.g., DMSO or acetonitrile) for dissolving the boronic acid derivative

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Micropipettes

II. Experimental Workflow

Figure 1: Experimental workflow for the fluorescent detection of monosaccharides.

III. Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of this compound in DMSO.

    • Prepare 100 mM stock solutions of glucose, fructose, and other test monosaccharides in PBS buffer (pH 7.4).

  • Fluorescence Titration:

    • In a series of quartz cuvettes, add the appropriate volume of the sensor stock solution and dilute with PBS buffer to a final volume of 2.0 mL, achieving a final sensor concentration of 10 µM.

    • To each cuvette, add increasing concentrations of the monosaccharide stock solution (e.g., 0, 1, 2, 5, 10, 20, 50, 100 mM).

    • Mix the solutions thoroughly and incubate at room temperature for 15 minutes to allow for the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the carbazole moiety (typically around 330-345 nm).[15]

    • Measure the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the monosaccharide concentration.

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).

IV. Expected Results and Interpretation

Upon the addition of monosaccharides, a significant change in the fluorescence intensity of the this compound solution is expected. Typically, the formation of the cyclic boronate ester with the diol groups of the sugar will lead to a fluorescence enhancement due to the suppression of PET.[3] The magnitude of the fluorescence change will depend on the concentration and the type of monosaccharide, reflecting the binding affinity of the sensor for different sugars. Fructose is often observed to give a stronger response with boronic acid-based sensors compared to glucose due to its favorable furanose form for binding.[8]

Sensing Mechanism Visualization

sensing_mechanism cluster_complex Sensor-Analyte Complex cluster_signal Signal Transduction Sensor This compound Carbazole (Fluorophore) Phenyl linker Boronic Acid (Receptor) Complex Complex Carbazole (Enhanced Fluorescence) Cyclic Boronate Ester Sensor:f2->Complex:h1 Reversible Binding Low_Fluorescence Low Fluorescence (Quenched) Sensor->Low_Fluorescence Analyte Monosaccharide Diol group Analyte:g0->Complex:h1 High_Fluorescence High Fluorescence (Turn-on) Complex->High_Fluorescence

References

Troubleshooting & Optimization

Technical Support Center: Enhancing OLED Efficiency with (2-(9H-carbazol-9-yl)phenyl)boronic acid (CzBBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of (2-(9H-carbazol-9-yl)phenyl)boronic acid (CzBBA) in high-efficiency Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, material scientists, and process engineers working on the development of next-generation OLED devices. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your research and development efforts.

Introduction: The Role of CzBBA in Modern OLEDs

This compound (CzBBA) is a bifunctional molecule that leverages the excellent hole-transporting properties and high thermal stability of the carbazole moiety with the unique interfacial activity of the boronic acid group.[1][2] While extensively utilized as a building block in the synthesis of complex host and hole-transporting materials (HTMs) through Suzuki-Miyaura coupling reactions, its direct application as an interfacial layer is an area of growing interest for enhancing device performance.[1][3] The boronic acid group can form a self-assembled monolayer on indium tin oxide (ITO) anodes, potentially reducing the hole injection barrier and improving device efficiency and lifetime.

This guide will focus on the prospective use of CzBBA as a hole-injection layer (HIL) or anode modification layer, providing practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (CzBBA) in an OLED device?

A1: CzBBA is primarily a versatile intermediate for synthesizing advanced OLED materials, including hole-transporting and emissive-layer hosts.[1] Its molecular structure, featuring a carbazole core, provides excellent thermal stability and charge-transport capabilities.[2] Additionally, the boronic acid group is highly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is fundamental for constructing the complex conjugated systems that define OLED materials.[3] This guide also explores its potential direct application as a hole-injection/interfacial layer to modify the anode surface, thereby improving charge injection efficiency.

Q2: How does the boronic acid moiety in CzBBA contribute to OLED performance?

A2: The boronic acid group (–B(OH)₂) is key to CzBBA's utility. Firstly, it is the reactive site for Suzuki-Miyaura coupling, enabling the construction of larger, more complex organic molecules for various OLED layers.[1][3] Secondly, when used as an interfacial layer, the boronic acid can interact with the metal oxide surface of the anode (e.g., ITO), potentially forming a self-assembled monolayer. This can passivate surface defects and favorably modify the work function of the anode, leading to a reduced energy barrier for hole injection into the hole-transporting layer (HTL).

Q3: What are the expected HOMO/LUMO energy levels for CzBBA?

A3: The exact HOMO/LUMO levels can vary based on the measurement technique and film morphology. However, based on the constituent moieties, the HOMO level is primarily determined by the electron-rich carbazole unit and is expected to be in the range of -5.4 to -5.8 eV, which is suitable for facilitating hole injection from a high-work-function anode like ITO. The LUMO level is significantly higher (less negative), making it an effective electron-blocking material when placed between the anode and the emissive layer.

Q4: What is the importance of CzBBA purity, and what level is recommended?

A4: Purity is critical for the performance and longevity of OLED devices. Impurities can act as charge traps or quenching sites for excitons, leading to reduced efficiency and faster degradation. For OLED applications, a purity of ≥99.0% is highly recommended to ensure reliable and reproducible results.[4]

Q5: How should CzBBA be stored?

A5: CzBBA should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids can be sensitive to moisture and oxidation. Proper storage ensures the material's integrity and performance in experiments.

Troubleshooting Guide

This section addresses common problems encountered when integrating CzBBA as an interfacial layer in OLEDs.

Problem Potential Cause(s) Recommended Solution(s)
High Turn-On Voltage 1. Poor Film Quality: Incomplete or aggregated CzBBA layer leading to inefficient charge injection. 2. Energy Level Mismatch: The HOMO level of the subsequent HTL is too deep relative to CzBBA. 3. Contaminated ITO Surface: Residual contaminants on the anode surface hinder effective bonding of the boronic acid.1. Optimize the deposition parameters (see Protocol 1). For solution processing, try different solvents or concentrations. For thermal evaporation, adjust the deposition rate. 2. Select an HTL with a HOMO level that is well-aligned with that of CzBBA (within 0.2 eV). 3. Implement a rigorous ITO cleaning procedure (see Protocol 2). A UV-ozone treatment is highly recommended just before deposition.
Low External Quantum Efficiency (EQE) 1. Inefficient Hole Injection: A significant energy barrier still exists between the CzBBA layer and the HTL. 2. Charge Imbalance: Hole injection may be too efficient relative to electron injection, leading to recombination outside the emissive zone. 3. Exciton Quenching: Quenching at the CzBBA/HTL interface.1. Co-evaporate CzBBA with a p-type dopant in a thin layer to improve conductivity. 2. Adjust the thickness of the electron-transporting layer (ETL) or use a more efficient electron-injection material to balance charge carriers. 3. Insert a thin exciton-blocking layer (EBL) between the emissive layer and the hole-transporting layers.
Poor Device Stability / Short Lifetime 1. Material Degradation: The CzBBA layer may be susceptible to degradation from Joule heating during operation. 2. Interfacial Instability: Poor adhesion or chemical reaction at the ITO/CzBBA or CzBBA/HTL interface over time. 3. Impure Source Material: Impurities in the CzBBA powder can lead to early device failure.1. Ensure the device architecture effectively confines recombination to the emissive layer to minimize excitons near the interface. 2. Verify the thermal stability of your CzBBA source via TGA. Ensure deposition occurs in a high-vacuum environment (<10⁻⁶ Torr). 3. Source high-purity CzBBA (≥99.0%) from a reputable supplier.[4]
Inconsistent Results Between Devices 1. Substrate Cleaning Variability: Inconsistent cleaning of ITO substrates. 2. Deposition Rate Fluctuation: Inconsistent deposition rate of the CzBBA layer, leading to different film thicknesses and morphologies. 3. Atmospheric Contamination: Exposure of substrates or the chamber to ambient atmosphere between steps.1. Standardize the ITO cleaning protocol (see Protocol 2) and process all substrates in a single batch. 2. Use a quartz crystal microbalance to carefully monitor and control the deposition rate. 3. Maintain a high-vacuum environment throughout the fabrication process. Use a glovebox for substrate handling and transfers.
Troubleshooting Workflow: Diagnosing High Turn-On Voltage

Below is a logical workflow to diagnose and resolve high turn-on voltage issues when using CzBBA as a hole-injection layer.

G start High Turn-On Voltage Observed check_ito Verify ITO Cleaning Protocol (See Protocol 2) start->check_ito check_czbba_deposition Analyze CzBBA Deposition (Rate, Thickness, Vacuum) check_ito->check_czbba_deposition Consistent ito_issue Re-clean ITO with UV-Ozone and Re-fabricate check_ito->ito_issue Inconsistent? check_htl_alignment Check HOMO Level Alignment (CzBBA vs. HTL) check_czbba_deposition->check_htl_alignment Optimal deposition_issue Optimize Deposition Parameters: - Rate: 0.1-0.2 Å/s - Thickness: 1-5 nm check_czbba_deposition->deposition_issue Sub-optimal? alignment_issue Select Alternative HTL (HOMO within 0.2 eV of CzBBA) check_htl_alignment->alignment_issue Mismatch > 0.3 eV? end_good Problem Resolved check_htl_alignment->end_good Aligned ito_issue->end_good deposition_issue->end_good alignment_issue->end_good

Caption: Troubleshooting workflow for high turn-on voltage.

Experimental Protocols

Protocol 1: Deposition of CzBBA as a Hole-Injection Layer

This protocol describes the deposition of a thin CzBBA layer onto a pre-cleaned ITO substrate via thermal evaporation.

  • Source Preparation:

    • Load high-purity (≥99.0%) CzBBA powder into a low-temperature evaporation (LTE) source.

    • Gently outgas the source material at a temperature below its evaporation point for 30 minutes to remove any adsorbed moisture or volatile impurities.

  • Substrate Mounting:

    • Mount the cleaned ITO substrates (see Protocol 2) onto the substrate holder in the vacuum chamber. Ensure the ITO-coated side is facing the evaporation sources.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

    • Slowly increase the temperature of the CzBBA source until evaporation begins.

    • Deposit a 2-5 nm thick layer of CzBBA onto the ITO surface at a controlled rate of 0.1-0.2 Å/s. Use a quartz crystal microbalance to monitor thickness and rate.

  • Post-Deposition:

    • Without breaking vacuum, proceed immediately to the deposition of the subsequent hole-transporting layer (e.g., NPB or TAPC).

Protocol 2: Standard ITO Substrate Cleaning Procedure

A pristine anode surface is critical for achieving good device performance.

  • Initial Wash: Sequentially sonicate the ITO-coated glass substrates in basins of detergent (e.g., Alconox), deionized water, acetone, and isopropyl alcohol (IPA), each for 15 minutes.

  • Drying: After the final IPA sonication, immediately dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Place the dried substrates into a UV-ozone cleaner for 15-20 minutes. This step removes organic residues and increases the work function of the ITO.

  • Immediate Use: Transfer the cleaned substrates directly into the high-vacuum deposition chamber. Do not store them in ambient conditions, as the surface will quickly become re-contaminated.

Device Architecture Example

A typical device structure incorporating CzBBA as a hole-injection layer.

G cluster_0 Light Emission Light Emission Cathode Cathode (e.g., Al/LiF) Light Emission->Cathode hv ETL Electron-Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole-Transport Layer (HTL) CzBBA CzBBA Interfacial Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: Example OLED device stack with a CzBBA HIL.

References

  • Ningbo Inno Pharmchem Co., Ltd. Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. Available from: [Link]

  • Yuan, G., et al. (2022). Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. Nature Communications. Available from: [Link]

  • OLED Material. (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9| OLED Material. Available from: [Link]

  • Vallejo-MONTERO, C., et al. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available from: [Link]

  • Lee, C., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. Available from: [Link]

  • Oleson, A., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules. Available from: [Link]

  • Li, Y., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Nanomaterials. Available from: [Link]

  • DSL Chemicals. Product List - OLED Intermediate. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern OLED Technology. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Synthesis and Properties of 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs. Available from: [Link]

  • Beliuski, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers. Available from: [Link]

  • Lakard, S., et al. Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI. Available from: [Link]

  • Kim, S., et al. (2014). High efficiency new hole injection materials for organic light emitting diodes based on dimeric phenothiazine and phenoxazine moiety derivatives. PubMed. Available from: [Link]

  • Zhidkov, I., et al. (2021). Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. MDPI. Available from: [Link]

  • Runyu. Acide 2-(9H-carbozol-9-yl)phénylboronique. Available from: [Link]

  • Zhang, Z., et al. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. MDPI. Available from: [Link]

  • Lee, S., et al. (2002). Enhanced hole injections in organic light-emitting devices by depositing nickel oxide on indium tin oxide anode. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Degradation Mechanisms of Carbazole-Based Materials in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and scientists working with carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth, field-proven insights into the common degradation mechanisms you may encounter and to offer structured troubleshooting protocols to diagnose and mitigate these issues. Our focus is on explaining the causality behind experimental observations and providing self-validating systems for device optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the performance and stability of carbazole-based OLEDs.

Q1: Why is the emission color of my carbazole-based OLED changing (red-shifting) during operation?

A1: A gradual shift to longer wavelengths (red-shift) in the electroluminescence (EL) spectrum is a classic sign of material degradation, specifically morphological instability.[1][2] During device operation, the high concentration of excitons (electron-hole pairs) within the emissive layer can induce the aggregation of carbazole-based host molecules, such as 4,4′-bis(carbazol-9-yl)biphenyl (CBP) or tris(4-carbazoyl-9-ylphenyl)amine (TCTA).[2][3]

These molecular aggregates or dimers have a smaller energy band gap compared to the individual molecules.[2] Consequently, they form new emissive sites that produce light at lower energies, resulting in the appearance of new green or red emission bands in what was originally a blue or deep-blue device.[2] These aggregates can also act as traps for charge carriers, promoting non-radiative decay pathways and reducing overall device efficiency.[2] In some cases, complexation between the aggregated carbazole host and molecules from the adjacent electron transport layer (ETL) can also contribute to this phenomenon.[1]

Q2: What causes the initial drop in efficiency (burn-in) and the gradual decline in brightness of my device?

A2: The operational lifetime of an OLED is often characterized by an initial, relatively rapid drop in luminance ("burn-in") followed by a slower, gradual decay.[4] Several factors contribute to this:

  • Intrinsic Degradation: The primary driver of luminance decay is the accumulation of degradation products within the device that act as luminescence quenchers or non-radiative recombination centers.[4][5] This is often initiated by exciton-polaron interactions.[1][3]

  • Chemical Decomposition: The carbon-nitrogen (C-N) bond within the carbazole moiety is susceptible to cleavage, especially under the high-energy stress of blue emission or prolonged electrical bias.[2][6] This homolytic cleavage creates non-emissive chemical species and radical quenchers that disrupt the radiative recombination process.[1][6]

  • Annihilation Processes: In phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the long lifetime of triplet excitons can lead to various quenching processes at high brightness.[7] These include Triplet-Triplet Annihilation (TTA), Singlet-Triplet Annihilation (STA), and Triplet-Polaron Annihilation (TPA).[7][8][9] These processes not only reduce the number of emissive excitons but can also generate enough localized energy to accelerate the chemical degradation of the host material.[5][7]

Q3: My device lifetime is very short, especially for blue OLEDs. What are the primary reasons?

A3: The instability of blue OLEDs is a long-standing challenge in the field. The short lifetime is primarily due to the high energy of the blue excitons (~3.0 eV or higher).[2]

  • High Exciton Energy: The energy of a blue photon is high enough to approach or exceed the bond dissociation energy of weaker covalent bonds within the organic molecules, such as the C-N bond in many carbazole hosts.[2] This makes the materials inherently more susceptible to chemical breakdown during operation.

  • Exciton-Induced Degradation: As explained in Q1 and Q2, high-energy excitons are more effective at inducing detrimental morphological changes (aggregation) and are more likely to trigger destructive exciton-polaron annihilation events.[1][4]

  • Charge Imbalance: Blue OLEDs often suffer from a greater imbalance in charge carrier injection and transport, leading to an accumulation of charges (polarons) at interfaces.[6] This increases the probability of TPA and other quenching mechanisms, accelerating degradation.[8]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific experimental issues.

Guide 1: Low External Quantum Efficiency (EQE) from the Outset

Problem Statement: The newly fabricated device shows a significantly lower EQE than expected, even at low brightness.

Potential Causes & Underlying Mechanisms:

  • Material Impurity: Chemical impurities, even in trace amounts, can act as efficient exciton quenching centers or charge traps, creating non-radiative recombination pathways.[6]

  • Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer (EML) leads to charge leakage past the EML, reducing the probability of radiative recombination.[6]

  • Triplet Quenching (in PhOLEDs/TADF OLEDs): This is a critical issue where the triplet energy of the carbazole-based host is lower than that of the phosphorescent or TADF guest (dopant). This allows for reverse energy transfer from the guest back to the host, where the energy is typically lost non-radiatively.[6][10] High guest concentrations can also lead to self-quenching via TTA.[10]

  • Suboptimal Device Architecture: Poor energy level alignment between layers can create large injection barriers for charge carriers. An improperly chosen EML thickness can also shift the recombination zone outside the intended area.[6]

Diagnostic Workflow:

start Low Initial EQE Observed purity Assess Material Purity (HPLC, Mass Spec, Sublimation) start->purity is_pure Purity Sufficient? purity->is_pure purify Purify Materials (Recrystallization, Gradient Sublimation) is_pure->purify No arch Optimize Device Architecture is_pure->arch Yes purify->purity charge_balance Evaluate Charge Balance arch->charge_balance triplet_quench Investigate Triplet Quenching (For PhOLEDs/TADF) arch->triplet_quench vary_thickness Vary EML & Transport Layer Thickness charge_balance->vary_thickness blocking_layers Introduce Charge Blocking Layers (EBL/HBL) charge_balance->blocking_layers measure_triplet Measure Host Triplet Energy (Low-Temp Phosphorescence) triplet_quench->measure_triplet is_triplet_ok Host E_T > Guest E_T? measure_triplet->is_triplet_ok new_host Select New Host Material is_triplet_ok->new_host No opt_doping Optimize Guest Doping Concentration is_triplet_ok->opt_doping Yes start Rapid Luminance Decay Observed stress_test Perform Constant Current Stress Test start->stress_test monitor Monitor Luminance (L), Voltage (V), and EL Spectrum vs. Time stress_test->monitor analysis Analyze Degradation Signatures monitor->analysis v_increase Rapid Voltage Increase? analysis->v_increase el_shift EL Spectrum Red-Shift? analysis->el_shift charge_trap Indicates Charge Trap Formation / Increased Resistance v_increase->charge_trap Yes aggregation Indicates Morphological Aggregation el_shift->aggregation Yes mitigation Implement Mitigation Strategies charge_trap->mitigation aggregation->mitigation material_design Improve Material Stability (High Tg/Td, Stronger Bonds) mitigation->material_design device_eng Device Engineering (Broaden Recombination Zone, Improve Heat Dissipation) mitigation->device_eng

Caption: Diagnostic workflow for rapid luminance decay in carbazole-based OLEDs.

Solutions & Mitigation Strategies:

  • Material Design and Selection:

    • Choose host materials with high thermal stability, indicated by a high glass transition temperature (Tg > 100 °C) and decomposition temperature (Td). [11][12] * Consider molecular designs that enhance structural rigidity, such as extending π-conjugation with fused rings, which can suppress degradative molecular motions. [11][13] * Utilize bipolar host materials that possess both hole and electron transport capabilities. This can lead to more balanced charge injection, broadening the recombination zone and reducing the local concentration of excitons and polarons. [10]* Device Engineering:

    • Design device structures that broaden the recombination zone. Using a mixed-host system or creating graded interfaces can prevent excitons and polarons from accumulating in a narrow region, thus reducing annihilation rates.

    • Ensure efficient heat sinking in your device packaging to minimize thermal stress during operation.

Part 3: Key Experimental Protocols

Protocol 1: Device Stress Testing and Spectroscopic Analysis
  • Device Encapsulation: Properly encapsulate the device in a nitrogen-filled glovebox to prevent degradation from atmospheric oxygen and moisture. [4]2. Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the EL spectrum at a reference brightness (e.g., 100 or 1000 cd/m²).

  • Constant Current Stress: Drive the device at a constant DC current density (e.g., 10-50 mA/cm²).

  • Periodic Monitoring: At set time intervals (e.g., every 30 minutes or 1 hour), record the following:

    • The luminance (L) to track its decay.

    • The operating voltage (V). An increase in voltage indicates rising device resistance, often due to the formation of charge traps.

    • The EL spectrum. Monitor for any change in peak wavelength, the full width at half maximum (FWHM), and the appearance of new emission bands. [1][2]5. Data Analysis: Plot normalized luminance (L/L₀), voltage, and peak emission wavelength as a function of time to quantify the device lifetime (LT50) and identify degradation signatures.

Part 4: Summary of Degradation Mechanisms

Degradation MechanismSignaturePrimary Cause(s)Key Contributing Factors
Chemical Decomposition Gradual, irreversible luminance decay; increase in operating voltage.Cleavage of weak covalent bonds (e.g., C-N bond in carbazole). [6]High exciton energy (blue emission), exciton-polaron annihilation. [2]
Morphological Aggregation Appearance of new, long-wavelength emission bands (red-shift); decrease in efficiency. [1][2]Exciton-induced intermolecular interactions and ordering. [1][14]High exciton density, prolonged electrical stress, low Tg of material. [1]
Exciton-Polaron Annihilation Efficiency roll-off at high current densities; accelerated luminance decay. [8]Interaction between triplet excitons and charge carriers (polarons). [1]High current density, charge imbalance, long triplet exciton lifetime. [7]
Triplet-Triplet Annihilation Efficiency roll-off, particularly in PhOLEDs and TADF devices.Interaction between two triplet excitons. [7]High exciton density, long triplet lifetime, high dopant concentration. [10]
Thermal Degradation Catastrophic device failure; formation of dark spots or shorts.Material crystallization or morphological change due to operational heating. [4]Low Tg of materials, poor heat dissipation. [11]

References

  • Yu, H. et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications.
  • Ammar, N. B. et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications.
  • BenchChem. (n.d.). Troubleshooting poor performance of 9-Phenylcarbazole based OLEDs. BenchChem.
  • Jankus, V. et al. (2019). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Naqvi, S. T. R. et al. (2024). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH).
  • Giebink, N. C. et al. (2014). Theoretical investigation of the degradation mechanisms in host and guest molecules used in OLED active layers. SPIE.
  • Ammar, N. B. et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ResearchGate.
  • Lee, J. et al. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
  • Lee, J. et al. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
  • Dias, F. B. et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
  • Jen, T. H. et al. (2021). Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes. Nature.
  • Nakanotani, H. et al. (2015). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. ACS Publications.
  • Yu, H. et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications.
  • Dias, F. B. et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate.
  • Lee, C. S. et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. National Institutes of Health (NIH).

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Technical Support Center: Optimizing Annealing for Carbazole Derivative Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole derivative thin film processing. This guide is designed for researchers, scientists, and engineers working in organic electronics, optoelectronics, and drug development. The performance of devices such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is critically dependent on the morphology and crystalline structure of the active thin film.[1] Thermal annealing is a crucial post-deposition step used to control these properties.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of optimizing the annealing temperature for your specific carbazole derivative system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the annealing process. Each issue is analyzed from cause to solution, providing a clear path to resolution.

Q1: My film is cracking or showing pinholes after annealing. What's going wrong?

This is a common issue often related to mechanical stress within the film.

  • Underlying Causality : Cracking and the formation of pinholes typically arise when internal stresses exceed the film's mechanical flexibility.[2] This can be caused by a mismatch in the coefficient of thermal expansion (CTE) between the carbazole derivative film and the substrate, or by rapid, non-uniform solvent evaporation during the heating process, which creates stress gradients.[2][3] Thermal shock from excessively fast heating or cooling rates can also induce fractures.

  • Recommended Actions :

    • Reduce Ramp Rates : Implement slower heating and cooling rates (e.g., 1-5 °C/minute) for your annealing process. This allows the film and substrate to expand and contract more uniformly, minimizing thermal stress.

    • Introduce a Pre-Bake Step : Before the main anneal, perform a low-temperature pre-bake (e.g., 60-80 °C) for 10-15 minutes. This gently removes the bulk of the residual solvent, preventing rapid outgassing that can disrupt the film structure at higher temperatures.

    • Substrate & Material Compatibility : Verify the CTE compatibility between your substrate and the specific carbazole derivative if possible. For substrates with a significant CTE mismatch, consider using an adhesion-promoting layer that can also act as a stress buffer.

    • Maintain a Clean Environment : Pinholes can be nucleated by dust particles or surface contaminants.[2] Ensure all processing occurs in a clean environment (e.g., a glovebox or cleanroom) and that substrates are meticulously cleaned before deposition.

Q2: After annealing, the film peels off the substrate (poor adhesion/delamination). How can I fix this?

Delamination is a critical failure mode that points to poor interfacial integrity.[4]

  • Underlying Causality : Poor adhesion is primarily an interfacial problem. It can be caused by organic residues or moisture on the substrate surface, which prevent strong physical (van der Waals) or chemical bonding.[5] Incompatibility between the surface energy of the substrate and the thin film material can also lead to delamination.[2] Furthermore, stress induced during the annealing process can contribute to the film peeling away.[4]

  • Recommended Actions :

    • Implement a Rigorous Substrate Cleaning Protocol : A multi-step cleaning process is essential. A standard, effective protocol is sequential ultrasonication in detergent, deionized water, acetone, and finally, isopropanol.[6]

    • Surface Activation : Immediately before spin coating, treat the substrate with UV-Ozone or an Oxygen/Argon plasma. This removes final traces of organic contaminants and increases the surface energy by creating hydroxyl groups, promoting better wetting and adhesion.

    • Use Adhesion Promoters : For silica-based substrates (glass, SiO₂), applying a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) can effectively modify the surface energy to be more compatible with the organic film, significantly improving adhesion.[7]

    • In-Situ Substrate Heating : Performing a pre-deposition heating of the substrate inside the vacuum chamber (if using evaporation) or on the spin coater's hot plate can drive off adsorbed moisture, which is a known cause of poor adhesion.[5]

Troubleshooting Summary Table
Problem Potential Cause(s) Primary Recommended Action(s) Secondary Action(s)
Cracking / Pinholes High internal stress, thermal shock, rapid solvent evaporation.[2]Reduce annealing heating/cooling ramp rates.Add a low-temperature pre-bake step; ensure a clean processing environment.
Poor Adhesion / Delamination Substrate contamination (organics, moisture), surface energy mismatch.[4][5]Implement a rigorous substrate cleaning protocol and use a surface activation treatment (UV-Ozone/Plasma).Use an adhesion-promoting layer (e.g., HMDS); perform in-situ substrate heating before deposition.
High Surface Roughness Molecular aggregation below optimal temperature, dewetting at excessive temperatures.Systematically vary annealing temperature and characterize with AFM.Optimize spin coating parameters; consider solvent vapor annealing (SVA).[8]
Inconsistent Device Performance Incomplete solvent removal, non-optimal molecular packing/crystallinity.Anneal above the solvent's boiling point but below the material's Tg or degradation point.Increase annealing duration; characterize with XRD and UV-Vis spectroscopy.[9][10]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the thermal annealing of carbazole derivative thin films.

Q1: Why is thermal annealing a critical step?

As-deposited films, particularly those made by spin coating, are often in a disordered, amorphous state with significant amounts of trapped residual solvent.[11] Thermal annealing provides the necessary energy to overcome activation barriers for several crucial transformations:

  • Solvent Removal : It drives out remaining solvent molecules, which can otherwise act as charge traps or disrupt film morphology over time.

  • Improved Molecular Ordering : It allows the carbazole derivative molecules to rearrange into more ordered, crystalline domains.[12] This π-π stacking is essential for efficient charge transport.[13]

  • Enhanced Interfacial Contact : Annealing can improve the contact between the organic semiconductor and the electrodes, reducing contact resistance.

  • Morphological Stability : The process helps the film reach a more thermodynamically stable state, improving the long-term operational stability of the final device.

Q2: What is the typical annealing temperature range for carbazole derivatives?

There is no universal temperature; the optimal range is highly material-specific. However, a systematic approach can be used to determine it:

  • Lower Bound : The temperature should be above the boiling point of the solvent used for deposition to ensure its complete removal.

  • Upper Bound : The temperature should be below the material's degradation temperature (Td) . For semi-crystalline materials, annealing is often most effective around the glass transition temperature (Tg) , where molecular mobility is significantly increased. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining Td and Tg for your specific carbazole derivative.

As a general guideline, many carbazole-based materials are annealed in the range of 80 °C to 160 °C .[9][14] However, some high-stability derivatives can be processed at higher temperatures.[15]

Q3: How does annealing affect the film's optical and electronic properties?

Annealing has a profound impact on the optoelectronic properties of the film.

  • Optical Properties : Changes in molecular packing and crystallinity directly influence the film's absorption and photoluminescence spectra.[9] For example, increased intermolecular interaction upon annealing can lead to the formation of J-aggregates or H-aggregates, resulting in red-shifted or blue-shifted absorption peaks, respectively.[16][17] This also alters the optical band gap, which can be determined from UV-Vis spectroscopy. One study on a 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine film showed that the optical band gap could be tuned from 3.50 eV down to 3.35 eV by varying the annealing temperature between 70 °C and 160 °C.[9][14]

  • Electronic Properties : Enhanced crystallinity and molecular ordering lead to better orbital overlap between adjacent molecules. This reduces the energetic barriers for charge hopping, thereby increasing charge carrier mobility—a key parameter for device performance.[7]

Effect of Annealing Temperature on Film Properties (Illustrative Example)
Annealing Temperature (°C)Effect on CrystallinityEffect on Surface Roughness (RMS)Impact on Optical Band Gap (Eg)
As-deposited (No Anneal) Amorphous or poorly crystallineVariable, often dependent on solvent evaporation rate[8]Highest value
Low Temp (e.g., 70-90 °C) Slight increase in crystallinityMay decrease as small domains formSlight decrease
Optimal Temp (e.g., 110-140 °C) Significant increase in grain size and crystallinity[6]Often reaches a minimum value (smoothest surface)Reaches a stable, lower value[9]
High Temp (e.g., >160 °C) May lead to large, isolated crystallites or thermal degradationCan increase due to dewetting or excessive grain growth[18]May change unpredictably due to degradation

Note: The specific temperatures and effects are material-dependent and should be determined experimentally.

Q4: What is the difference between Thermal Annealing and Solvent Vapor Annealing (SVA)?

While both methods aim to improve film morphology, they use different mechanisms.

  • Thermal Annealing uses heat to provide kinetic energy to the molecules, allowing them to rearrange. It is effective but can be problematic for materials with low degradation temperatures or when used with plastic substrates.[4]

  • Solvent Vapor Annealing (SVA) involves exposing the film to a saturated atmosphere of a specific solvent vapor.[19] The solvent molecules penetrate the film, increasing the mobility of the polymer or small molecule chains (a process called plasticization). This allows for molecular rearrangement at or near room temperature.[13][20] The choice of solvent is critical, as different solvents can induce different morphologies.[19][21]

SVA is a powerful alternative when thermal annealing is not suitable or to achieve morphologies not accessible through thermal treatment alone.

Experimental Workflows & Protocols

Workflow for Optimizing Annealing Temperature

The following diagram outlines a systematic workflow for determining the optimal annealing conditions for your carbazole derivative thin film.

G cluster_prep 1. Preparation cluster_fab 2. Fabrication cluster_anneal 3. Annealing Experiment cluster_char 4. Characterization cluster_analysis 5. Analysis sub_clean Substrate Cleaning (Detergent, DI, Acetone, IPA) surf_treat Surface Treatment (UV-Ozone or Plasma) sub_clean->surf_treat sol_prep Solution Preparation (Dissolve Carbazole Derivative) surf_treat->sol_prep spin_coat Spin Coating sol_prep->spin_coat pre_bake Pre-Bake (e.g., 80°C, 10 min) spin_coat->pre_bake anneal_var Anneal at Different Temperatures (T1, T2, T3...) pre_bake->anneal_var afm AFM (Morphology, Roughness) anneal_var->afm xrd XRD (Crystallinity) anneal_var->xrd uv_vis UV-Vis / PL (Optical Properties) anneal_var->uv_vis device Device Fabrication & Testing (Mobility, EQE) anneal_var->device optimize Identify Optimal Temperature afm->optimize xrd->optimize uv_vis->optimize device->optimize

Caption: Experimental workflow for annealing optimization.

Protocol 1: Spin Coating of Carbazole Derivative Thin Film

This protocol describes a standard procedure for depositing a thin film using a spin coater.[11]

  • Preparation : Ensure the carbazole derivative solution is fully dissolved and filtered (e.g., through a 0.2 µm PTFE filter) to remove any aggregates.

  • Substrate Mounting : Securely place the cleaned and surface-treated substrate onto the center of the spin coater chuck. Use the vacuum function to hold it in place.

  • Solution Dispensing (Static Method) : Dispense a sufficient amount of the solution onto the center of the stationary substrate to cover about 75% of its surface.

  • Spinning - Step 1 (Spread Cycle) : Start the spin coater at a low speed (e.g., 500 RPM) for 5-10 seconds. This allows the solution to spread evenly across the substrate.

  • Spinning - Step 2 (Thinning Cycle) : Rapidly ramp up to the final, higher speed (e.g., 1000-6000 RPM) and hold for 30-60 seconds. The final film thickness is primarily determined by this step's speed and duration.[11]

  • Drying : Once the spinning stops, a gel-like film should be present. Carefully remove the substrate and transfer it to a hotplate for the pre-bake/annealing step.

Protocol 2: Thermal Annealing Process

This protocol details the steps for thermally annealing the deposited film.

  • Environment : Place the substrate with the as-deposited film into an inert environment, such as a nitrogen-filled glovebox or a vacuum oven, to prevent oxidation or degradation of the carbazole derivative.

  • Pre-Bake : If required, place the substrate on a hotplate set to a low temperature (e.g., 80 °C) for 10-15 minutes to slowly drive off the bulk solvent.

  • Ramp Up : Transfer the substrate to the final annealing hotplate or oven. Program the controller to ramp up to the target annealing temperature at a controlled rate (e.g., 5 °C/minute).

  • Dwell : Hold the sample at the target annealing temperature for the desired duration (typically 10-60 minutes). This is the "dwell time" where molecular rearrangement occurs.

  • Ramp Down : Program the controller to slowly cool down to room temperature at a controlled rate (e.g., 5 °C/minute). Avoid removing the sample while it is hot to prevent thermal shock, which can cause cracking.[2]

  • Characterization : Once at room temperature, the film is ready for characterization.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for troubleshooting films with poor device performance after annealing.

G start Poor Device Performance (Low Mobility/Efficiency) check_morph Characterize with AFM: Is surface rough or cracked? start->check_morph morph_yes YES check_morph->morph_yes  YES morph_no NO (Film is smooth) check_morph->morph_no NO   fix_morph Film has physical defects. - Adjust annealing ramp rates. - Optimize pre-bake step. - Re-evaluate substrate cleaning. morph_yes->fix_morph check_cryst Characterize with XRD: Is film amorphous? morph_no->check_cryst cryst_yes YES check_cryst->cryst_yes  YES cryst_no NO (Film is crystalline) check_cryst->cryst_no NO   fix_cryst Poor molecular ordering. - Increase annealing temperature or time. - Ensure T > Solvent B.P. - Consider Solvent Vapor Annealing (SVA). cryst_yes->fix_cryst check_optics Characterize with UV-Vis/PL: Are spectra inconsistent or show degradation? cryst_no->check_optics optics_yes YES check_optics->optics_yes  YES optics_no NO (Properties look good) check_optics->optics_no NO   fix_optics Potential material degradation or undesired aggregation. - Decrease annealing temperature. - Confirm anneal is in inert atm. optics_yes->fix_optics final_check Re-evaluate device architecture, interfacial layers, and electrode contacts. optics_no->final_check

Caption: Troubleshooting decision tree for poor device performance.

References

  • Chan, Y., et al. (2012). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. RSC Publishing. Available at: [Link]

  • Trofimova, K.E., et al. Synthesis and characterization of semiconducting carbazole thin films. Available at: [Link]

  • Chan, Y., et al. (2012). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. ResearchGate. Available at: [Link]

  • Knötig, K.M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Available at: [Link]

  • Mantarci, A. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. Available at: [Link]

  • Mantarci, A. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. TR Dizin. Available at: [Link]

  • Chan, Y., et al. (2011). Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. PubMed. Available at: [Link]

  • Chemek, M., et al. (2023). Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling. ResearchGate. Available at: [Link]

  • Riera-Galindo, S., et al. (2023). Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials. Available at: [Link]

  • Nishikata, Y., et al. (2002). Preparation of Carbazole Polymer Thin Films by Electron-Assisted Deposition of 3-(N-Carbazolyl)propyl Acrylate. ResearchGate. Available at: [Link]

  • Knötig, K.M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate. Available at: [Link]

  • Hapiot, P., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers. Available at: [Link]

  • Martin, P.M. (2004). Defects in Thin Films. PNNL. Available at: [Link]

  • Renita, R., et al. (2024). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Carbazole Derivatives in Optoelectronics. Available at: [Link]

  • Li, G., et al. (2012). Effect of annealing treatment on the performance of organic photovoltaic devices using SPFGraphene as electron-accepter material. Semantic Scholar. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]

  • Ximenes, M.C., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]

  • Denton Vacuum. (2023). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. Denton Vacuum. Available at: [Link]

  • Chemek, M., et al. (2023). Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling. Journal of Materials Science: Materials in Electronics. Available at: [Link]

  • SVC. C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters. Available at: [Link]

  • Aggarwal, S., et al. (2022). Optimization of Thermal Annealing Effect on Sol-Gel Driven SpinCoated CdS Thin Films. Ejournal. Available at: [Link]

  • Ximenes, M.C., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. CoLab. Available at: [Link]

  • S, S., & R, V. (2023). Resolving fabrication issues in photolithography and thin film deposition. ResearchGate. Available at: [Link]

  • Freund-Vector Corporation. Troubleshooting Film Coating Process Problems. Freund Global. Available at: [Link]

  • De Gennes, P.G. (2001). The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films. National Institute of Standards and Technology. Available at: [Link]

  • Jo, J.W., et al. (2015). Simultaneous spin-coating and solvent annealing: manipulating the active layer morphology to a power conversion efficiency of 9.6% in polymer solar cells. Materials Horizons. Available at: [Link]

  • El Kissani, A., et al. (2020). Optimization of the annealing temperature for formation of spin-coated copper zinc tin sulfide thin films without sulfurization step. ResearchGate. Available at: [Link]

  • Macedo, A.G., et al. (2020). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films. RSC Publishing. Available at: [Link]

  • Mohammed, S.A., et al. (2024). Influence of Post-Annealing Treatment on Some Physical Properties of Cerium Oxide Thin Films Prepared by the Sol–Gel Method. MDPI. Available at: [Link]

  • Das, S., et al. (2019). Schematic of synthesis, spin coating and annealing procedure followed for preparing BFO thin film on glass substrate along with actual photograph of the sample. ResearchGate. Available at: [Link]

  • Saleh, A.M., & Al-Dahash, S.J.A. (2014). Study the Effect of Annealing Temperature on the Structural, Morphology and Electrical Properties CoPc Thin Films. Inpressco. Available at: [Link]

  • Kim, H., et al. (2021). Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid. RSC Publishing. Available at: [Link]

  • Chemek, M., et al. (2023). Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling. OUCI. Available at: [Link]

  • Singh, K., et al. (2024). Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application. MDPI. Available at: [Link]

  • AL-Keisy, A.R.A., et al. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. MDPI. Available at: [Link]

  • Mohammed, M.K., et al. (2018). Annealing temperature effect on the Structure, Morphology and Optical properties of Copper Oxide CuO thin Films. Tikrit Journal of Pure Science. Available at: [Link]

  • AL-Keisy, A.R.A., et al. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. ResearchGate. Available at: [Link]

Sources

Preventing aggregation of (2-(9H-carbazol-9-yl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-(9H-carbazol-9-yl)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of this compound, with a specific focus on preventing aggregation in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its unique structure, featuring a large, hydrophobic carbazole moiety and a polar, hydrogen-bonding boronic acid group, presents significant challenges in maintaining its monomeric state in solution. Aggregation can lead to poor solubility, inconsistent reaction kinetics, and reduced yields. This guide will equip you with the knowledge and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is an organic compound that serves as a key intermediate in the synthesis of complex organic molecules.[2] It is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the creation of biaryl compounds that are important in materials science (e.g., for organic light-emitting diodes or OLEDs) and drug discovery.[1][2]

Q2: Why does my this compound precipitate out of solution?

A2: Precipitation, or aggregation, is a common issue with this compound due to a combination of factors. The large, planar carbazole ring system promotes intermolecular π-π stacking, while the boronic acid functional group can form strong hydrogen-bonded dimers.[2][3] In less-than-optimal solvents, these non-covalent interactions can lead to the formation of insoluble aggregates.

Q3: What are boroxines, and should I be concerned about them?

A3: Boroxines are cyclic trimers formed from the dehydration of three boronic acid molecules. This is a common equilibrium for many boronic acids, especially under anhydrous conditions or upon heating.[4] The formation of boroxines can complicate reaction stoichiometry and reduce the concentration of the active boronic acid species, so it is a valid concern. The presence of some water can often shift the equilibrium back towards the boronic acid.

Q4: Can I use this boronic acid directly as a solid in my reaction?

A4: While it may be tempting, adding the solid directly to a reaction mixture without ensuring it fully dissolves can lead to poor reproducibility and low yields. Undissolved particles will have limited surface area available for reaction, leading to inefficient catalysis. It is always recommended to prepare a homogeneous solution of the boronic acid before adding it to the reaction.

Troubleshooting Guide: Preventing and Resolving Aggregation

This section provides a systematic approach to troubleshooting aggregation issues with this compound.

Problem 1: The boronic acid does not dissolve in my chosen solvent.

Root Cause Analysis: The solubility of this compound is highly dependent on the solvent's polarity and its ability to disrupt both π-π stacking and hydrogen bonding. Phenylboronic acids typically exhibit poor solubility in non-polar hydrocarbon solvents and better solubility in polar aprotic solvents like ethers and ketones.[2][4]

Solutions:

  • Solvent Selection:

    • Recommended Solvents: Start with polar aprotic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For Suzuki-Miyaura reactions, a mixture of an organic solvent with water is often beneficial.

    • Avoid: Non-polar solvents like hexanes or toluene as the primary solvent, as they are unlikely to be effective.

  • Gentle Heating: Warming the solution can increase solubility.[5][6] However, be cautious, as excessive heat can promote the formation of boroxines.[4] A water bath at 40-50°C is a good starting point.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[7]

Experimental Protocol: Step-by-Step Dissolution

  • Place the required amount of this compound in a clean, dry flask.

  • Add a small volume of the chosen solvent (e.g., THF or DMF).

  • Place the flask in an ultrasonic bath for 5-10 minutes.

  • If the solid persists, warm the mixture gently to 40-50°C with stirring.

  • Once dissolved, allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, a higher solvent volume or a different solvent system may be necessary.

Problem 2: The boronic acid dissolves initially but then precipitates during the reaction.

Root Cause Analysis: This can happen if the reaction conditions (e.g., change in temperature, addition of a base, or prolonged reaction time) favor aggregation or degradation. The base used in Suzuki-Miyaura coupling can alter the polarity of the medium and the boronic acid itself, potentially reducing its solubility.

Solutions:

  • Optimize Base and Solvent Combination: The choice of base is critical.[8] For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interaction between the phases.[8] In some cases, a homogeneous solvent system (e.g., DMF or dioxane/water) may be more suitable.

  • Use a More Stable Boronate Ester: If aggregation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[9] These esters are generally more soluble in organic solvents and less prone to aggregation.[4] They can then be used directly in the coupling reaction.

  • Formation of a Diethanolamine Adduct: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that is often easier to handle.[10] This adduct can sometimes be used directly in the coupling reaction, where the active boronic acid is slowly released under the reaction conditions.[10]

Experimental Protocol: Formation of a Diethanolamine Adduct [8]

  • Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride, in a vial with a stir bar.

  • While stirring, add diethanolamine (1.0 equiv) dropwise.

  • A precipitate should form. Stir the resulting slurry for an additional 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable adduct can now be used in your subsequent reactions.

Problem 3: My reaction yield is low, and I suspect aggregation is the culprit.

Root Cause Analysis: Even if visible precipitation does not occur, microscopic aggregation can reduce the effective concentration of the boronic acid in the solution, leading to incomplete reactions.

Solutions:

  • Concentration Optimization: Try running the reaction at a lower concentration to disfavor aggregation. A typical starting concentration for Suzuki-Miyaura couplings is between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction Monitoring: Use analytical techniques to monitor the reaction progress and the state of the boronic acid.

    • TLC: A simple way to check for the consumption of starting materials. A specialized staining reagent like alizarin can selectively detect boronic acids on a TLC plate.[11]

    • HPLC/UPLC-MS: These techniques are excellent for quantitative analysis of the reaction mixture, allowing you to track the disappearance of the boronic acid and the appearance of the product.[12]

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to oxidative degradation of the boronic acid.[8]

Data and Visualization

Table 1: Solvent Selection Guide for Phenylboronic Acids
Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Aprotic THF, Dioxane, DMF, DMSOGood to ModerateRecommended for preparing stock solutions. DMF and DMSO have high boiling points.[2][7]
Ethers Diethyl ether, MTBEModerateCan be effective, but lower boiling points may be a limitation for some reactions.[4]
Ketones Acetone, 2-ButanoneModerateGood dissolving power, but reactivity with some reagents should be considered.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for initial dissolution, but may not be ideal for all reaction types.[4]
Aromatic Hydrocarbons Toluene, XylenePoor to Very LowGenerally not recommended as the primary solvent for dissolution.[4]
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / InsolubleNot suitable for dissolving this compound.[4]
Protic Solvents Water, AlcoholsVery Low (in water)Aqueous mixtures with organic co-solvents are often used in Suzuki couplings.[2][13]
Diagrams

Diagram 1: Key Factors Leading to Aggregation

AggregationFactors cluster_Molecule 2-(9H-carbazol-9-yl)phenyl)boronic Acid cluster_Interactions Driving Forces for Aggregation cluster_Result Outcome Carbazole Large, Hydrophobic Carbazole Moiety PiStacking π-π Stacking Carbazole->PiStacking promotes BoronicAcid Polar Boronic Acid Group HBonding Hydrogen Bonding BoronicAcid->HBonding enables Aggregation Aggregation & Precipitation PiStacking->Aggregation HBonding->Aggregation

Caption: Intermolecular forces driving aggregation.

Diagram 2: Troubleshooting Workflow for Aggregation Issues

TroubleshootingWorkflow Start Problem: Boronic Acid Aggregation CheckSolvent Is the solvent optimal? (e.g., THF, DMF, Dioxane) Start->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent Yes NoSolvent No CheckSolvent->NoSolvent No CheckConditions Are reaction conditions (base, temp.) causing precipitation? YesSolvent->CheckConditions ChangeSolvent Action: Change to a recommended polar aprotic solvent NoSolvent->ChangeSolvent ChangeSolvent->CheckSolvent YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No ModifyConditions Action: - Lower concentration - Use milder base - Ensure vigorous stirring YesConditions->ModifyConditions ConsiderDerivatives Is aggregation persistent? NoConditions->ConsiderDerivatives End Solution: Homogeneous Reaction ModifyConditions->End YesDerivatives Yes ConsiderDerivatives->YesDerivatives Yes NoDerivatives No ConsiderDerivatives->NoDerivatives No FormDerivative Action: - Convert to Pinacol Ester - Form Diethanolamine Adduct YesDerivatives->FormDerivative NoDerivatives->End FormDerivative->End

Caption: A step-by-step guide to resolving aggregation.

References

  • Fournier, J.-H., Maris, T., Wuest, J. D., Guo, W., & Galoppini, E. (2003). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction. Journal of the American Chemical Society, 125(4), 1002–1006. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Fournier, J.-H., Maris, T., & Wuest, J. D. (2003). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids To Direct Supramolecular Construction. ResearchGate. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid. Retrieved from [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ResearchGate. (n.d.). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemsrc. (n.d.). (9-Phenyl-9H-carbazol-3-yl)boronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Technical Support Center: Mitigating OLED Roll-Off with Carbazole Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working on the frontier of Organic Light-Emitting Diode (OLED) technology. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of efficiency roll-off, with a specific focus on the application of carbazole-based host materials. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying scientific principles, and ultimately enhance the performance of your OLED devices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to OLED roll-off and the role of carbazole host materials.

Q1: What is OLED efficiency roll-off and what are its primary causes?

A1: Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases as the brightness, and therefore the current density, increases.[1][2][3] This is a significant bottleneck for high-brightness applications like solid-state lighting and displays.[1] The primary causes of roll-off are complex and multifactorial, but can be broadly categorized as:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high. When two triplet excitons interact, one or both can be annihilated non-radiatively, wasting the energy that would have otherwise produced light.[1][4][5] This is a dominant loss mechanism in phosphorescent OLEDs (PhOLEDs) where triplet excitons have relatively long lifetimes.[4][5]

  • Triplet-Polaron Quenching (TPQ): An interaction between a triplet exciton and a charge carrier (polaron) can lead to the non-radiative decay of the exciton.[1][4][5][6] This process becomes more probable at higher current densities due to the increased concentration of both excitons and polarons.[4]

  • Charge Carrier Imbalance: An imbalance in the number of holes and electrons injected into and transported through the emissive layer can lead to several issues.[7][8][9] Excess carriers can either pass through the device without forming excitons or contribute to quenching processes, both of which reduce efficiency.[7][10]

  • Joule Heating: At high current densities, increased electrical resistance leads to heat generation.[1] This excess heat can degrade the organic materials, reduce charge carrier mobility, and introduce additional non-radiative decay pathways, all contributing to roll-off.[11][12]

Q2: How do carbazole-based host materials help in reducing efficiency roll-off?

A2: Carbazole-based materials are widely used as hosts in the emissive layer of OLEDs, particularly for phosphorescent emitters, due to several key properties that help mitigate roll-off:[13]

  • High Triplet Energy (T1): Carbazole moieties possess high triplet energies.[14] A host material must have a higher triplet energy than the guest emitter to prevent the back-transfer of energy from the emitter to the host, which would be a loss mechanism.[14] This ensures that the energy generated is efficiently confined on the emissive guest molecules.

  • Good Hole Transporting Ability: Carbazole is an electron-rich moiety, which imparts good hole-transporting properties to the host material.[14][15] By facilitating efficient hole transport, these hosts can help achieve a better balance of charge carriers within the emissive layer, a crucial factor in reducing roll-off.[9][16]

  • Bipolar Charge Transport: While inherently good hole transporters, carbazole hosts can be chemically modified to introduce electron-transporting units.[17][18] This creates a "bipolar" host material that can transport both holes and electrons effectively. Balanced charge transport within the emissive layer is critical to ensure that recombination occurs efficiently and to prevent the accumulation of excess charges that can lead to quenching.[7][16]

  • Morphological Stability: Carbazole derivatives can be designed to form stable, amorphous thin films.[19] A uniform and stable film morphology is essential for consistent device performance and longevity, as it prevents the formation of crystalline domains that can act as charge traps or quenching sites.[20][21]

Q3: What are the key considerations when selecting a carbazole host material for a specific OLED application?

A3: The selection of an appropriate carbazole host is a critical step in designing a high-performance OLED. Key considerations include:

  • Triplet Energy (T1): As mentioned, the host's T1 must be significantly higher than that of the phosphorescent guest emitter to ensure efficient energy transfer and prevent back-transfer.

  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should be aligned with the adjacent charge transport layers to ensure efficient injection of both holes and electrons into the emissive layer.[8] Mismatched energy levels can create injection barriers, leading to charge imbalance and increased operating voltage.

  • Charge Carrier Mobility: For optimal performance, the host material should exhibit balanced hole and electron mobility.[16][22] This ensures that charges meet and recombine within the desired zone of the emissive layer, maximizing exciton formation.

  • Thermal Stability: The material must be thermally stable to withstand the heat generated during device operation, especially at high brightness levels.[12][23] Poor thermal stability can lead to material degradation and a shortened device lifetime.[12]

  • Film-Forming Properties: The ability to form uniform, amorphous films is crucial for fabricating reliable and efficient devices.[20][21] Poor film morphology can lead to short circuits and non-uniform emission.[20]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common experimental issues encountered when working with carbazole host materials to reduce OLED roll-off.

Issue 1: Rapid Efficiency Roll-Off Observed Even at Moderate Current Densities

  • Symptom: The device exhibits a promising peak EQE at low current densities, but the efficiency drops sharply as the current increases.

  • Possible Causes & Diagnostic Steps:

    • Severe Charge Carrier Imbalance: This is a very common culprit. An excess of one type of charge carrier (typically holes in carbazole-based systems) can lead to exciton quenching by polarons.

      • Diagnosis:

        • Analyze the J-V-L Curve: A steep increase in current (J) without a proportional increase in luminance (L) at higher voltages is indicative of charge imbalance.

        • Vary Layer Thicknesses: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL). A thicker layer of the more mobile charge carrier's transport layer can sometimes help to balance the charge injection.[7]

    • Poor Film Morphology of the Emissive Layer: Non-uniform films can create regions of high local current density, exacerbating roll-off effects.[20]

      • Diagnosis:

        • Atomic Force Microscopy (AFM): Characterize the surface morphology of the emissive layer. High surface roughness or the presence of crystalline domains can be problematic.

        • Optimize Deposition Parameters: If using thermal evaporation, adjust the deposition rate and substrate temperature. For solution-processed films, vary the solvent, solution concentration, and spin-coating speed.[21]

    • Inefficient Host-to-Guest Energy Transfer: If the triplet energy of the host is not sufficiently higher than the guest, energy can be lost.

      • Diagnosis:

        • Photoluminescence (PL) and Phosphorescence Spectroscopy: Measure the low-temperature phosphorescence spectra of the pure host material to accurately determine its triplet energy. Compare this to the triplet energy of the guest emitter.

  • Proposed Solutions:

    • Introduce a Co-Host System: Blend the primary carbazole host (p-type) with an electron-transporting (n-type) co-host.[14][19] This can significantly improve charge balance within the emissive layer.

    • Utilize a Graded Doping Profile: Instead of a uniformly doped emissive layer, create a gradient of the guest emitter concentration. This can help to distribute the recombination zone more broadly, reducing local exciton and polaron densities.

    • Insert an Interlayer: A thin interlayer between the HTL and the emissive layer can help to modulate hole injection and improve charge balance.

Issue 2: High Operating Voltage and Low Power Efficiency

  • Symptom: The device requires a high voltage to achieve a desired brightness, resulting in poor power efficiency (lm/W).

  • Possible Causes & Diagnostic Steps:

    • Large Injection Barriers: A significant energy mismatch between the work function of the electrodes and the HOMO/LUMO levels of the adjacent organic layers can impede charge injection.[8]

      • Diagnosis:

        • Review Energy Level Diagrams: Carefully compare the HOMO and LUMO levels of all materials in your device stack. Identify any large energy steps (> 0.3 eV) at the interfaces.

        • Ultraviolet Photoelectron Spectroscopy (UPS): Experimentally measure the HOMO levels of your materials to confirm literature values.

    • Low Charge Carrier Mobility of the Host: If the host material has inherently low charge mobility, a higher electric field (and thus higher voltage) is required to transport charges through the emissive layer.

      • Diagnosis:

        • Time-of-Flight (ToF) Measurements: This technique can be used to directly measure the charge carrier mobility of your host material in a single-carrier device.

  • Proposed Solutions:

    • Optimize Charge Injection Layers (CILs): Use appropriate hole-injection layers (HILs) and electron-injection layers (EILs) to better match the energy levels of the electrodes and the transport layers.

    • Select a Host with Higher Mobility: If the intrinsic mobility of the host is the limiting factor, consider synthesizing or selecting a different carbazole derivative with improved charge transport properties.

    • Reduce Layer Thicknesses (with caution): Thinner transport layers can reduce the driving voltage. However, be mindful that this can also increase the risk of short circuits and may affect charge balance.

Issue 3: Poor Device Reproducibility and Short Operational Lifetime

  • Symptom: Devices fabricated in different batches, or even within the same batch, show significant variations in performance. The device brightness degrades rapidly under continuous operation.

  • Possible Causes & Diagnostic Steps:

    • Inconsistent Film Morphology: As discussed, non-uniform films are a major source of irreproducibility.[20][24]

      • Diagnosis:

        • Cross-batch AFM and Profilometry: Compare the surface morphology and thickness of films from different fabrication runs.

    • Material Impurities: Even small amounts of impurities in the source materials can act as charge traps or quenching sites, degrading performance and lifetime.

      • Diagnosis:

        • Purification and Analysis: Purify all organic materials using techniques like temperature gradient sublimation. Analyze purity using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

    • Thermal Instability and Joule Heating: The degradation of organic materials is accelerated at higher temperatures.[12]

      • Diagnosis:

        • Monitor Device Temperature: Use an infrared camera or a thermocouple to measure the device temperature during operation at high brightness.

        • Lifetime Testing at Different Current Densities: Measure the operational lifetime (e.g., LT50, the time for luminance to drop to 50% of its initial value) at various current densities. A much faster decay at higher currents points towards thermally-driven degradation.

  • Proposed Solutions:

    • Strict Process Control: Maintain consistent and well-documented deposition parameters (rate, pressure, temperature) for thermal evaporation or solution-processing conditions.

    • Implement a Rigorous Material Purification Protocol: Ensure all materials are of the highest possible purity before use.

    • Improve Thermal Management: Fabricate devices on substrates with higher thermal conductivity.[25] Consider incorporating heat sinks or other passive cooling strategies for high-power devices.[25]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Fabricating a Test OLED Device with a Carbazole Host

This protocol outlines the steps for fabricating a standard phosphorescent OLED for roll-off analysis.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.[8]

  • Thin Film Deposition (High Vacuum Thermal Evaporation):

    • Transfer the substrates to a high-vacuum chamber (< 10⁻⁶ Torr).

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure is:

      • ITO (Anode)

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC

      • Emissive Layer (EML): e.g., 30 nm of the carbazole host doped with a phosphorescent emitter (e.g., 10 wt% Ir(ppy)₃).

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi

      • Electron Injection Layer (EIL): e.g., 1 nm of LiF

      • Cathode: e.g., 100 nm of Aluminum (Al)

    • Maintain a stable deposition rate for all layers (e.g., 1-2 Å/s for organics, 5-10 Å/s for Al).

  • Encapsulation:

    • Immediately after deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Protocol 2: Measuring J-V-L Characteristics and Analyzing Roll-Off

  • Equipment:

    • A source measure unit (SMU) to apply voltage and measure current.

    • A calibrated photodiode or a spectroradiometer to measure luminance.

  • Measurement Procedure:

    • Place the encapsulated device in a light-tight test jig.

    • Connect the SMU to the anode and cathode of the device.

    • Position the photodiode/spectroradiometer in front of the device's active area.

    • Sweep the voltage from 0 V to a voltage sufficient to achieve high brightness (e.g., 10-15 V) in defined steps.

    • At each voltage step, record the current density (J) and the luminance (L).

  • Data Analysis:

    • Calculate the Current Efficiency (η_c) in cd/A: η_c = L / J

    • Calculate the External Quantum Efficiency (EQE) in %: This requires a spectroradiometer and integration of the emission spectrum.

    • Calculate the Power Efficiency (η_p) in lm/W: η_p = π * L / (J * V)

    • Plot EQE and Current Efficiency as a function of current density and luminance to visualize the roll-off.

Data Presentation: Performance Comparison of Different Carbazole Hosts

Host MaterialPeak EQE (%)EQE at 1000 cd/m² (%)Roll-Off at 1000 cd/m² (%)Driving Voltage at 1000 cd/m² (V)
Host A (mCP) 18.215.514.85.8
Host B (CBP) 19.517.112.35.2
Host C (Bipolar Carbazole) 21.320.15.64.5

This table provides a clear, at-a-glance comparison of key performance metrics for different host materials, allowing for rapid assessment of their effectiveness in mitigating roll-off.

Part 4: Visualizations

Diagram 1: Mechanism of Roll-Off Reduction by a Bipolar Carbazole Host

G cluster_device OLED Device Layers cluster_eml Processes in Emissive Layer Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer (Bipolar Carbazole Host + Emitter) HTL->EML ETL Electron Transport Layer EML->ETL Hole_Transport Efficient Hole Transport (via Carbazole Moiety) Electron_Transport Efficient Electron Transport (via Electron-withdrawing Moiety) Cathode Cathode (Al) ETL->Cathode Electron Injection Recombination Balanced Recombination Zone Hole_Transport->Recombination Balanced Charge Flux Electron_Transport->Recombination Reduced_Quenching Reduced Triplet-Polaron Quenching Recombination->Reduced_Quenching Lower Polaron Concentration

Caption: Bipolar host facilitates balanced charge transport, leading to a wider recombination zone and reduced quenching.

Diagram 2: Troubleshooting Workflow for OLED Roll-Off

G Start High Roll-Off Observed Check_JV Analyze J-V-L Curve: Is current rise disproportional to luminance? Start->Check_JV Charge_Imbalance Hypothesis: Charge Imbalance Check_JV->Charge_Imbalance Yes Check_Morphology Check Film Morphology (AFM): Is the film rough or crystalline? Check_JV->Check_Morphology No Vary_Thickness Action: Vary HTL/ETL Thicknesses Charge_Imbalance->Vary_Thickness Use_CoHost Action: Introduce Bipolar Co-Host System Vary_Thickness->Use_CoHost Poor_Morphology Hypothesis: Poor Morphology Check_Morphology->Poor_Morphology Yes Check_Voltage Is Operating Voltage High? Check_Morphology->Check_Voltage No Optimize_Deposition Action: Optimize Deposition Parameters Poor_Morphology->Optimize_Deposition High_Voltage Hypothesis: Injection Barriers / Low Mobility Check_Voltage->High_Voltage Yes Check_Energy_Levels Action: Review Energy Levels, Optimize Injection Layers High_Voltage->Check_Energy_Levels

Caption: A systematic workflow for diagnosing the root causes of efficiency roll-off in OLEDs.

References

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Purification strategies to remove impurities from (2-(9H-carbazol-9-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-(9H-carbazol-9-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a compound frequently utilized in organic electronics and pharmaceutical development, its purity is paramount for reproducible and reliable downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but common contaminants include:

  • Homocoupling byproducts: Dimeric species arising from the coupling of two molecules of the boronic acid.[3][4][5]

  • Protodeboronation products: The corresponding carbazole-substituted benzene where the boronic acid group has been replaced by a hydrogen atom.[6][7]

  • Starting materials: Unreacted 9-(2-bromophenyl)-9H-carbazole or other precursors from the synthesis.[8]

  • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form.

Q2: My this compound appears as a sticky solid or oil. How can I handle this?

A2: The presence of residual solvents or impurities can prevent the crystallization of the product. Trituration with a non-polar solvent like hexane can often help to solidify the material by washing away more soluble impurities.[9] If the material remains oily, it is a strong indication that significant impurities are present, and a more rigorous purification method, such as column chromatography or acid-base extraction, is necessary.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to oxidation and dehydration to form boroxines, so proper storage is crucial for maintaining their integrity over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Purity After Initial Work-up

Symptom: NMR or LC-MS analysis of the crude product shows a complex mixture of compounds with significant levels of starting materials and byproducts.

Cause: Incomplete reaction or side reactions during the synthesis are the primary causes. The work-up procedure may also be insufficient to remove all impurities.

Solution: A multi-step purification strategy is recommended.

Workflow for Multi-Step Purification

Caption: Multi-step purification workflow for this compound.

This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[6][9][10][11][12]

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Extract the organic layer with an aqueous solution of a base (e.g., 1-2 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.[11][12]

  • Separation: Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Issue 2: Co-elution of Impurities During Column Chromatography

Symptom: During silica gel column chromatography, impurities are not well-separated from the desired product, leading to impure fractions.

Cause: Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for interaction with the silica surface.[6][13]

Solution: Modify the stationary or mobile phase to improve separation.

  • Stationary Phase Modification: Impregnating the silica gel with boric acid can help to suppress the over-adsorption of the boronic acid product, leading to better separation.[14][15]

  • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape and resolution.[13]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral alumina or reverse-phase chromatography (C18).[6][10][13]

Issue 3: Low Recovery After Recrystallization

Symptom: A significant amount of product is lost in the mother liquor during recrystallization.

Cause: The chosen solvent system may not be optimal, or the product may be an oil at room temperature.

Solution: Careful selection of the recrystallization solvent is critical.

  • Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16] For this compound, solvent systems such as ethyl acetate/hexane, dichloromethane/hexane, or hot water have been reported to be effective for similar arylboronic acids.[13][17]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Data Summary

Purification MethodKey Impurities RemovedExpected PurityAdvantagesDisadvantages
Acid/Base Extraction Non-acidic starting materials and byproducts>95%Scalable, cost-effectiveDoes not remove acidic impurities
Column Chromatography Closely related impurities, homocoupling products>98%High resolutionCan be time-consuming and require large solvent volumes
Recrystallization Soluble impurities>99% (if successful)Can yield very pure materialDependent on the compound being a crystalline solid, potential for low recovery

Conclusion

The purification of this compound often requires a multi-pronged approach. A preliminary acid/base extraction can significantly clean up the crude material. For highly pure product, this is typically followed by either recrystallization, if the material is crystalline, or column chromatography for more challenging separations. By understanding the nature of the potential impurities and applying these targeted purification strategies, researchers can consistently obtain high-quality this compound for their downstream applications.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Available: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 45(8), 932-934. Available: [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available: [Link]

  • ResearchGate. (2020, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available: [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/chemistry. Available: [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Available: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available: [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online forum post]. Available: [Link]

  • YouTube. (2022, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]

  • Reddit. (n.d.). Purification of boronic acids?. r/chemistry. Available: [Link]

  • Reddit. (n.d.). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Available: [Link]

  • ResearchGate. (2007, August 25). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available: [Link]

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available: [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available: [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Available: [Link]

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Validation & Comparative

A Comparative Guide to (2-(9H-carbazol-9-yl)phenyl)boronic Acid and Its Isomers: Unraveling the Impact of Positional Isomerism on Material Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, particularly in the realm of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their unique photophysical, electronic, and biological properties.[1][2] Among these, carbazole-functionalized phenylboronic acids have emerged as indispensable building blocks. Their utility stems from the synergistic combination of the robust, electron-rich carbazole core and the versatile reactivity of the boronic acid moiety, which is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides a detailed comparative analysis of (2-(9H-carbazol-9-yl)phenyl)boronic acid and its meta- and para-isomers, (3-(9H-carbazol-9-yl)phenyl)boronic acid and (4-(9H-carbazol-9-yl)phenyl)boronic acid, respectively. We will delve into how the seemingly subtle change in the substitution pattern on the phenyl ring profoundly influences their synthesis, physical properties, and, ultimately, their performance in key applications.

The Critical Role of Isomerism: A Structural Overview

The distinction between the ortho (2-), meta (3-), and para (4-) isomers of (9H-carbazol-9-yl)phenyl)boronic acid lies in the point of attachment of the boronic acid group on the N-phenyl substituent of the carbazole. This seemingly minor structural variance has significant consequences for the molecule's steric and electronic characteristics.

The ortho-isomer , this compound, is characterized by the close proximity of the bulky carbazole and boronic acid groups. This steric hindrance can restrict the rotation around the C-N and C-B bonds, leading to a more twisted conformation. This has a cascading effect on the molecule's planarity, conjugation, and intermolecular interactions.

In contrast, the meta-isomer , (3-(9H-carbazol-9-yl)phenyl)boronic acid, and the para-isomer , (4-(9H-carbazol-9-yl)phenyl)boronic acid, experience progressively less steric strain. The para-isomer, in particular, possesses a more linear and extended structure, which can facilitate more effective π-conjugation and stronger intermolecular packing in the solid state.

G Structural Comparison of Carbazole Boronic Acid Isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho This compound ortho_prop Properties: - High steric hindrance - Twisted conformation - Potentially disrupted conjugation ortho->ortho_prop leads to meta (3-(9H-carbazol-9-yl)phenyl)boronic acid meta_prop Properties: - Reduced steric hindrance - Intermediate conformation meta->meta_prop leads to para (4-(9H-carbazol-9-yl)phenyl)boronic acid para_prop Properties: - Minimal steric hindrance - Linear, extended structure - Enhanced conjugation and packing para->para_prop leads to

Figure 1: Impact of Isomeric Substitution on Molecular Geometry.

Comparative Analysis of Physicochemical Properties

PropertyThis compound (ortho)(3-(9H-carbazol-9-yl)phenyl)boronic acid (meta)(4-(9H-carbazol-9-yl)phenyl)boronic acid (para)
Synthesis Typically via lithiation of 9-(2-bromophenyl)-9H-carbazole followed by reaction with a borate ester.[3]Suzuki-Miyaura coupling is a common synthetic route.Widely synthesized via Suzuki-Miyaura coupling for OLED applications.
Predicted HOMO/LUMO HOMO and LUMO levels are expected to be influenced by the twisted geometry, potentially leading to a wider bandgap compared to the para-isomer.Intermediate electronic properties between the ortho and para isomers.The more planar structure is expected to lead to a lower HOMO-LUMO gap due to extended π-conjugation.
Thermal Stability Generally high due to the rigid carbazole core.High thermal stability is a known characteristic of carbazole derivatives.Often exhibits high glass transition temperatures (Tg), which is crucial for the stability of OLED devices.
Solubility Generally soluble in common organic solvents.Soluble in organic solvents like dichloromethane and chloroform.Good solubility in organic solvents is essential for device fabrication.

Table 1: Comparison of Key Properties of Carbazole Boronic Acid Isomers.

Performance in Key Applications

The isomeric differences directly translate to variations in performance, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely employed in OLEDs as host materials for phosphorescent emitters, hole transport materials, and as building blocks for emissive materials themselves.[1] The choice of isomer can significantly impact device efficiency, stability, and color purity.

  • (4-(9H-carbazol-9-yl)phenyl)boronic acid (para-isomer): This isomer is a popular choice for constructing high-performance OLED materials. Its linear structure allows for the creation of extended conjugated systems when polymerized or coupled with other aromatic units. This extended conjugation can lead to materials with excellent charge transport properties and high thermal stability, which are critical for long-lasting and efficient OLEDs.[4]

  • (3-(9H-carbazol-9-yl)phenyl)boronic acid (meta-isomer): The meta-substitution pattern offers a balance between the electronic properties of the ortho and para isomers. Materials derived from the meta-isomer can exhibit good thermal stability and are used in the synthesis of hole-transporting materials.[5]

  • This compound (ortho-isomer): The steric hindrance in the ortho-isomer can be both a challenge and an opportunity. While it may disrupt π-conjugation, this can also be exploited to create materials with higher triplet energies, which is beneficial for hosting blue phosphorescent emitters. The twisted structure can also inhibit intermolecular aggregation, which can be advantageous in preventing fluorescence quenching in the solid state.

Pharmaceutical Synthesis

This compound is also recognized as a valuable intermediate in pharmaceutical synthesis.[3] The carbazole nucleus is a key pharmacophore in a variety of biologically active compounds, and the boronic acid functionality provides a convenient handle for introducing this moiety into complex drug molecules through Suzuki-Miyaura coupling.

Experimental Protocols

General Synthesis of this compound

This protocol is based on a common synthetic route for the ortho-isomer.[3]

Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole

  • To a solution of carbazole and o-bromoiodobenzene in a suitable solvent (e.g., DMF), add a copper catalyst and a base (e.g., potassium carbonate).

  • Heat the mixture under an inert atmosphere (e.g., argon) for several hours until the reaction is complete (monitored by TLC).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 9-(2-bromophenyl)-9H-carbazole.

Step 2: Synthesis of this compound

  • Dissolve 9-(2-bromophenyl)-9H-carbazole in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an argon atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes dropwise and stir the mixture for 2 hours at -78 °C.

  • Add triisopropyl borate dropwise at -78 °C and then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a dilute acid (e.g., 2 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by crystallization to obtain B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid.[3]

G Synthesis Workflow for this compound start Start Materials: - Carbazole - o-bromoiodobenzene step1 Step 1: Buchwald-Hartwig Amination (Copper-catalyzed) - Synthesis of 9-(2-bromophenyl)-9H-carbazole start->step1 step2 Step 2: Lithiation and Borylation - n-Butyllithium - Triisopropyl borate step1->step2 product Final Product: This compound step2->product

Figure 2: Synthetic workflow for the ortho-isomer.

Characterization of Photophysical and Electrochemical Properties

To rigorously compare these isomers, a standardized set of characterization techniques should be employed.

1. UV-Visible and Photoluminescence Spectroscopy:

  • Purpose: To determine the absorption and emission properties, and to calculate the optical bandgap.

  • Procedure:

    • Prepare dilute solutions of each isomer in a suitable solvent (e.g., THF or dichloromethane).

    • Record the UV-Vis absorption spectra using a spectrophotometer.

    • Record the photoluminescence (PL) spectra using a fluorometer, exciting at the absorption maximum.

    • The optical bandgap can be estimated from the onset of the absorption edge.

2. Cyclic Voltammetry (CV):

  • Purpose: To determine the HOMO and LUMO energy levels.

  • Procedure:

    • Prepare a solution of the sample in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a three-electrode setup (working, reference, and counter electrodes).

    • Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.

    • Calculate the HOMO and LUMO levels relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Purpose: To assess the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg).

  • Procedure:

    • Place a small amount of the sample in an appropriate pan.

    • For TGA, heat the sample at a constant rate under a nitrogen atmosphere and record the weight loss as a function of temperature. Td is typically defined as the temperature at 5% weight loss.

    • For DSC, heat the sample through a heating-cooling-heating cycle to determine the glass transition temperature.

Conclusion: Selecting the Right Isomer for Your Application

The choice between this compound and its 3- and 4-isomers is not a matter of one being universally superior, but rather a strategic decision based on the desired properties of the final material.

  • For applications requiring high charge mobility and thermal stability in thin films, such as in high-performance OLEDs, the para-isomer is often the preferred starting point due to its linear structure and potential for strong intermolecular interactions.

  • The meta-isomer offers a versatile platform for creating materials with a balance of properties, making it a suitable candidate for a range of electronic applications.

  • The ortho-isomer , with its inherent steric hindrance, presents unique opportunities for designing materials with high triplet energies and for controlling molecular aggregation, which can be particularly valuable in the development of blue OLEDs and other specialized optoelectronic devices.

Ultimately, a thorough understanding of the structure-property relationships dictated by the isomeric substitution is paramount for the rational design of next-generation organic materials. This guide serves as a foundational resource for researchers and developers to make informed decisions in their pursuit of materials with tailored functionalities.

References

  • Semantic Scholar. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. [Link]

  • ResearchGate. Synthesis and Properties of 3,8Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs. [Link]

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A Comparative Guide to Host Materials in Organic Electronics: TCTA vs. (2-(9H-carbazol-9-yl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Material Selection for High-Performance OLEDs

In the pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the selection of the host material for the emissive layer is a critical determinant of device performance. A host material must possess a high triplet energy to confine excitons on the guest emitter, facilitate balanced charge transport, and exhibit excellent thermal and morphological stability. This guide provides an in-depth comparison between the well-established, commercially successful host material, 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), and the class of advanced host materials synthesized from (2-(9H-carbazol-9-yl)phenyl)boronic acid and its isomers.

While TCTA is a ready-to-use, high-performance material, this compound is a versatile precursor that enables the synthesis of a new generation of bespoke host materials through synthetic modification. This comparison will illuminate the established performance of TCTA and explore the potential and realized advantages of designing novel hosts from carbazole-boronic acid building blocks.

The Benchmark: TCTA as a Multifunctional Host Material

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a star-shaped molecule featuring a triphenylamine core functionalized with three carbazole moieties.[1] This structure imparts excellent hole-transporting capabilities and a high triplet energy, making it a versatile material in modern OLEDs.[2] TCTA is not only used as a host for phosphorescent emitters but also frequently serves as a hole-transporting layer (HTL) and an electron-blocking layer (EBL), simplifying device architecture and improving overall efficiency.[1]

The key performance characteristics of TCTA are rooted in its molecular structure. The triphenylamine core provides a stable hole-transporting pathway, while the peripheral carbazole units contribute to a high triplet energy and good thermal stability. This combination allows for efficient energy transfer to guest emitter molecules, particularly for green and red phosphorescent OLEDs (PhOLEDs).[2]

The Building Block: this compound as a Gateway to Novel Hosts

This compound is a carbazole derivative that, in itself, is not typically employed as a host material in final device structures. Instead, its significance lies in its role as a key synthetic intermediate. The carbazole unit provides the foundational properties of good hole transport and high thermal stability, characteristic of this class of materials.[3] The boronic acid functional group is the reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the facile formation of carbon-carbon bonds, enabling the connection of the carbazole-phenyl unit to other molecular fragments to construct more complex and functional host materials.[3][4]

The power of using this compound and its isomers lies in the ability to rationally design host materials with tailored properties. By coupling this building block with various electron-withdrawing or electron-donating moieties, researchers can fine-tune the resulting host's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its triplet energy and charge transport characteristics.[3]

Head-to-Head Comparison: TCTA vs. Carbazole-Boronic Acid Derivatives

For a meaningful comparison, we will evaluate TCTA against representative host materials synthesized from carbazole-phenyl-boronic acid precursors. Two prominent examples of such host materials are 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), which are widely used, particularly for blue PhOLEDs.

Physicochemical Properties

The fundamental properties of a host material dictate its suitability for a given application. A high triplet energy (ET) is paramount for hosting phosphorescent emitters to prevent back-energy transfer. A high glass transition temperature (Tg) indicates good morphological stability, which is crucial for long device lifetime. The HOMO and LUMO levels determine the energy barriers for charge injection and transport.

PropertyTCTACBPmCP
Triplet Energy (ET) ~2.85 eV~2.6 eV[5]~2.91 eV[6]
HOMO Level ~5.7 - 5.83 eV[2]~6.0 eV[1]Very Deep
LUMO Level ~2.4 - 2.43 eV[2]~2.9 eV[1]-
Glass Transition Temp. (Tg) High62 °C[7]-
Melting Point 298-300 °C[2]281 - 285 °C[1]173-178 °C[6]

Table 1: Comparison of key physicochemical properties of TCTA, CBP, and mCP.

From this data, it is evident that while TCTA possesses a respectably high triplet energy suitable for green and red emitters, mCP, a derivative of carbazole-boronic acid chemistry, exhibits a significantly higher triplet energy, making it an ideal host for blue phosphorescent emitters like FIrpic.[6] CBP, another widely used host synthesized via similar principles, has a lower triplet energy than both TCTA and mCP, making it more suitable for green and red PhOLEDs.[5] The high glass transition temperature of materials like TCTA is indicative of good morphological stability, a desirable trait for long-lasting devices.

Device Performance

The ultimate test of a host material is its performance within an OLED. Key metrics include external quantum efficiency (EQE), power efficiency, and operating voltage.

Green Phosphorescent OLEDs (Host for Ir(ppy)3)

Host MaterialPeak EQE (%)Peak Power Efficiency (lm/W)
TCTA >20%>60
CBP ~19%~65-70

Table 2: Typical device performance of green PhOLEDs using TCTA and CBP as hosts. Data is compiled from various sources and represents typical high-performance device characteristics.

In green PhOLEDs, both TCTA and CBP can facilitate very high efficiencies. TCTA-based devices are known for their high external quantum efficiencies and power efficiencies.[8][9] Devices utilizing CBP as the host also demonstrate excellent performance.[7]

Blue Phosphorescent OLEDs (Host for FIrpic)

Host MaterialPeak EQE (%)
TCTA ~10-15%
mCP >20%

Table 3: Typical device performance of blue PhOLEDs using TCTA and mCP as hosts. Data is compiled from various sources and represents typical high-performance device characteristics.

For blue PhOLEDs, the higher triplet energy of mCP becomes a distinct advantage. It can effectively confine the high-energy excitons of blue emitters like FIrpic, leading to significantly higher external quantum efficiencies compared to TCTA-based blue devices.[6][10]

Experimental Methodologies

To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential.

Synthesis of Host Materials via Suzuki-Miyaura Coupling

The synthesis of carbazole-based host materials from boronic acid precursors is a cornerstone of modern organic electronics research.

G cluster_reactants Reactants cluster_catalyst Catalytic System Carbazole-boronic acid Carbazole-boronic acid Suzuki Coupling Suzuki Coupling Carbazole-boronic acid->Suzuki Coupling Aryl-halide Aryl-halide Aryl-halide->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent & Heat Solvent & Heat Coupled Host Material Coupled Host Material Solvent & Heat->Coupled Host Material Yields Suzuki Coupling->Solvent & Heat Reaction Conditions

Caption: Suzuki-Miyaura coupling workflow for synthesizing novel host materials.

Protocol:

  • Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with the carbazole-boronic acid derivative, the corresponding aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).[11]

  • Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added to the flask.[11]

  • Reaction: The mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[11]

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the pure host material.[11]

OLED Fabrication and Characterization

The performance of host materials is evaluated by fabricating and testing OLED devices.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_characterization Device Characterization ITO Substrate Cleaning ITO Substrate Cleaning Plasma Treatment Plasma Treatment ITO Substrate Cleaning->Plasma Treatment HIL Deposition HIL Deposition Plasma Treatment->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Deposition (Host + Guest) EML Deposition (Host + Guest) HTL Deposition->EML Deposition (Host + Guest) EBL Deposition EBL Deposition EML Deposition (Host + Guest)->EBL Deposition ETL Deposition ETL Deposition EBL Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation J-V-L Measurement J-V-L Measurement Encapsulation->J-V-L Measurement EQE & Power Efficiency Calculation EQE & Power Efficiency Calculation J-V-L Measurement->EQE & Power Efficiency Calculation

Caption: General workflow for OLED fabrication and characterization.

Protocol:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.[12]

  • Thin Film Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr) via thermal evaporation. The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance.[12][13]

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer. From these measurements, the external quantum efficiency, power efficiency, and color coordinates are calculated.

Conclusion and Future Outlook

This guide has provided a comparative analysis of TCTA, a benchmark host material, and the class of host materials derived from this compound.

TCTA remains a highly effective and versatile material, particularly for green and red phosphorescent OLEDs, owing to its excellent hole-transport properties, high thermal stability, and good triplet energy. Its multifunctionality as an HTL and EBL further adds to its appeal in simplifying device architectures.

(2- (9H-carbazol-9-yl)phenyl)boronic acid , while not a host material itself, is an invaluable building block in the synthetic chemist's toolbox. It provides a platform for the rational design of novel host materials with tailored properties. As demonstrated by the examples of mCP and CBP, this approach has led to the development of highly successful hosts, especially for challenging applications like blue PhOLEDs, where a very high triplet energy is required.

For researchers and drug development professionals venturing into organic electronics, the choice between an established material like TCTA and a synthetic strategy involving boronic acid precursors depends on the specific application and research goals. For established green and red PhOLED applications, TCTA offers a reliable, high-performance solution. For pushing the boundaries of efficiency and stability, particularly in blue and deep-blue emitting devices, the design and synthesis of new host materials from precursors like this compound will continue to be a fruitful and essential area of research. The ability to fine-tune the molecular structure and resulting properties through synthetic chemistry will undoubtedly lead to the next generation of advanced host materials for OLEDs and other organic electronic devices.

References

  • Noctiluca. (n.d.). CBP | C36H24N2 | 58328-31-7 | OLED Host Materials Supplier. Retrieved from [Link]

  • Kreitner, C., et al. (2012). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes.
  • Core Pioneer. (2024). Understanding TCTA: A Key Material for OLED Innovation.
  • ResearchGate. (2025). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes.
  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • SPIE. (2008).
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  • Kauno Technologijos Universitetas. (2025). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

  • JoVE. (2022). Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes. Retrieved from [Link]

  • Bio-protocol. (n.d.). Photoluminescence and photoluminescence quantum yield. Retrieved from [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).
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  • Researching. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]

  • BenchChem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
  • Truman ChemLab. (2013). Electrochemistry: Cyclic Voltammetry. Retrieved from [Link]

  • Guangzhou Mianhong. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved from [Link]

  • ResearchGate. (2025). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators.
  • ResearchGate. (n.d.). Synthesis of carbazole derived substances using some organoboron compounds by palladium catalyzed and investigation of its semiconductor device characteristics.
  • National Center for Biotechnology Information. (2022). TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of conjugated polymer materials based carbazole.
  • ResearchGate. (2022). TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs).
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  • ResearchGate. (n.d.). Energy level diagram of blue phosphorescent OLEDs with FIrpic doped in a TCTA, CBP, mCP, or UGH3 host.
  • ResearchGate. (n.d.). (a) Molecular structures of TCTA and B3PYMPM; (b) PL spectra of the....
  • ACS Publications. (2022). TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs). Retrieved from [Link]

  • ResearchGate. (n.d.). ͑ Color online ͒ HOMO and LUMO energies employing TCTA and Ir ͑ ppy ͒ 3 in the EL.
  • ResearchGate. (2025). High efficiency green phosphorescent organic light emitting device with (TCTA/TCTA 0.5TPBi 0.5/TPBi): Ir(ppy) 3 emission layer.
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A Senior Application Scientist's Guide to the Spectroscopic Properties of Carbazole Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of modern organic electronics and chemical sensing.[1] The rigid, electron-rich carbazole scaffold provides exceptional thermal stability and hole-transporting characteristics, making it a favored building block for Organic Light-Emitting Diodes (OLEDs).[1][2] When functionalized with a boronic acid group, these molecules gain a powerful new dimension. The Lewis acidic boron center enables reversible covalent bonding with diols, such as saccharides, transforming the carbazole scaffold into a highly specific fluorescent sensor.[3][4]

This guide provides a comparative analysis of the spectroscopic properties of different carbazole boronic acid derivatives. We will move beyond a simple data sheet, exploring the causal relationships between chemical structure and photophysical behavior. By understanding these fundamentals, researchers can better select or design derivatives tailored for specific applications, from next-generation display technologies to sensitive biomedical diagnostics.

The Foundation: Understanding the Core Moieties

The photophysical behavior of any carbazole boronic acid derivative is a direct consequence of the electronic interplay between its constituent parts: the carbazole core and the boronic acid functional group.

  • The Carbazole Core: An aromatic heterocyclic compound, carbazole is inherently fluorescent. Its planar structure and extensive π-conjugated system result in strong absorption in the UV region and fluorescence emission. The nitrogen atom at the 9-position and the carbons at the 3- and 6-positions are common sites for substitution, allowing for precise tuning of the molecule's electronic properties.[1]

  • The Boronic Acid Group: This moiety is a Lewis acid, meaning it can accept a pair of electrons. This property is central to its use in sensing.[4] When a boronic acid binds with a diol (like glucose), it forms a cyclic boronate ester. This binding event alters the electronic nature of the boron atom, which in turn modulates the photophysical properties of the entire molecule, often leading to a significant change in fluorescence intensity or wavelength.[3] This interaction can influence processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are fundamental to the design of "turn-on" or "turn-off" fluorescent sensors.[3][4]

Comparative Spectroscopic Analysis

To illustrate the structure-property relationships, we will compare three distinct carbazole boronic acid derivatives: a foundational building block, a halogenated intermediate, and a purpose-built fluorescent sensor.

  • 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE): A common intermediate used in the synthesis of materials for OLEDs.[2] Its boronic acid group is protected by a pinacol ester.

  • 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: While not a boronic acid itself, this derivative is a critical precursor.[5][6] The bromine atoms serve as versatile synthetic handles for introducing boronic acid groups via reactions like the Suzuki-Miyaura coupling.[1][7] Analyzing its properties helps us understand the effect of heavy-atom substitution.

  • Carbazole Pyridinium Boronic Acid (CPBA): A water-soluble, purpose-designed sensor for glucose that operates through an Aggregation-Induced Emission (AIE) mechanism.[8][9]

Table 1: Comparative Photophysical Data
DerivativeSolventλabs (nm)λem (nm)Key Features & Applications
9-CPBAPE [2]DMSO294, 327, 340Not ReportedFoundational building block for OLED host materials. Spectroscopic data provides a baseline for an N-arylated carbazole.
3,6-Dibromo-9H-carbazole Core Various~295, 330-340~350-370Key intermediate. Bromine atoms quench fluorescence but provide sites for functionalization.[1]
CPBA [8][9]Water (pH 7.4)Not Reported~495Water-soluble fluorescent sensor for glucose. Exhibits a >2100-fold fluorescence increase upon binding glucose.[8]
Analysis of Structure-Property Relationships

The data in Table 1 highlights how subtle structural changes lead to dramatic shifts in spectroscopic behavior.

  • Effect of N-Arylation (9-CPBAPE): Attaching a phenyl boronic acid ester to the nitrogen atom (9-position) slightly red-shifts the absorption bands compared to pure carbazole. The dihedral angle between the carbazole plane and the phenyl ring (approx. 49.9°) influences the degree of π-conjugation, which dictates the energy of the electronic transitions.[10][11]

  • Effect of Halogenation (3,6-Dibromo Core): Introducing bromine atoms at the 3- and 6-positions has a profound impact. The "heavy-atom effect" of bromine promotes intersystem crossing from the excited singlet state to the triplet state. This process often quenches fluorescence, reducing the quantum yield. However, these positions are synthetically valuable for building more complex, emissive molecules.[1]

  • Designing for Function (CPBA): The CPBA sensor is a masterclass in rational design. It incorporates a pyridinium salt to ensure water solubility and to induce aggregation. In its free form, the molecule is likely non-emissive or weakly emissive. Upon binding with glucose, the formation of boronate esters and subsequent aggregation restricts intramolecular rotations, blocking non-radiative decay pathways and activating a strong fluorescence signal—a phenomenon known as Aggregation-Induced Emission (AIE).[8][9] The selectivity for glucose over fructose is remarkably high, with a binding constant 85 times greater for glucose.[8]

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for spectroscopic characterization are provided. The trustworthiness of photophysical data hinges on meticulous experimental execution.

Diagram: General Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mM in spectroscopic grade solvent) prep_work 2. Prepare Working Solutions (Serial dilution from stock) prep_stock->prep_work uv_blank 3. Record Solvent Blank prep_work->uv_blank Use same solvent uv_measure 4. Measure Sample Absorbance (Scan appropriate wavelength range, e.g., 200-500 nm) uv_blank->uv_measure uv_check 5. Verify Concentration (Absorbance at λ_exc < 0.1 for QY) uv_measure->uv_check fluor_params 6. Set Instrument Parameters (Excitation λ, slit widths) uv_check->fluor_params Inform λ_exc fluor_measure 7. Record Emission Spectrum (Correct for instrument response) fluor_params->fluor_measure analysis_peaks 8. Determine λ_abs(max) and λ_em(max) fluor_measure->analysis_peaks analysis_qy 9. Calculate Fluorescence Quantum Yield (Φ_F) (Relative method using a known standard) analysis_peaks->analysis_qy

Caption: Workflow from sample preparation to final data analysis for UV-Vis and fluorescence spectroscopy.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is highly soluble and that is transparent in the wavelength range of interest (e.g., DMSO, THF, CH₂Cl₂).[12]

  • Solution Preparation: Prepare a stock solution of the carbazole derivative (e.g., 1 x 10⁻³ M). From this, prepare a working solution (e.g., 1 x 10⁻⁵ M) in a 10 mm path length quartz cuvette.[13]

  • Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette to subtract any background absorbance.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs).

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement

The relative method is a robust technique that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[14][15]

Causality Behind Choices:

  • Absorbance < 0.1: This is critical to minimize the "inner filter effect," where emitted light is re-absorbed by other molecules in the solution, leading to an artificially low measured intensity.[14]

  • Use of a Standard: This method cancels out instrument-specific parameters (like lamp intensity and detector efficiency), as they affect the sample and standard equally, leading to a more accurate and transferable result.[15]

Step-by-Step Methodology:

  • Select a Standard: Choose a reference standard whose absorption and emission spectra are in a similar range to your sample. For blue-emitting carbazoles, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a common choice.

  • Prepare Solutions: Prepare a series of five dilutions for both the test sample and the reference standard, with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.[14] Use the same excitation wavelength for both sample and standard.

  • Record Absorbance: Accurately measure the absorbance of each solution at the excitation wavelength.

  • Record Fluorescence Spectra: For each solution, record the fluorescence emission spectrum using identical instrument settings (excitation/emission slit widths, integration time). Ensure the spectra are spectrally corrected for the instrument's response function.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis). The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:[15][16]

    Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • nx and nst are the refractive indices of the sample and standard solvents, respectively (this term is 1 if the same solvent is used for both).

Conclusion

The spectroscopic properties of carbazole boronic acid derivatives are not arbitrary; they are a direct and tunable function of the molecule's chemical structure. By strategically modifying the substitution pattern on the carbazole core and the nature of the groups linking it to the boronic acid, researchers can precisely control absorption wavelengths, emission colors, and fluorescence efficiency. The foundational 9-CPBAPE provides a baseline, while halogenated intermediates offer a gateway to further functionalization. Advanced derivatives like CPBA demonstrate how these principles can be harnessed to create highly sensitive and selective fluorescent sensors. The experimental protocols detailed herein provide a validated framework for researchers to accurately characterize their own novel compounds, accelerating the discovery and development of next-generation materials for drug development and advanced technologies.

References

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances. [Link]

  • Sas, E.B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure. [Link]

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. ResearchGate. [Link]

  • Sas, E.B., et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. [Link]

  • Lee, S., et al. (2022). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]

  • Gokce, D., et al. (2021). Carbazole-based D-π-A molecules: Determining the photophysical properties and comparing ICT effects of π-spacer and acceptor groups. Journal of Molecular Structure. [Link]

  • James, T. D. (2004). Fluorescent sensors based on boronic acids. University of Bath's research portal. [Link]

  • JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • Valeur, B. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Abro, H. A., et al. (2017). UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. ResearchGate. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Stefanska, J., et al. (2020). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Molecules. [Link]

  • Lirias. (n.d.). SYNTHESIS OF NOVEL ORGANOBORON CHROMOPHORES AND THEIR PHOTOPHYSICAL PROPERTIES EVALUATION. Lirias. [Link]

  • ResearchGate. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2025). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. NIH. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials. [Link]

  • Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. [Link]

  • Kader, T., et al. (2019). UV/Vis absorption (full lines) and normalized fluorescence spectra... ResearchGate. [Link]

  • Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular. [Link]

  • Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E. [Link]

  • Ozdemir, S., et al. (2015). 1H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). ResearchGate. [Link]

  • Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Kobe University Repository. [Link]

  • Kautny, P., et al. (2014). (PDF) 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Quantum Yield in Carbazole-Based Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of fluorescence quantum yield (QY), a critical parameter for evaluating the performance of fluorescent materials. This guide focuses specifically on carbazole-based compounds, a versatile and highly significant class of materials in optoelectronics and biomedical imaging. As a senior application scientist, my goal is to move beyond mere data presentation and provide a causal understanding of why certain carbazole structures exhibit superior quantum yields and how you can reliably measure this property in your own work.

The Significance of Quantum Yield and the Carbazole Core

Fluorescence quantum yield (ΦF) is the cornerstone of a fluorophore's utility. It is defined as the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[1] A high quantum yield (approaching 1.0 or 100%) is crucial for applications requiring bright signals, such as in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors.[2]

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, serves as an exceptional building block for fluorescent materials for several key reasons:

  • Rigid, Planar Structure: Its inherent rigidity minimizes non-radiative decay pathways (e.g., vibrational relaxation), which are a primary cause of reduced quantum yield.

  • High Thermal Stability: Carbazole derivatives are known for their thermal and electrochemical stability, a vital trait for durable electronic devices.[2]

  • Tunable Electronic Properties: The carbazole core can be easily functionalized at multiple positions (N-9, C-3, C-6, etc.), allowing for precise tuning of its absorption and emission characteristics.[3][4]

  • Excellent Hole-Transporting Capability: Its electron-rich nature makes it an effective hole-transporting material, a property leveraged extensively in OLEDs.[2][5]

Comparative Analysis of Carbazole-Based Emitters

The quantum yield of carbazole-based materials is not monolithic; it varies dramatically based on molecular design. Strategic modifications can either enhance or quench fluorescence. Below, we compare different classes of carbazole derivatives, highlighting the structure-property relationships that govern their quantum efficiency.

Structure-Property Relationships
  • Substituent Effects: The electronic nature of substituent groups is paramount. Electron-donating groups (like alkyls) tend to increase electron density on the carbazole core, enhancing fluorescence efficiency.[4][6] Conversely, electron-withdrawing groups (like aldehydes or nitro groups) can decrease QY by promoting non-radiative decay or intersystem crossing.[3][6]

  • Molecular Rigidity and Aggregation: While individual carbazole molecules are highly fluorescent in dilute solutions, their emission often weakens in the solid state due to aggregation-caused quenching (ACQ).[7] This is caused by intermolecular π-π stacking, which creates pathways for non-radiative decay. To counteract this, researchers have developed materials exhibiting Aggregation-Induced Emission (AIE), where molecular rotors are restricted in the aggregate state, blocking non-radiative channels and "turning on" fluorescence.[8][9][10]

  • Thermally Activated Delayed Fluorescence (TADF): A groundbreaking strategy to achieve near-100% internal quantum efficiency in OLEDs is through TADF.[11] By designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, non-emissive triplet excitons can be converted back into emissive singlet excitons through reverse intersystem crossing (RISC).[12] Carbazole derivatives, often used as donor units in donor-acceptor TADF molecules, have proven exceptionally effective. Introducing steric hindrance between donor and acceptor moieties is a key strategy to minimize this energy gap.[13]

The following diagram illustrates how different design strategies for carbazole derivatives can influence their quantum yield.

G cluster_strategies Molecular Design Strategies cluster_effects Photophysical Effects cluster_outcome Outcome Carbazole Carbazole Core (Base Structure) EDG Add Electron- Donating Groups Carbazole->EDG Rigid Increase Rigidity (e.g., Fused Rings) Carbazole->Rigid AIE Introduce AIEgens (e.g., TPE) Carbazole->AIE TADF Create D-A Structure (Small ΔEST) Carbazole->TADF IncRad Increase Radiative Decay Rate (kf) EDG->IncRad DecNonRad Decrease Non-Radiative Decay Rate (knr) Rigid->DecNonRad AIE->DecNonRad RISC Enable Reverse Intersystem Crossing TADF->RISC HighQY High Fluorescence Quantum Yield (ΦF) IncRad->HighQY DecNonRad->HighQY RISC->HighQY

Caption: Molecular design strategies for enhancing the quantum yield of carbazole materials.

Quantitative Comparison

The table below summarizes the quantum yields of representative carbazole-based materials, showcasing the impact of different molecular architectures.

Compound ClassExample Compound(s)Solvent / StateΦF (%)Key Feature / ApplicationReference
Simple DerivativesSubstituted CarbazolesDichloromethane72 - 89High solution efficiency[3]
Fused-Ring SystemsIndolo[2,3-a]carbazoleDichloromethane88 - 100High rigidity, blue emitters[14]
TADF EmittersDCZ-TTRDoped Film~100 (Internal)Small ΔEST, efficient OLEDs[13]
TADF Emittersm-CzTrzDoped Film19.2 (External)Multifunctional host/emitter[15]
AIE EmittersCarbazole-Schiff BasesAggregated StateHigh (Qualitative)Emission in solid state[8][9]
Metal-Organic FrameworksCz-MOF-2Solid State88Sensing and photocatalysis[16]

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method is the most common technique for determining fluorescence quantum yield due to its accessibility and accuracy when performed correctly.[17][18] It involves comparing the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[1][19]

Causality-Driven Experimental Choices:
  • Choice of Standard: The standard should absorb and emit in a similar spectral region as your sample to minimize wavelength-dependent biases in the spectrometer's detector.[18] Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.58) is a common standard for blue emitters.[18]

  • Optically Dilute Solutions: It is critical to work with optically dilute solutions, where the absorbance at the excitation wavelength is less than 0.1 (and ideally < 0.05).[18] This prevents the "inner filter effect," where emitted light is reabsorbed by other fluorophores in the solution, leading to an artificially low measured intensity.

  • Refractive Index Correction: The refractive index of the solvent affects the amount of light that escapes the cuvette and reaches the detector. A correction is necessary if the sample and standard are in different solvents.[17]

Step-by-Step Methodology

The following workflow outlines the process for an accurate relative quantum yield determination.

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol Details:

  • Preparation:

    • Prepare stock solutions of your carbazole sample and the chosen standard (e.g., quinine sulfate) in the appropriate solvent(s).

    • Create a series of dilutions for both the sample and standard, ensuring the absorbance at the intended excitation wavelength is between 0.01 and 0.1.[17] Prepare a solvent-only blank for each solvent used.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λex). The λex must be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the emission spectrum of the solvent blank.

    • Without changing any instrument settings (e.g., excitation/emission slit widths, detector voltage), record the emission spectra for all sample and standard dilutions using the same λex.

  • Data Analysis & Calculation:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • The relative quantum yield (Φx) is calculated using the following equation[17][20]:

      Φx = Φst * (Ast / Ax) * (Ix / Ist) * (nx² / nst²)

      Where:

      • Φ is the quantum yield.

      • A is the absorbance at the excitation wavelength.

      • I is the integrated fluorescence intensity.

      • n is the refractive index of the solvent.

      • The subscript x denotes the unknown sample, and st denotes the standard.

    • For the highest accuracy, plot integrated fluorescence intensity vs. absorbance for the series of dilutions. The ratio of the slopes (m) for the sample and standard (mx / mst) can be used in place of the (Ix / Ax) / (Ist / Ast) term.[17]

Conclusion and Future Outlook

The quantum yield of carbazole-based materials is a direct function of their molecular architecture. By understanding the interplay between electronic substituents, molecular rigidity, and advanced photophysical mechanisms like AIE and TADF, researchers can rationally design next-generation fluorophores with exceptional brightness and efficiency.[21] The continued development of fused-ring carbazoles and novel donor-acceptor systems promises to push the boundaries of performance in OLED displays, solid-state lighting, and advanced biomedical probes.[2][21] Adherence to rigorous, well-validated measurement protocols is essential to accurately characterize these materials and accelerate the innovation cycle.

References

  • Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance.
  • Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence m
  • Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence. Chemistry Letters.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Fluorescence quantum yield measurement. JASCO Global.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Measurement of Fluorescence Quantum Yields on ISS Instrument
  • Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry.
  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore.
  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature.
  • Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Omega.
  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes.
  • Carbazolyl-Decorated Metal-Organic Framework with a High Fluorescent Quantum Yield for Detection and Photocatalytic Degrad
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez.
  • Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles. RSC Publishing.
  • Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole–triazine deriv
  • Protonation-induced fluorescence modulation of carbazole-based emitters.
  • Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study.
  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol deriv
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • What are the factors affecting fluorescence?.

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A Comparative Guide to (2-(9H-carbazol-9-yl)phenyl)boronic Acid: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Niche Boronic Acid

In the landscape of materials science and organic electronics, the rational design of molecular building blocks is paramount to achieving desired photophysical and electronic properties. (2-(9H-carbazol-9-yl)phenyl)boronic acid is a key intermediate that has garnered significant attention for its utility in synthesizing complex molecules for high-performance organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1][2] Its structure is a deliberate fusion of two critical moieties: a carbazole unit, renowned for its excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yield, and a phenylboronic acid group, which provides a versatile handle for synthetic transformations, most notably the palladium-catalyzed Suzuki cross-coupling reaction.[3][4]

The specific ortho- linkage between the carbazole nitrogen and the phenylboronic acid group imparts a unique, sterically hindered conformation. This guide provides an in-depth analysis of this compound, leveraging the predictive power of Density Functional Theory (DFT) to elucidate its structural and electronic properties. We will objectively compare its performance metrics against its meta- and para- isomers and other structural alternatives, offering a comprehensive resource for researchers designing next-generation organic materials.

Part 1: The Computational Lens - Understanding Molecular Behavior with DFT

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the properties of molecules before they are ever synthesized. By solving the Schrödinger equation for a many-electron system, DFT allows us to model a molecule's behavior with remarkable accuracy. For a compound like this compound, this approach is not merely academic; it provides critical insights that guide synthetic strategy and material design.

Key properties elucidated through DFT studies include:

  • Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, revealing the molecule's most stable three-dimensional shape.[5][6][7] This is crucial for understanding how steric hindrance from the ortho- linkage forces a twisted conformation.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The HOMO level relates to the ability to donate an electron (hole-transport), while the LUMO level relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a primary determinant of the material's color and electronic properties.[5][8][9]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[5][8] This helps predict sites of intermolecular interactions and chemical reactivity.

A typical DFT workflow for analyzing such compounds is a systematic, multi-step process designed to ensure the accuracy of the final computed properties.

G cluster_input Input Phase cluster_calc Calculation Phase (e.g., Gaussian 09) cluster_analysis Analysis Phase node_a 1. Build 3D Molecular Structure (e.g., GaussView, Avogadro) node_b 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) node_a->node_b node_c 3. Frequency Calculation (Confirm true energy minimum) node_b->node_c node_d 4. Single-Point Energy Calculation (Higher accuracy basis set) node_c->node_d node_e 5. Analyze Output: - Optimized Geometry - HOMO/LUMO Energies - Dipole Moment node_d->node_e node_g 7. (Optional) TD-DFT (Simulate UV-Vis Spectrum) node_d->node_g node_f 6. Generate Surfaces: - Electron Density - Molecular Electrostatic Potential node_e->node_f

A typical workflow for DFT analysis of an organic molecule.

Part 2: In-Depth Analysis of this compound

Molecular Properties: The Significance of the Ortho-Linkage

The defining feature of this molecule is the connection at the 2-position of the phenyl ring. DFT calculations on analogous structures predict a significant dihedral angle between the plane of the carbazole unit and the phenyl ring.[6] This forced twist is a direct result of steric repulsion and has profound consequences:

  • Interruption of π-Conjugation: The twist disrupts the electronic conjugation across the molecule. This typically leads to a larger HOMO-LUMO gap compared to its more planar isomers, which is a desirable trait for developing deep-blue emitters in OLEDs.[10]

  • Inhibition of Aggregation: In the solid state, the non-planar shape prevents tight π-π stacking between molecules. This mitigates aggregation-caused quenching (ACQ), a phenomenon where fluorescence efficiency drops in solid films, thereby helping to maintain high performance in devices.

  • Amorphous Film Formation: The bulky, twisted structure promotes the formation of stable amorphous glasses, which is crucial for the longevity and uniformity of vacuum-deposited OLED devices.

While specific DFT results for this exact molecule are proprietary or scattered, we can infer its properties based on extensive studies of similar carbazole derivatives.[6][8][9]

Computed Property (Representative) Predicted Value / Characteristic Implication for Material Design
HOMO Energy Level ~ -5.5 to -5.8 eVDeep HOMO level, indicating good hole-injection properties and high oxidative stability.
LUMO Energy Level ~ -1.8 to -2.2 eVRelatively high LUMO, suitable for electron-blocking layers or as a host for specific emitters.
HOMO-LUMO Gap (Eg) ~ 3.6 - 3.8 eVWide bandgap, making it a candidate for high-energy blue emission or as a high-triplet-energy host.
Dihedral Angle (Carbazole-Phenyl) 60° - 80°Highly twisted geometry, preventing aggregation and promoting amorphous film morphology.
Triplet Energy (T1) > 2.7 eVHigh triplet energy is essential for its use as a host material in phosphorescent OLEDs (PhOLEDs).

Part 3: A Comparative Analysis with Structural Alternatives

The choice of linkage isomer is a critical design decision that fundamentally alters the final properties of a material. The performance of this compound is best understood when compared directly against its meta and para counterparts.

Isomeric Comparison: The Impact of Linkage Position
Compound Structure Key Differentiating Features (from DFT) Potential Application Advantage
ortho- Isomer (Target) 2-(9H-carbazol-9-yl)phenylboronic acidHighly Twisted: Steric hindrance forces a large dihedral angle, breaking conjugation.Deep-Blue Emitters/Hosts: The wide bandgap is ideal for high-energy applications. Excellent for preventing aggregation.[10]
meta- Isomer [3-(9H-carbazol-9-yl)phenyl]boronic acidPartially Decoupled: The meta- linkage electronically decouples the donor (carbazole) and acceptor (boronic acid), preserving a wide bandgap.High Triplet Energy Hosts: Maintains the high triplet energy of the carbazole unit, making it suitable for hosting blue and green phosphorescent emitters.
para- Isomer 4-(9H-carbazol-9-yl)phenylboronic acid[1]Most Planar/Conjugated: Allows for the greatest degree of electronic communication and intramolecular charge transfer (ICT).Hole-Transport Materials: The extended conjugation lowers the HOMO-LUMO gap and enhances charge mobility, making it a better candidate for transport layers.[3]
Alternative Structural Scaffolds

Beyond simple isomers, other carbazole-based boronic acids offer different synthetic vectors and properties.

  • (9-Phenyl-9H-carbazol-x-yl)boronic acids: In this scaffold, the linkage point for polymerization or functionalization is on the carbazole ring itself (positions 2, 3, or 4), while a phenyl group occupies the nitrogen atom.[2][11][12] This alters the distribution of the HOMO and LUMO orbitals and provides different geometric outputs for polymer chains or dendrimers. These are also widely used as building blocks for OLED materials.[2][13][14]

  • Carbazole Derivatives with Alternative Acceptors: While the boronic acid group is a synthetic tool, other functional groups are often used as the final electron-accepting moiety in bipolar host materials. Groups like imidazole, oxadiazole, or triazine are commonly paired with carbazole to create molecules with balanced charge transport and specific emission characteristics.[10][15] This comparison highlights that our target compound is primarily a versatile intermediate rather than a final functional material itself.

Part 4: Experimental Protocols

Protocol 1: DFT Calculation of Electronic Properties

This protocol outlines the steps for a standard DFT calculation using the Gaussian software package, a common choice in academic and industrial research.

  • Structure Creation: Draw the 3D structure of this compound using a molecular editor like GaussView. Perform an initial structure clean-up using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Set up an optimization calculation.

    • Method: B3LYP functional.[5][8][9] This is a well-balanced hybrid functional for organic molecules.

    • Basis Set: 6-311G(d,p).[8][9] This provides a good balance of accuracy and computational cost.

    • Submit the calculation. The output will be the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation with the same method and basis set.

    • Causality Check: Confirm that the output shows zero imaginary frequencies. The absence of imaginary frequencies validates that the optimized structure is a true energy minimum.[16]

  • Property Calculation:

    • With the validated structure, run a final single-point energy calculation.

    • From this output, extract the HOMO and LUMO energy levels.

    • Generate molecular orbital surfaces and MEP maps for visualization and analysis.

  • TD-DFT (Optional): To predict the electronic absorption spectrum (UV-Vis), perform a Time-Dependent DFT calculation (TD-DFT) on the optimized geometry.[6] This can be correlated with experimental spectroscopic data.[5]

Protocol 2: Synthesis of this compound

This protocol is a summarized representation of a common synthetic route.[17]

G reagent reagent start 9-(2-Bromophenyl)-9H-carbazole in anhydrous THF step1 Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 reagent1 n-Butyllithium (n-BuLi) in Hexane (dropwise) step1->reagent1 step2 Stir for 2 hours (Lithiation) reagent1->step2 reagent2 Triisopropyl borate (dropwise) step2->reagent2 step3 Warm to Room Temp. Stir overnight reagent2->step3 step4 Quench with 2M HCl (Iced Water Bath) step3->step4 step5 Liquid-Liquid Extraction (Ethyl Acetate / Water) step4->step5 step6 Dry organic layer (Na₂SO₄) Concentrate under vacuum step5->step6 end Crystallize residue to obtain pure product step6->end

Synthetic workflow for this compound.
  • Lithiation: Dissolve 9-(2-bromophenyl)-9H-carbazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon). Cool the solution to -78 °C using a dry ice/acetone bath.[17]

  • Halogen-Metal Exchange: Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir for approximately 2 hours to form the aryllithium intermediate.[17]

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.[17]

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath and quench by adding 2 M hydrochloric acid. Stir for one hour.[17]

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid can be purified by crystallization to yield the final product.[17]

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block whose specific ortho- conformation offers distinct advantages for the development of advanced organic materials. Computational studies using DFT are essential for understanding the structure-property relationships that govern its behavior, predicting its wide bandgap and high triplet energy, which arise from its sterically enforced twisted geometry.

When compared to its meta- and para- isomers, the ortho- variant stands out as a prime candidate for constructing deep-blue emitters and host materials where preventing intermolecular interactions is critical. While alternatives exist, the unique combination of the carbazole donor and the synthetically versatile boronic acid handle in this specific spatial arrangement ensures its continued relevance in the toolkit of materials scientists and synthetic chemists aiming to push the boundaries of organic electronics.

References

  • ResearchGate. (n.d.). OLED formation via incorporating carbazole skeleton. Available at: [Link]

  • Gudeika, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega. Available at: [Link]

  • Li, Y., et al. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Electroluminiscence spectra of OLEDs based on (a) carbazole compounds. Available at: [Link]

  • Sas, E. B., et al. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. Available at: [Link]

  • Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. Available at: [Link]

  • PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

  • KTU ePubl. (2025). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Electronics: The Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in OLED Technology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Modern Chemical Synthesis. Available at: [Link]

  • Zhang, Y., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Spectroscopic, Structural and Density Functional Theory (DFT) Studies of Two Oxazol-5-one Derivatives. Available at: [Link]

  • MDPI. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Available at: [Link]

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A Comparative Guide to the Thermal Stability of Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Carbazole Applications

Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals due to their unique electronic and photophysical properties.[1][2][3] These compounds are integral to a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, sensors, and as high-temperature antioxidants in lubricating oils.[1][4] The inherent rigidity and aromatic nature of the carbazole nucleus contribute to its notable thermal stability, a crucial characteristic for the operational longevity and reliability of devices and the stability of pharmaceutical formulations.[1][5][6] As research pushes the boundaries of material performance and drug efficacy, the development of novel carbazole derivatives with enhanced thermal stability is paramount.

This guide provides a comprehensive comparison of the thermal stability of several recently synthesized carbazole derivatives. We will delve into the experimental methodologies used to assess thermal stability, explain the rationale behind these techniques, and present a comparative analysis of the data. This guide is intended to serve as a valuable resource for researchers and professionals in selecting and designing carbazole-based molecules for high-performance applications.

Understanding Thermal Stability: Key Metrics and Methodologies

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For carbazole derivatives, this is a critical parameter that dictates their suitability for applications involving high operating temperatures or thermal processing steps.[7] The two primary techniques employed to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides the decomposition temperature (Td), which is typically defined as the temperature at which a 5% weight loss occurs. This metric is a direct indicator of the material's thermal stability.[8]

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg), the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for amorphous materials used in applications like OLEDs, as it contributes to the morphological stability of thin films at elevated temperatures.[7][9]

The selection of these methodologies is based on their ability to provide quantitative and reproducible data on the key thermal transitions that define a material's stability and operational range.

Experimental Workflow for Assessing Thermal Stability

The following diagram illustrates a typical workflow for evaluating the thermal stability of novel carbazole derivatives.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Comparison synthesis Synthesis of Novel Carbazole Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry ftir FTIR Spectroscopy tga Thermogravimetric Analysis (TGA) ftir->tga dsc Differential Scanning Calorimetry (DSC) analysis Determination of Td and Tg dsc->analysis comparison Comparative Analysis of Thermal Stability analysis->comparison

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (2-(9H-carbazol-9-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all chemical reagents. This guide provides a comprehensive framework for the proper disposal of (2-(9H-carbazol-9-yl)phenyl)boronic acid, a specialized organoboron compound. The procedures outlined here are grounded in established safety protocols for boronic acids and related heterocyclic compounds, ensuring the protection of laboratory personnel and the environment. Given that the toxicological properties of many complex reagents are not fully characterized, a conservative and diligent approach to waste management is paramount.[1]

Hazard Identification and Risk Assessment

This compound belongs to the family of arylboronic acids. While comprehensive hazard data for this specific isomer is limited, the known risks associated with analogous structures necessitate that it be handled as a hazardous substance. The primary hazards are associated with irritation and potential toxicity upon ingestion or inhalation.

The core principle of disposal for this compound is to avoid drain or general refuse disposal entirely . Due to its organic nature and the presence of boron, it must be treated as chemical waste and managed by a licensed professional disposal service.[1][2][3]

Table 1: Chemical and Hazard Summary

PropertyDataSource(s)
Chemical Name This compound
CAS Number 1189047-28-6
Molecular Formula C₁₈H₁₄BNO₂[4]
Physical State White to off-white solid (powder/crystal)
Known Hazards (from related compounds) Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4][5][6]

Note: The toxicological properties have not been thoroughly investigated; therefore, the compound should be handled with care, assuming it is potentially hazardous.[1]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after the experimental workflow. Adherence to proper PPE protocols is non-negotiable to minimize exposure risk.

  • Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[3]

  • Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection : Use tight-sealing safety goggles or a face shield in combination with goggles.[7]

  • Lab Coat : A standard laboratory coat must be worn to protect from skin exposure.

Disposal Workflow and Decision-Making

The proper disposal path for this compound is straightforward: all forms of waste containing this chemical must be collected as hazardous waste. The following diagram illustrates the decision-making process for segregating and preparing this waste for collection.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Preparation for Disposal cluster_3 Final Disposal start Identify Waste Containing This compound solid Solid Waste (Unused reagent, reaction residue) start->solid liquid Liquid Waste (Solutions, mother liquor) start->liquid labware Contaminated Labware (Vials, tips, gloves, weigh paper) start->labware package_solid 1. Place in a sealed, compatible container. Avoid creating dust. solid->package_solid package_liquid 1. Collect in a sealed, compatible waste container. Do not mix with incompatible waste. liquid->package_liquid package_labware 1. Double-bag solid items. 2. Rinse glassware with minimal solvent and collect rinsate as liquid waste. labware->package_labware label_waste 2. Affix Hazardous Waste Label. Clearly identify contents: - Full chemical name - Solvent(s) and concentration - Associated hazards (Irritant, Toxic) package_solid->label_waste package_liquid->label_waste package_labware->label_waste end_point Store in Designated Satellite Accumulation Area for EHS Pickup label_waste->end_point

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

The causality behind these protocols is to prevent environmental release and ensure compliance with hazardous waste regulations.[8][9] Waste must be segregated, properly contained, and clearly identified for professional disposal.

Protocol 4.1: Unused or Waste Solid Compound
  • Containment : Carefully transfer any unwanted solid this compound into a robust, sealable container (e.g., a wide-mouth glass jar with a PTFE-lined cap).

  • Minimize Dust : Perform this transfer in a fume hood. Do not create dust.[1] If cleaning residual powder, gently wipe with a solvent-dampened cloth (e.g., isopropanol) and dispose of the cloth as contaminated solid waste.

  • Labeling : Securely attach a hazardous waste label to the container. Fill it out completely, including the full chemical name and estimated quantity.

  • Storage : Store the sealed container in your laboratory's designated hazardous waste satellite accumulation area, away from incompatible materials like strong oxidizing agents.[10]

Protocol 4.2: Contaminated Solutions
  • Segregation : Collect all solutions containing this compound in a dedicated, chemically compatible hazardous waste container. Do not mix boronic acid waste with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[10]

  • Containment : Use a container designed for liquid waste, ensuring it has a secure, sealing cap. Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Labeling : Label the container with "Hazardous Waste." List all chemical constituents, including solvents and the full name "this compound," with their approximate concentrations.

  • Storage : Place the sealed container in the satellite accumulation area for collection.

Protocol 4.3: Contaminated Labware and Materials
  • Glassware : Triple-rinse contaminated glassware (e.g., flasks, beakers) with a suitable solvent. Collect the first two rinsates as hazardous liquid waste as described in Protocol 4.2. The third rinsate can typically be managed as non-hazardous, pending institutional policy.

  • Solid Consumables : All contaminated disposable items, including gloves, weigh paper, pipette tips, and silica gel, must be collected as hazardous solid waste.

  • Containment : Place these items in a designated, lined solid waste container or a securely sealed, heavy-duty plastic bag.

  • Labeling : Clearly label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "Solid debris contaminated with this compound").

  • Disposal : Place the sealed container in the dry hazardous waste receptacle in the satellite accumulation area.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain and Clean :

    • For solid spills , gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[1] Sweep up the material and place it into a sealed container for disposal as hazardous waste.[9]

    • For liquid spills , cover with a chemical absorbent pad or material.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and institutional EHS department, as per your site's Chemical Hygiene Plan.

The ultimate responsibility for waste disposal lies with the generator. Always consult your institution's EHS department for specific guidance, as local and national regulations must be followed to ensure complete and accurate classification and disposal of chemical waste.[8][9]

References

  • Capot Chemical Co., Ltd. (2019). Safety Data Sheet: Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4]. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 56965778, 3-(9H-Carbazol-9-yl)phenylboronic Acid. Available at: [Link]

  • Lab Alley. (2024). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 145257356, (2-bromo-4-(9H-carbazol-9-yl)phenyl)boronic acid. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-(9H-carbazol-9-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound (2-(9H-carbazol-9-yl)phenyl)boronic acid is a valuable building block in organic synthesis, but its handling requires a nuanced understanding of its potential hazards. This guide provides essential, field-tested safety protocols, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Compound Hazard Profile: A Tale of Two Moieties

The safety profile of this compound is best understood by examining its two key structural components: the boronic acid group and the carbazole core.

  • The Boronic Acid Group: Boronic acids are generally recognized as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust particles may lead to respiratory tract irritation[1][2][3]. While less hazardous than many organometallic reagents, they demand careful handling to prevent exposure.

  • The Carbazole Core: The carbazole moiety introduces a higher level of concern. Carbazole is suspected of causing cancer (GHS Hazard statement H351) and may cause damage to organs through prolonged or repeated exposure (H373)[4]. It is also classified as a skin and eye irritant and is very toxic to aquatic life with long-lasting effects[4][5]. The U.S. Environmental Protection Agency (EPA) has also noted its potential carcinogenicity[6].

Given this dual-hazard profile, we must adopt a conservative approach, treating the compound not just as a standard irritant but as a substance with potential long-term health effects.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood[1][2]. This is critical to minimize the inhalation of fine dust particles or aerosols, directly addressing the respiratory irritation and potential long-term hazards associated with the carbazole moiety[1][5].

  • Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located in close proximity to the workstation[1][3][7]. In the event of an accidental splash, immediate decontamination is crucial.

Personal Protective Equipment (PPE): A Mandated Barrier

A comprehensive suite of PPE is mandatory for handling this compound. The following table outlines the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is strongly recommended when transferring solids or handling solutions[1][3][7].Protects against dust particles and splashes, preventing serious eye irritation as indicated by the compound's hazard profile. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant nitrile gloves are required. Inspect gloves for tears or holes before each use[1][7].Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be disposed of immediately as hazardous waste to avoid secondary contamination.
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are required[1][7].Protects skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection When handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary[1][7].Minimizes the inhalation of dust, which can cause respiratory tract irritation and poses a long-term health risk due to the carbazole component[3][4][5]. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient[8].

Safe Handling Workflow

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following diagram and protocol outline the critical steps for handling this compound.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Post-Handling prep Verify Fume Hood Certification & Assess Hazards (Review SDS) gather Gather All Materials & Required PPE prep->gather don_ppe Don All Required PPE (Goggles, Gloves, Lab Coat) gather->don_ppe handling Perform All Manipulations (Weighing, Transfers, Reactions) Inside the Fume Hood don_ppe->handling waste Segregate & Label All Waste (Solid, Liquid, Contaminated PPE) as Hazardous Waste handling->waste decon Decontaminate Work Surfaces & Glassware waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure your chemical fume hood is certified and functioning correctly. Review the Safety Data Sheet (SDS) for this specific compound. Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels.

  • Donning PPE : Put on all required PPE as detailed in the table above before entering the designated work area[7].

  • Handling :

    • Conduct all manipulations, including weighing and transferring the solid, inside the fume hood to minimize dust generation and inhalation[3][7].

    • Keep the container tightly closed when not in use[7][9].

    • Use appropriate tools, such as a spatula, for transfers to avoid creating dust clouds[7].

  • Post-Handling & Cleanup :

    • Clean the work area and any equipment used to remove residual chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[1][9].

    • Remove any contaminated clothing immediately and launder it before reuse[3].

Emergency Procedures: Immediate & Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][10][11].

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[3][10][12].

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention[3][10].

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[3][10].

  • Spills : For a small spill contained within the fume hood, use an appropriate spill kit to absorb the material. Vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust[3][12]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from the use of this compound must be treated as hazardous waste[1][2].

  • Waste Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department[2][13].

  • Solid Waste : Collect unused compound and any contaminated solid materials (e.g., gloves, weigh paper, paper towels) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name[2].

  • Liquid Waste : Collect any solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste[2].

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste[2]. After thorough rinsing and air-drying in a ventilated area (like the back of the fume hood), deface the original label before disposing of the container according to institutional guidelines.

  • Final Disposal : Store all sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's EHS personnel or a licensed waste disposal contractor[2]. Under no circumstances should this chemical be disposed of down the drain[2][14].

References

  • BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • DoveMed. (n.d.). First Aid for Boric Acid Poisoning.
  • Chemtalk. (2022, April 29). Boric acid.
  • IsoLab. (n.d.). Boric Acid - Standard Operating Procedure.
  • BenchChem. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
  • ChemScience. (n.d.). Safety Data Sheet: Carbazole.
  • Thermo Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Santa Cruz Biotechnology. (n.d.). Carbazole - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY.
  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem.
  • U.S. Environmental Protection Agency. (2008, July 23). Provisional Peer Reviewed Toxicity Values for Carbazole.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid.
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  • Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids.
  • Capot Chemical Co., Ltd. (2025, November 13). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.